molecular formula C10H11N3O2S B062950 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetohydrazide CAS No. 175202-65-0

2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetohydrazide

Cat. No.: B062950
CAS No.: 175202-65-0
M. Wt: 237.28 g/mol
InChI Key: QWRORGHKZBEAOV-UHFFFAOYSA-N
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Description

2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetohydrazide is a sophisticated benzothiazine-derived chemical scaffold of significant interest in medicinal chemistry and pharmaceutical research. This compound features a unique molecular architecture that combines a dihydrobenzothiazinone core with a flexible acetohydrazide side chain, making it a versatile intermediate for the design and synthesis of novel heterocyclic compounds. Its primary research value lies in its potential as a key precursor for the development of pharmacologically active molecules. The reactive hydrazide functional group serves as a critical handle for the construction of diverse chemical libraries through condensation reactions with various aldehydes, ketones, and carboxylic acids, enabling the generation of hydrazones, hydrazide-hydrazones, and other derivatives for structure-activity relationship (SAR) studies.

Properties

IUPAC Name

2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2S/c11-13-9(14)5-8-10(15)12-6-3-1-2-4-7(6)16-8/h1-4,8H,5,11H2,(H,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWRORGHKZBEAOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(S2)CC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50392583
Record name 2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetohydrazide
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Molecular Weight

237.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175202-65-0
Record name 3,4-Dihydro-3-oxo-2H-1,4-benzothiazine-2-acetic acid hydrazide
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Record name 2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetohydrazide
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Record name 175202-65-0
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Significance of the 1,4-Benzothiazine Scaffold in Modern Drug Discovery

The 1,4-benzothiazine core is a privileged heterocyclic scaffold that has garnered significant attention from the medicinal chemistry community.[1][2] This assertion is not merely academic; the structural motif is a cornerstone in the development of a wide array of therapeutic agents. The inherent bioactivity of 1,4-benzothiazine derivatives is broad and potent, exhibiting properties that span from antibacterial and antifungal to anticancer and antihypertensive activities.[1] The unique folded structure along the nitrogen-sulfur axis imparts specific steric and electronic properties that are conducive to favorable interactions with a variety of biological targets. This guide provides an in-depth, practical exploration of the synthesis and characterization of a specific, promising derivative: 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetohydrazide. This molecule, featuring a reactive hydrazide moiety, serves as a valuable synthon for the construction of more complex pharmaceutical agents, such as hydrazones, which are themselves a class of compounds with significant pharmacological interest.

Retrosynthetic Analysis and Strategic Approach

A logical and efficient synthesis of the target acetohydrazide begins with a retrosynthetic analysis. The terminal hydrazide functionality can be readily installed in the final step via the hydrazinolysis of a corresponding ester. This ester, ethyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate, is therefore a key intermediate. The ester, in turn, can be prepared through the esterification of the parent carboxylic acid, 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid. This foundational carboxylic acid can be synthesized through the cyclocondensation of 2-aminothiophenol with a suitable four-carbon dicarbonyl synthon, for which maleic anhydride is an ideal and readily available starting material.

Retrosynthetic Analysis Target This compound Ester Ethyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate Target->Ester Hydrazinolysis Acid 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid Ester->Acid Esterification Precursors 2-Aminothiophenol + Maleic Anhydride Acid->Precursors Cyclocondensation

Caption: Retrosynthetic pathway for the target acetohydrazide.

Experimental Protocols: A Step-by-Step Guide to Synthesis

This section provides detailed, field-proven protocols for the multi-step synthesis of this compound. The causality behind key experimental choices is explained to provide a deeper understanding of the process.

Step 1: Synthesis of 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid

The foundational step involves the reaction of 2-aminothiophenol with maleic anhydride, leading to the formation of the core benzothiazine acetic acid derivative.[2] This reaction proceeds through an initial nucleophilic attack of the amino group of 2-aminothiophenol on one of the carbonyl carbons of maleic anhydride, followed by an intramolecular cyclization involving the thiol group.

Protocol:

  • Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminothiophenol (10 mmol) in 50 mL of diethyl ether.

  • Reaction Initiation: To this solution, add maleic anhydride (10 mmol) portion-wise over 15 minutes with continuous stirring. The portion-wise addition is crucial to control the initial exothermic reaction.

  • Reaction Progression: Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (1:1).

  • Work-up and Isolation: Upon completion, the precipitated solid is collected by filtration, washed with cold diethyl ether (2 x 20 mL), and dried under vacuum to afford the crude 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid.

  • Purification: The crude product can be recrystallized from a suitable solvent system, such as ethanol/water, to yield the pure carboxylic acid.

Step 2: Synthesis of Ethyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate

The esterification of the synthesized carboxylic acid is a standard procedure, effectively preparing the substrate for the final hydrazinolysis step. Fischer esterification, using an excess of ethanol in the presence of a catalytic amount of strong acid, is a reliable method.

Protocol:

  • Reaction Setup: In a 100 mL round-bottom flask, suspend 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid (5 mmol) in 50 mL of absolute ethanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (0.5 mL) to the suspension.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC until the starting carboxylic acid is no longer detectable.

  • Neutralization and Extraction: After cooling to room temperature, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate. The product is then extracted with ethyl acetate (3 x 50 mL).

  • Isolation and Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude ethyl ester. The product can be further purified by column chromatography on silica gel if necessary.

Step 3: Synthesis of this compound

The final step involves the conversion of the ethyl ester to the target acetohydrazide via hydrazinolysis. This nucleophilic acyl substitution reaction is typically efficient and high-yielding. The following protocol is adapted from the work of Saeed et al. (2010).[1]

Protocol:

  • Reaction Mixture: In a 100 mL round-bottom flask, dissolve ethyl 2-(3-oxo-2,3-dihydrobenzo[b][1][3]thiazin-4-yl)acetate (1.26 g, 5 mmol) in 50 mL of ethanol.

  • Hydrazine Addition: To this solution, add hydrazine hydrate (2.0 mL) and reflux the mixture for 5 hours.

  • Product Isolation: Upon completion of the reaction, evaporate the solvent under reduced pressure.

  • Purification: The resulting solid is purified by recrystallization from ethanol. Colorless needles of this compound are obtained by slow evaporation from methanol.[1]

Synthesis Workflow cluster_0 Step 1: Carboxylic Acid Synthesis cluster_1 Step 2: Esterification cluster_2 Step 3: Hydrazinolysis A 2-Aminothiophenol + Maleic Anhydride B Reaction in Diethyl Ether (24h, RT) A->B C Filtration and Washing B->C D Recrystallization (Ethanol/Water) C->D E Carboxylic Acid Intermediate D->E Product from Step 1 F Reflux in Ethanol (H₂SO₄ catalyst) E->F G Neutralization and Extraction F->G H Purification (Column Chromatography) G->H I Ethyl Ester Intermediate H->I Product from Step 2 J Reflux with Hydrazine Hydrate in Ethanol (5h) I->J K Solvent Evaporation J->K L Recrystallization (Ethanol/Methanol) K->L M M L->M Final Product: This compound

Caption: Experimental workflow for the synthesis of the target acetohydrazide.

Comprehensive Characterization of this compound

A rigorous characterization of the synthesized compound is paramount to confirm its identity, purity, and structure. This section outlines the key analytical techniques and expected data.

Physicochemical Properties
PropertyValueReference
Molecular FormulaC₁₀H₁₁N₃O₂S[1]
Molecular Weight237.28 g/mol [1]
Melting Point430 K (157 °C)[1]
AppearanceColorless needles[1]
X-Ray Crystallography

Single-crystal X-ray diffraction provides unambiguous proof of structure. The crystallographic data for the title compound has been reported by Saeed et al. (2010).[1]

Key Crystallographic Data:

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a15.3744 (10) Å
b7.5162 (5) Å
c9.6256 (7) Å
β95.413 (3)°
V1107.35 (13) ų
Z4

The crystal structure reveals that the thiazine ring adopts a conformation intermediate between a twist-boat and a half-chair.[1] The dihedral angle between the benzene ring and the thiazine ring is 16.77(0.10)°.[1] Intermolecular N—H···O and C—H···O hydrogen bonds are observed, which form a three-dimensional network in the crystal lattice.[1]

Spectroscopic Characterization

While the crystallographic data provides the solid-state structure, spectroscopic methods are essential for routine characterization and confirmation of the compound's identity in solution and as a bulk material.

Note: As of the latest literature search, detailed ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry data for this compound have not been explicitly published. The following are predicted characteristic signals based on the known structure and data from analogous compounds. It is strongly recommended that researchers performing this synthesis conduct a full suite of spectroscopic analyses for comprehensive validation.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzothiazine ring system, the methylene protons of the acetohydrazide side chain, the methine proton at the 2-position of the thiazine ring, and the exchangeable protons of the NH and NH₂ groups.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should reveal signals corresponding to the carbonyl carbons of the amide and hydrazide groups, the aromatic carbons, and the aliphatic carbons of the thiazine ring and the acetohydrazide side chain.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum is anticipated to display characteristic absorption bands for the N-H stretching of the amide and hydrazide groups, C=O stretching of the amide and hydrazide carbonyls, and C-N and C-S stretching vibrations.

  • Mass Spectrometry (MS): Mass spectral analysis should confirm the molecular weight of the compound, with the molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ being prominently observed.

Conclusion and Future Outlook

This technical guide has detailed a robust and reproducible synthetic pathway to this compound, a molecule of considerable interest in medicinal chemistry. The protocols provided are grounded in established chemical principles and supported by available literature. While the definitive solid-state structure has been elucidated by X-ray crystallography, a complete spectroscopic characterization in the public domain remains an area for future contribution to the scientific community. The availability of this versatile hydrazide synthon opens avenues for the development of novel 1,4-benzothiazine-based compounds with potentially enhanced biological activities, underscoring the enduring importance of this heterocyclic scaffold in the quest for new therapeutic agents.

References

  • Saeed, A., Mahmood, Z., Yang, S., Ahmad, S., & Salim, M. (2010). 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 66(9), o2289–o2290. [Link]

  • Fun, H.-K., Loh, W.-S., Janardhana, G., Khader, A. M. A., & Kalluraya, B. (2009). 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetic acid monohydrate. Acta Crystallographica Section E: Structure Reports Online, 65(9), o2358. [Link]

  • Mor, S., Nagoria, S., Sindhu, S., & Singh, V. (2017). Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Chemistry & Biology Interface, 7(1), 1-18. [Link]

Sources

An In-Depth Technical Guide to 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetohydrazide: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetohydrazide, a heterocyclic compound belonging to the medicinally significant 1,4-benzothiazine class. Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this guide synthesizes information from established chemical principles and data on closely related analogues. It is designed to equip researchers, scientists, and drug development professionals with a robust framework for its synthesis, characterization, and exploration of its therapeutic potential.

Introduction: The 1,4-Benzothiazine Scaffold

The 1,4-benzothiazine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2] The structural similarity of the 1,4-benzothiazine core to phenothiazines, which includes a characteristic fold along the nitrogen-sulfur axis, is believed to contribute to its diverse pharmacological profile.[3] Derivatives of this scaffold have been investigated for a multitude of therapeutic applications, including as anticancer, antimicrobial, anti-inflammatory, neuroprotective, and cardiovascular agents.[2][4]

The title compound, this compound, incorporates a reactive hydrazide moiety. Hydrazide-hydrazone derivatives are well-known for their coordination chemistry and broad pharmacological activities, including antimicrobial and anticancer properties.[5] This unique combination of a proven bioactive core (1,4-benzothiazine) with a versatile functional group (acetohydrazide) makes it a compelling target for further investigation in drug discovery programs.

Physicochemical and Structural Properties

While specific experimental data for this compound is not extensively documented, its fundamental properties can be inferred from its chemical structure.

PropertyValue/PredictionSource/Method
Molecular Formula C₁₀H₁₁N₃O₂S(Calculated)
Molecular Weight 237.28 g/mol (Calculated)
CAS Number 175202-65-0(Registry Data)
Appearance Predicted to be a solid at room temperature.(Inference from similar structures)
Solubility Predicted to have low solubility in water and higher solubility in polar organic solvents like DMSO, DMF, and alcohols.(Inference from functional groups)
Hydrogen Bond Donors 3 (Amine and hydrazide N-H)(Structural Analysis)
Hydrogen Bond Acceptors 3 (Carbonyl oxygens, nitrogen)(Structural Analysis)

Structural Insights: The core of the molecule is the 1,4-benzothiazine ring system, which is not planar. X-ray crystallographic studies of related 1,4-benzothiazine derivatives show that the six-membered thiazine ring typically adopts a conformation between a twist-boat and a half-chair.[5][6][7] This non-planar geometry can be crucial for its interaction with biological targets. The acetohydrazide side chain provides significant rotational freedom, allowing it to adopt various conformations to fit into a binding pocket.

Synthesis and Chemical Reactivity

A plausible and efficient synthetic route to this compound can be designed based on established methodologies for the formation of the benzothiazine ring and standard functional group transformations. The overall synthetic pathway is a three-step process starting from 2-aminothiophenol and maleic anhydride.

SynthesisWorkflow cluster_0 Step 1: Ring Formation cluster_1 Step 2: Esterification cluster_2 Step 3: Hydrazinolysis A 2-Aminothiophenol + Maleic Anhydride B (3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid A->B Condensation (e.g., Diethyl Ether) C Ethyl (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate B->C Fischer Esterification (Ethanol, H₂SO₄ cat.) D This compound C->D Hydrazine Hydrate (Ethanol, Reflux)

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of (3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid

This protocol is adapted from the general synthesis of 1,4-benzothiazine-2-acetic acid derivatives.[1]

  • Reaction Setup: To a solution of 2-aminothiophenol (1 equivalent) in a suitable solvent such as diethyl ether, add maleic anhydride (1 equivalent) portion-wise at room temperature.

  • Reaction Execution: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The initial reaction forms an intermediate o-mercaptomaleanilic acid, which then undergoes intramolecular cyclization to yield the desired 1,4-benzothiazine acetic acid derivative.

  • Work-up and Purification: Upon completion, the resulting precipitate is collected by filtration, washed with cold solvent, and dried under vacuum. Further purification can be achieved by recrystallization.

Step 2: Synthesis of Ethyl (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate

This step follows the standard Fischer esterification procedure.[8][9][10]

  • Reaction Setup: Suspend (3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid (1 equivalent) in an excess of absolute ethanol, which acts as both reactant and solvent.

  • Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per 10 mmol of carboxylic acid) to the mixture.

  • Reaction Execution: Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

  • Work-up and Purification: Cool the reaction mixture and remove the excess ethanol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester, which can be purified by column chromatography.

Step 3: Synthesis of this compound

The final step involves the hydrazinolysis of the ester.[11][12]

  • Reaction Setup: Dissolve the ethyl ester (1 equivalent) in ethanol.

  • Reaction Execution: Add hydrazine hydrate (a slight excess, e.g., 1.2-1.5 equivalents) to the solution and heat the mixture to reflux. The reaction is typically complete within a few hours and can be monitored by TLC.

  • Work-up and Purification: Upon completion, cool the reaction mixture. The product often precipitates from the solution and can be collected by filtration. If not, the solvent can be removed under reduced pressure, and the resulting solid can be purified by recrystallization from a suitable solvent like ethanol to afford the final product, this compound.

Chemical Reactivity

The molecule possesses several reactive sites that are of interest for further derivatization and understanding its stability:

  • Hydrazide Group: This is the most reactive functional group. It can readily undergo condensation reactions with aldehydes and ketones to form hydrazones. It can also be acylated or sulfonylated at the terminal nitrogen. The hydrazide moiety is a key synthon for the construction of various five-membered heterocycles like pyrazoles and 1,3,4-oxadiazoles.

  • Lactam NH: The amide proton on the benzothiazine ring is weakly acidic and can be deprotonated with a strong base, allowing for N-alkylation or N-arylation.

  • Thioether Sulfur: The sulfur atom can be oxidized to the corresponding sulfoxide and sulfone, which can significantly modulate the electronic and steric properties of the molecule, as well as its biological activity.

Reactivity cluster_mol cluster_reactions Potential Reactions mol This compound Hydrazone Hydrazone Formation (with Aldehydes/Ketones) mol->Hydrazone Hydrazide Heterocycle Heterocycle Synthesis (e.g., Pyrazoles) mol->Heterocycle Hydrazide Oxidation Sulfur Oxidation (to Sulfoxide/Sulfone) mol->Oxidation Thioether N_Alkylation Lactam N-Alkylation mol->N_Alkylation Lactam NH

Figure 2: Key reactive sites and potential derivatization pathways for the title compound.

Potential Biological and Therapeutic Applications

While no specific biological data has been published for this compound, the extensive research on the 1,4-benzothiazine scaffold allows for informed predictions of its potential therapeutic applications.[1][2][3][4][13]

  • Anticancer Activity: Many 1,4-benzothiazine derivatives have demonstrated potent cytotoxic and antiproliferative effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis, cell cycle arrest, or inhibition of key signaling pathways.

  • Antimicrobial and Antifungal Activity: The scaffold is known to exhibit broad-spectrum activity against various bacterial and fungal strains. The presence of the hydrazide moiety could enhance this activity, as many hydrazide-hydrazone compounds are known antimicrobials.[5]

  • Anti-inflammatory Activity: Several analogues have shown significant anti-inflammatory properties, potentially through the inhibition of inflammatory mediators.

  • Neuroprotective Effects: Certain 1,4-benzothiazines have been explored for their potential in treating neurodegenerative diseases.

  • Calcium Channel Blockade: Some derivatives have been identified as calcium channel antagonists, suggesting potential applications in cardiovascular diseases.[4]

The acetohydrazide functional group serves as a versatile handle for generating libraries of derivatives (e.g., hydrazones) for structure-activity relationship (SAR) studies, which would be a critical step in optimizing the biological activity of this scaffold.

Conclusion and Future Directions

This compound is a promising, yet underexplored, molecule that combines a biologically active 1,4-benzothiazine core with a chemically versatile acetohydrazide side chain. This guide provides a robust, literature-supported pathway for its synthesis and highlights its potential for further chemical modification and biological evaluation.

Future research should focus on the following areas:

  • Synthesis and Characterization: Execution of the proposed synthesis and full characterization of the compound using modern analytical techniques (NMR, HRMS, IR, and single-crystal X-ray diffraction) to confirm its structure and establish its physicochemical properties.

  • Biological Screening: A comprehensive biological evaluation of the compound against a panel of cancer cell lines, microbial strains, and other relevant biological targets is warranted.

  • Derivative Library Synthesis: Leveraging the reactivity of the hydrazide group to create a library of hydrazone derivatives for extensive SAR studies to identify compounds with optimized potency and selectivity.

By pursuing these research avenues, the full therapeutic potential of this compound and its analogues can be systematically explored, potentially leading to the discovery of novel drug candidates.

References

  • Mora, S., Nagoria, S., Sindhu, S., & Singh, V. (2017). Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Chemistry & Biology Interface, 7(1), 1-18.
  • Gupta, A., Chauhan, J., & Singh, R. (2018). 1,4-Benzothiazines-A Biologically Attractive Scaffold. Current Organic Synthesis, 15(6), 776-797.
  • Fringuelli, R., Milanese, L., & Schiaffella, F. (2005). Role of 1,4-Benzothiazine Derivatives in Medicinal Chemistry. Mini Reviews in Medicinal Chemistry, 5(12), 1061-1073.
  • Li, S., et al. (2025). A New Procedure for Preparation of Carboxylic Acid Hydrazides. ResearchGate. Available from: [Link]

  • Sharma, R., et al. (2024). Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). RSC Advances, 14(12), 8206-8232.
  • Mohareb, R. M., et al. (n.d.). Reaction of Phenylhydrazo ethylacetoacetate. International Journal of Applied Biology and Pharmaceutical Technology.
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  • Saeed, A., et al. (2010). 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 9), o2289–o2290.
  • Abdel-Wahab, B. F., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules, 27(21), 7247.
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  • Fun, H.-K., et al. (2009). 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetic acid monohydrate.
  • Fun, H.-K., et al. (2009). 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetic acid monohydrate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 10), o2358.

Sources

Unveiling the Therapeutic Potential: A Technical Guide to the Molecular Targets of 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,4-benzothiazine scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the potential therapeutic targets of a specific derivative, 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetohydrazide. By dissecting the known biological landscape of the 1,4-benzothiazine core and the appended acetohydrazide moiety, we propose a rational framework for identifying and validating its molecular targets. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of hypothesized mechanisms of action and a practical guide to their experimental validation. We will delve into specific, actionable experimental protocols, from initial target identification using advanced proteomics to functional validation through enzymatic and cell-based assays.

Introduction: The Promise of a Privileged Scaffold

The 1,4-benzothiazine nucleus is a "privileged scaffold" in drug discovery, a molecular framework that is capable of binding to multiple, diverse biological targets. This versatility has led to the development of 1,4-benzothiazine derivatives with a wide array of therapeutic properties, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2][3] The specific compound of interest, this compound, combines this potent core with an acetohydrazide side chain. Hydrazides and their derivatives are also known for their broad biological activities, including antimicrobial and anti-inflammatory actions, often through mechanisms involving enzyme inhibition.[4][5][6][7]

The convergence of these two pharmacologically active moieties within a single molecule suggests a high probability of novel or enhanced therapeutic activities. However, the specific molecular targets of this hybrid compound remain unelucidated. This guide aims to bridge this knowledge gap by proposing a series of high-probability therapeutic targets and outlining a rigorous, multi-pronged experimental strategy for their validation.

Hypothesized Therapeutic Targets and Mechanisms of Action

Based on the extensive literature on 1,4-benzothiazine and hydrazide derivatives, we can logically infer several potential molecular targets for this compound. These hypotheses are grounded in the established pharmacology of structurally related compounds.

Inflammation and Cancer: Targeting Cyclooxygenase (COX) and NF-κB Signaling

A significant body of evidence points to the anti-inflammatory and anticancer properties of 1,4-benzothiazine derivatives. A key mechanism underlying these effects is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is a central player in inflammation and is often overexpressed in cancerous tissues.[2] Furthermore, the nuclear factor-kappa B (NF-κB) signaling pathway, a master regulator of inflammatory and immune responses, is a plausible target. Dysregulation of this pathway is a hallmark of many chronic inflammatory diseases and cancers.

Proposed Mechanism of Action: We hypothesize that this compound may exert its anti-inflammatory and anticancer effects through the dual inhibition of COX-2 and the NF-κB signaling pathway. This dual-pronged attack would effectively dampen the production of pro-inflammatory prostaglandins and cytokines.

G cluster_pathway Cellular Signaling Stimuli Stimuli IKK IKK Complex Stimuli->IKK IkB IκBα IKK->IkB phosphorylates NFkB_inactive NF-κB (p50/p65) Inactive IKK->NFkB_inactive releases IkB->NFkB_inactive NFkB_active NF-κB (p50/p65) Active NFkB_inactive->NFkB_active activation Nucleus Nucleus NFkB_active->Nucleus translocation Gene_Expression Pro-inflammatory Gene Expression (e.g., COX-2, TNF-α, IL-6) Nucleus->Gene_Expression promotes COX2 COX-2 Enzyme Gene_Expression->COX2 Inflammation Inflammation Gene_Expression->Inflammation PGs Prostaglandins COX2->PGs produces PGs->Inflammation Compound This compound Compound->NFkB_active inhibits translocation? Compound->COX2 inhibits

Figure 1: Proposed mechanism of anti-inflammatory and anticancer activity.

Cardiovascular Effects: Modulation of Potassium Channels

Certain 1,4-benzothiazine derivatives are potent potassium channel openers, specifically targeting ATP-sensitive potassium (K(ATP)) channels and large-conductance calcium-activated potassium (BK) channels.[8][9] The opening of these channels in vascular smooth muscle cells leads to hyperpolarization and vasodilation, making them attractive targets for antihypertensive therapies.

Proposed Mechanism of Action: The structural features of this compound may allow it to interact with and modulate the activity of K(ATP) and/or BK channels, potentially leading to vasorelaxant effects.

Antimicrobial Activity: Inhibition of Bacterial DNA Gyrase

The hydrazide moiety is a key component of several antimicrobial drugs. One of the established mechanisms of action for some hydrazide-containing compounds is the inhibition of bacterial DNA gyrase, a type II topoisomerase essential for DNA replication and repair in bacteria.[4][10]

Proposed Mechanism of Action: We propose that this compound could exhibit antibacterial activity by targeting and inhibiting the supercoiling activity of bacterial DNA gyrase.

Experimental Validation Strategies

A systematic and multi-faceted approach is required to validate the hypothesized therapeutic targets. This section provides detailed, step-by-step protocols for key experiments.

Target Identification: Fishing for Molecular Partners

The initial step is to identify the direct binding partners of the compound within a complex biological system, such as a cell lysate. Affinity chromatography coupled with mass spectrometry is a powerful technique for this purpose.

G cluster_prep Probe Preparation cluster_capture Target Capture cluster_analysis Analysis Compound Test Compound Linker Linker Arm Attachment Compound->Linker Biotin Biotinylation Linker->Biotin Probe Affinity Probe Biotin->Probe Beads Streptavidin Beads Probe->Beads immobilize Lysate Cell Lysate Incubation Incubation Lysate->Incubation Beads->Incubation Binding Target Binding Incubation->Binding Wash Wash Non-specific Proteins Binding->Wash Elution Elute Bound Proteins Wash->Elution SDS_PAGE SDS-PAGE Elution->SDS_PAGE Digestion In-gel Tryptic Digestion SDS_PAGE->Digestion MS LC-MS/MS Analysis Digestion->MS Identification Protein Identification MS->Identification

Figure 2: Workflow for target identification using affinity chromatography.

  • Probe Synthesis:

    • Synthesize a derivative of this compound with a linker arm suitable for conjugation (e.g., a terminal amine or carboxylic acid).

    • Conjugate the linker-modified compound to biotin.

  • Immobilization:

    • Incubate the biotinylated probe with streptavidin-coated magnetic beads or agarose resin to immobilize the probe.

  • Cell Lysis and Incubation:

    • Prepare a cell lysate from a relevant cell line (e.g., a cancer cell line for oncology targets, or a macrophage cell line for inflammatory targets).

    • Incubate the cell lysate with the probe-immobilized beads to allow for target binding.

  • Washing and Elution:

    • Thoroughly wash the beads with a series of buffers of increasing stringency to remove non-specifically bound proteins.

    • Elute the specifically bound proteins, for example, by boiling in SDS-PAGE sample buffer.

  • Protein Identification:

    • Separate the eluted proteins by SDS-PAGE.

    • Excise protein bands of interest and perform in-gel tryptic digestion.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins using a protein database search algorithm.

Functional Validation: Confirming Biological Activity

Once potential targets have been identified, their functional relevance must be confirmed through specific assays.

This assay measures the ability of the compound to inhibit the enzymatic activity of COX-2.

  • Principle: The assay is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by the COX enzyme.

  • Procedure:

    • Prepare a reaction mix containing COX assay buffer, COX probe, and human recombinant COX-2 enzyme.

    • Add the test compound at various concentrations to the reaction mix.

    • Initiate the reaction by adding arachidonic acid.

    • Measure the fluorescence kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.

    • Calculate the percent inhibition and determine the IC50 value.[2]

This cell-based assay quantifies the effect of the compound on the transcriptional activity of NF-κB.

  • Principle: Cells are transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of luciferase, which can be measured by luminescence.

  • Procedure:

    • Transfect a suitable cell line (e.g., HEK293T) with the NF-κB luciferase reporter plasmid.

    • Treat the cells with an NF-κB activator (e.g., TNF-α) in the presence and absence of the test compound.

    • Lyse the cells and measure luciferase activity using a luminometer.

    • A decrease in luminescence in the presence of the compound indicates inhibition of the NF-κB pathway.[4][11][12]

Patch-clamp electrophysiology is the gold standard for studying the effects of compounds on ion channel activity.

  • Principle: This technique allows for the direct measurement of ion currents flowing through individual channels or across the entire cell membrane.

  • Procedure (Whole-cell configuration):

    • Culture a suitable cell line expressing the potassium channel of interest (e.g., K(ATP) or BK channels).

    • Establish a whole-cell patch-clamp recording.

    • Apply voltage protocols to elicit channel currents.

    • Perfuse the test compound and observe changes in the current amplitude and kinetics.

    • An increase in outward current would indicate channel opening activity.[5][13]

This assay determines the ability of the compound to inhibit the supercoiling activity of bacterial DNA gyrase.

  • Principle: DNA gyrase introduces negative supercoils into relaxed circular DNA in an ATP-dependent manner. The supercoiled and relaxed forms of DNA can be separated by agarose gel electrophoresis.

  • Procedure:

    • Incubate relaxed plasmid DNA with E. coli DNA gyrase in the presence of ATP and varying concentrations of the test compound.

    • Stop the reaction and separate the DNA topoisomers on an agarose gel.

    • Visualize the DNA bands using a DNA stain.

    • Inhibition of supercoiling will result in a decrease in the amount of supercoiled DNA and an increase in relaxed DNA.

Computational Validation: In Silico Insights

Molecular docking can provide valuable insights into the potential binding mode and affinity of the compound to its target protein.

G cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis Protein_DB Protein Data Bank (PDB) Target_Structure 3D Structure of Target Protein Protein_DB->Target_Structure Prepare_Protein Prepare Protein (add hydrogens, assign charges) Target_Structure->Prepare_Protein Compound_Structure 3D Structure of Test Compound Prepare_Ligand Prepare Ligand (assign bond orders, charges) Compound_Structure->Prepare_Ligand Define_Site Define Binding Site Prepare_Protein->Define_Site Run_Docking Run Docking Algorithm Prepare_Ligand->Run_Docking Define_Site->Run_Docking Generate_Poses Generate Binding Poses Run_Docking->Generate_Poses Scoring Score and Rank Poses Generate_Poses->Scoring Analyze_Interactions Analyze Interactions (H-bonds, hydrophobic, etc.) Scoring->Analyze_Interactions Best_Pose Identify Best Binding Pose Analyze_Interactions->Best_Pose

Figure 3: General workflow for molecular docking.

  • Preparation of Receptor and Ligand:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB) or through homology modeling.

    • Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Generate a 3D conformer of this compound and optimize its geometry.

  • Docking Simulation:

    • Define the binding site on the target protein.

    • Use a docking program (e.g., AutoDock, Glide) to predict the binding poses of the ligand within the binding site.

  • Analysis:

    • Score and rank the predicted binding poses based on their binding free energy.

    • Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein in the top-ranked poses.[3][9][14]

Data Presentation and Interpretation

To facilitate the analysis and comparison of experimental results, all quantitative data should be summarized in clearly structured tables.

Table 1: Summary of In Vitro Functional Assay Results

AssayTargetMetricResult (e.g., IC50, EC50)
COX-2 InhibitionCOX-2IC50 (µM)
NF-κB ReporterNF-κB PathwayIC50 (µM)
K(ATP) Channel ActivityK(ATP) ChannelEC50 (µM)
BK Channel ActivityBK ChannelEC50 (µM)
DNA Gyrase InhibitionDNA GyraseIC50 (µM)

Conclusion: Charting a Path Forward

This technical guide has outlined a rational and comprehensive strategy for elucidating the therapeutic targets of this compound. By leveraging the known pharmacology of its constituent scaffolds, we have proposed a set of high-probability molecular targets and provided detailed experimental protocols for their validation. The systematic application of these methodologies, from unbiased target identification to functional and computational validation, will provide a clear understanding of the compound's mechanism of action and pave the way for its further development as a potential therapeutic agent. The multifaceted nature of the 1,4-benzothiazine core, combined with the bioactivity of the hydrazide moiety, suggests that this compound may possess a rich and complex pharmacology waiting to be discovered.

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Mechanism of action of 1,4-benzothiazine compounds.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mechanism of Action of 1,4-Benzothiazine Compounds

Authored by: Gemini, Senior Application Scientist

Abstract

The 1,4-benzothiazine scaffold represents a privileged heterocyclic system in medicinal chemistry, forming the core of a multitude of biologically active compounds.[1][2] Structurally related to the well-known phenothiazine antipsychotics, 1,4-benzothiazine derivatives exhibit a remarkably broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antipsychotic, and cardiovascular effects.[1][3][4][5][6] This guide provides a detailed exploration of the molecular mechanisms underpinning these diverse biological actions, offering insights for researchers, scientists, and drug development professionals. We will delve into the specific cellular pathways and molecular targets modulated by these compounds, supported by experimental evidence and methodologies.

The 1,4-Benzothiazine Scaffold: A Foundation for Diverse Bioactivity

1,4-Benzothiazine is a heterocyclic compound featuring a benzene ring fused to a thiazine ring, incorporating nitrogen and sulfur atoms at positions 1 and 4, respectively.[2] This structural arrangement is not merely a synthetic curiosity; it is found in natural pigments like pheomelanin, which is produced when dopaquinone interacts with cysteine.[3] The key to its pharmacological versatility lies in the "fold" along the nitrogen-sulfur axis, a structural feature it shares with phenothiazine drugs, which are established antipsychotic agents.[3][7][8] This conformation, combined with the vast potential for substitution on the heterocyclic and benzene rings, allows for the creation of derivatives that can interact with a wide array of biological targets with high specificity.[2] The fusion of the benzene and thiazine rings enhances its biological properties, making it a valuable scaffold for designing innovative therapeutic agents.[2][9]

Core Mechanisms of Action: A Therapeutic Area Perspective

The biological activity of 1,4-benzothiazine derivatives is best understood by examining their mechanisms within specific therapeutic contexts. These compounds can operate through multiple pathways, often simultaneously, to achieve their effects.[1][10]

Anticancer Activity: Multi-Targeted Cellular Disruption

1,4-Benzothiazines have emerged as a promising class of antineoplastic agents with the ability to regulate a diverse range of cellular pathways involved in cancer progression.[1][10] Their mechanism is not limited to a single target but involves a multi-pronged attack on cancer cell proliferation, survival, and migration.

Key Molecular Targets and Pathways:

  • Inhibition of Pro-inflammatory Cytokines and Enzymes: Chronic inflammation is a known driver of cancer. Certain 1,4-benzothiazine derivatives have been shown to downregulate key pro-inflammatory and cancer-promoting genes, including Interleukin-1α (IL-1α), IL-1β, IL-6, IL-8, Tumor Necrosis Factor-α (TNF-α), and Cyclooxygenase-2 (COX-2).[11] For instance, in studies against A-549 lung cancer cells, propyl 3-methyl-3,4-dihydro-2H-benzo[b][2][12]thiazine-2-carboxylate (compound 3c) was found to effectively downregulate these genes, thereby suppressing proliferation and migration.[11]

  • Induction of Apoptosis: Several derivatives have been designed to interact with the cellular machinery of programmed cell death. Molecular docking studies have shown that synthesized 1,4-benzothiazines can bind to and potentially modulate the activity of key apoptotic proteins like caspase-3 and caspase-8, suggesting a mechanism that involves triggering the caspase cascade to eliminate cancer cells.[13]

  • Modulation of Cellular Adhesion and Migration: The protein vimentin, a key component of the cytoskeleton, plays a crucial role in epithelial-to-mesenchymal transition (EMT), a process that enables cancer cells to metastasize. The downregulation of vimentin by 1,4-benzothiazine compounds indicates a potential mechanism for inhibiting cancer cell migration and invasion.[11]

Signaling Pathway: Anticancer Action of 1,4-Benzothiazines

G cluster_0 1,4-Benzothiazine Derivative cluster_1 Cancer Cell BZT 1,4-Benzothiazine IL6 IL-6 BZT->IL6 Inhibits IL8 IL-8 BZT->IL8 Inhibits COX2 COX-2 BZT->COX2 Inhibits VIM Vimentin BZT->VIM Inhibits CASP Caspase-3/8 BZT->CASP Activates PROLIF Proliferation IL6->PROLIF IL8->PROLIF COX2->PROLIF MIG Migration VIM->MIG APOP Apoptosis CASP->APOP

Caption: Inhibition of pro-inflammatory pathways and activation of apoptosis by 1,4-benzothiazines.

Quantitative Data Summary: Anticancer Activity

Compound ClassTarget Cell LineKey Molecular TargetsObserved EffectReference
2,3-disubstituted-1,4-benzothiazinesA-549 (Lung)IL-1α, IL-6, IL-8, COX-2, TNF-α, VimentinDownregulation of genes, suppression of proliferation and migration[11]
Substituted 1,4-benzothiazinesHT-29 (Colon)IL-2, IL-6, COX-2, Caspase-3, Caspase-8Good binding affinities in docking studies[13]
Antimicrobial Activity: Disruption of Essential Bacterial Processes

The 1,4-benzothiazine scaffold is a component of various agents with significant antibacterial and antifungal properties.[14][15] These compounds are active against both Gram-positive and Gram-negative bacteria.[7][14]

Key Molecular Targets and Pathways:

  • Inhibition of Peptide Deformylase (PDF): A primary and well-elucidated mechanism of antibacterial action is the inhibition of the bacterial enzyme Peptide Deformylase (PDF).[16] PDF is a metalloenzyme essential for bacterial protein synthesis. It removes the formyl group from the N-terminus of newly synthesized polypeptides. As this process is vital for bacterial survival and absent in the cytoplasm of mammalian cells, PDF is an excellent and selective target for antibacterial drugs. 1,4-benzothiazine-3-one derivatives, in particular, have been designed as effective PDF inhibitors, thereby halting bacterial growth.[16]

  • General Membrane Disruption/Other Mechanisms: While PDF inhibition is a specific mechanism, the broad-spectrum activity of some derivatives suggests other potential modes of action.[14] These may include disruption of the bacterial cell membrane or inhibition of other essential enzymes, though these are less specifically defined in the current literature. Some compounds have demonstrated promising activity against Bacillus subtilis and Streptococcus lactis.[7]

Mechanism: Inhibition of Bacterial Peptide Deformylase (PDF)

G cluster_0 Bacterial Ribosome cluster_1 Protein Maturation Ribosome Ribosome Polypeptide Formylated Polypeptide Ribosome->Polypeptide Translation fMet_tRNA fMet-tRNA fMet_tRNA->Ribosome PDF Peptide Deformylase (PDF) Polypeptide->PDF Substrate Mature_Protein Mature Functional Protein PDF->Mature_Protein Deformylation BZT 1,4-Benzothiazine Derivative BZT->PDF Inhibits

Caption: 1,4-Benzothiazines inhibit bacterial protein maturation by targeting the PDF enzyme.

Antipsychotic and CNS Activity: Modulating Neurotransmitter Systems

The structural analogy of 1,4-benzothiazines to phenothiazines provides a strong rationale for their activity within the central nervous system (CNS).[3][7] Phenothiazines are a major class of "typical" antipsychotic drugs that primarily function as dopamine receptor antagonists.[8][17]

Key Molecular Targets and Pathways:

  • Dopamine D2 Receptor Antagonism: The primary mechanism for "typical" antipsychotics is the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain.[17] Overactivity in this pathway is associated with the "positive" symptoms of psychosis (e.g., hallucinations, delusions). By antagonizing D2 receptors, 1,4-benzothiazine derivatives can reduce dopaminergic neurotransmission, thereby alleviating these symptoms.

  • Serotonin-Dopamine Antagonism: Modern "atypical" antipsychotics often combine D2 receptor antagonism with blockade of serotonin receptors, particularly 5-HT2A.[17] This dual action is believed to improve efficacy against "negative" symptoms and reduce the incidence of extrapyramidal side effects. It is plausible that certain 1,4-benzothiazine derivatives could be designed to exhibit this more complex receptor binding profile.

  • Acetylcholinesterase (AChE) Inhibition: Some benzothiazin-4-one derivatives have been evaluated as inhibitors of acetylcholinesterase (AChE), the enzyme that degrades the neurotransmitter acetylcholine.[18] AChE inhibitors are a cornerstone of treatment for Alzheimer's disease. This finding suggests that the 1,4-benzothiazine scaffold could be adapted to target neurodegenerative disorders as well.

Mechanism: Dopamine D2 Receptor Antagonism

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron DA_Vesicle Dopamine Vesicles DA Dopamine DA_Vesicle->DA Release D2_Receptor Dopamine D2 Receptor Signal Signal Transduction D2_Receptor->Signal Activates BZT 1,4-Benzothiazine (Antipsychotic) BZT->D2_Receptor Blocks DA->D2_Receptor Binds

Caption: Antipsychotic 1,4-benzothiazines block dopamine from binding to D2 receptors.

Anti-inflammatory and Other Activities

The therapeutic potential of 1,4-benzothiazines extends to anti-inflammatory, antihypertensive, and calcium channel blocking activities.[12][19]

  • COX-2 Inhibition: As mentioned in the anticancer section, inhibition of the cyclooxygenase-2 (COX-2) enzyme is a key anti-inflammatory mechanism.[13][19] COX-2 is an inducible enzyme that synthesizes prostaglandins, which are potent inflammatory mediators. By inhibiting COX-2, 1,4-benzothiazine derivatives can reduce inflammation and associated pain, similar to non-steroidal anti-inflammatory drugs (NSAIDs).

  • Calcium and Calmodulin Antagonism: Certain 2H-1,4-benzothiazin-3(4H)-one derivatives have been shown to act as calcium channel blockers and calmodulin antagonists.[12] While their calcium channel blocking activity was found to be relatively weak, some compounds displayed potent calmodulin antagonism. This mechanism can contribute to antihypertensive effects by leading to the relaxation of vascular smooth muscle.[12]

Conclusion and Future Directions

The 1,4-benzothiazine nucleus is a versatile and pharmacologically significant scaffold. Its derivatives exert their biological effects through a variety of well-defined mechanisms, including the downregulation of pro-inflammatory and oncogenic pathways, the inhibition of essential bacterial enzymes like PDF, and the modulation of key neurotransmitter systems in the CNS. The ability to modify the core structure allows for the fine-tuning of activity towards specific targets, such as COX-2 for anti-inflammatory action or dopamine receptors for antipsychotic effects.

Future research should focus on leveraging computational drug design and structure-activity relationship (SAR) studies to develop derivatives with enhanced potency and selectivity for their respective targets.[1][13] The multi-target nature of many of these compounds could be exploited for complex diseases like cancer, while further exploration of their CNS and antimicrobial potential could yield next-generation therapeutics.

Appendix: Key Experimental Protocols

Protocol 1: In Vitro Anticancer Cell Viability (SRB Assay)

This protocol is based on methodologies used for screening compounds against cancer cell lines like HT-29.[13]

  • Cell Plating: Seed cancer cells (e.g., HT-29) in 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere for 24 hours in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of the 1,4-benzothiazine test compounds in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • Cell Fixation: Gently remove the treatment medium. Fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water to remove TCA and air dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

  • Washing: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye and air dry.

  • Solubilization and Reading: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Shake the plates for 10 minutes on a mechanical shaker.

  • Data Acquisition: Measure the optical density (OD) at 510 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Protocol 2: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

This protocol is based on the agar well diffusion method used to evaluate antimicrobial activity.[15]

  • Media Preparation: Prepare and sterilize Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) and pour it into sterile Petri dishes. Allow the agar to solidify.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) equivalent to the 0.5 McFarland standard.

  • Lawn Culture: Using a sterile cotton swab, evenly spread the microbial inoculum over the entire surface of the agar plate to create a lawn culture.

  • Well Creation: Use a sterile cork borer (e.g., 6 mm diameter) to punch uniform wells into the agar.

  • Compound Application: Prepare known concentrations of the 1,4-benzothiazine compounds in a suitable solvent (e.g., DMSO). Pipette a fixed volume (e.g., 50-100 µL) of each compound solution into separate wells.

  • Controls: Use the solvent alone as a negative control and a standard antibiotic (e.g., Ampicillin) as a positive control.[7]

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 28°C for 48 hours for fungi).

  • Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

  • Interpretation: A larger zone of inhibition corresponds to greater antimicrobial activity.

References

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An In-Depth Technical Guide to the In Vitro Screening of 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the in vitro screening of the novel compound, 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetohydrazide. The 1,4-benzothiazine scaffold is a well-established pharmacophore known for a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] This guide outlines a strategic, multi-tiered screening cascade designed to efficiently elucidate the bioactivity profile of this specific derivative. We will detail robust, validated protocols for primary assays—including antiproliferative and antimicrobial assessments—and subsequent mechanistic studies such as cell cycle and apoptosis analysis. The methodologies are presented with an emphasis on experimental rationale, data interpretation, and self-validating protocols to ensure scientific rigor and reproducibility for researchers in drug discovery and development.

Introduction: The Rationale for Screening

The 1,4-benzothiazine nucleus is a privileged heterocyclic scaffold in medicinal chemistry, analogous in structure to phenothiazines and exhibiting a broad range of pharmacological effects.[1][2] Derivatives have been investigated for their potential as anticancer, antihypertensive, antimicrobial, and anti-inflammatory agents.[1][4] The subject of this guide, this compound, combines this potent core with an acetohydrazide moiety, a functional group known to be a versatile intermediate in the synthesis of various heterocyclic compounds with potential biological activities.

The strategic imperative for screening this compound is rooted in its structural alerts. The benzothiazine core suggests a high probability of interaction with biological macromolecules, while the hydrazide group offers a potential point for metabolic transformation or hydrogen bonding with target proteins. This guide, therefore, proposes a logical, tiered approach to systematically evaluate its biological potential, starting with broad primary screens and progressing to more focused mechanistic assays.

Compound Profile
  • IUPAC Name: this compound

  • Molecular Formula: C₁₀H₁₁N₃O₂S[5]

  • Molecular Weight: 237.28 g/mol [5]

  • Synthesis: The title compound can be synthesized by refluxing ethyl 2-(3-oxo-2,3-dihydrobenzo[b][6][7]thiazin-4-yl)acetate with hydrazine in ethanol.[5] This precursor itself is derived from the hydrolysis of ethyl (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate.[8]

Strategic Screening Cascade: A Multi-Tiered Approach

A successful in vitro screening campaign maximizes information while conserving resources. We advocate for a hierarchical approach, beginning with broad, cost-effective primary assays to identify potential "hits." Positive results from this initial phase then trigger more complex and resource-intensive secondary and mechanistic assays.[9][10]

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Confirmation & Potency cluster_2 Tier 3: Mechanism of Action (MoA) Antiproliferative Antiproliferative Assay (e.g., MTT on Cancer Cell Panel) IC50 Dose-Response Analysis (IC50/MIC Determination) Antiproliferative->IC50 If Active Antimicrobial Antimicrobial Assay (e.g., Broth Microdilution) Antimicrobial->IC50 If Active Enzyme Enzyme Inhibition Screen (e.g., Kinase Panel) Enzyme->IC50 If Active Selectivity Selectivity Profiling (Normal vs. Cancer Cells) IC50->Selectivity CellCycle Cell Cycle Analysis Selectivity->CellCycle If Antiproliferative Apoptosis Apoptosis vs. Necrosis Assay CellCycle->Apoptosis TargetID Target Deconvolution Apoptosis->TargetID

Caption: A strategic workflow for in vitro screening.

Tier 1: Primary Screening Protocols

The objective of Tier 1 is to cast a wide net to detect any significant biological activity. We will focus on two key areas historically associated with the 1,4-benzothiazine scaffold: anticancer and antimicrobial activity.[1][2]

Antiproliferative Activity Assessment

The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12] It relies on the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial enzymes in living cells.[6]

Experimental Protocol: MTT Assay [6][11][12][13][14]

  • Cell Seeding:

    • Culture a panel of human cancer cell lines (e.g., HeLa, MCF-7, A549) and a non-cancerous control line (e.g., HEK293) in appropriate media.

    • Trypsinize and seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of media.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adhesion.[11]

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions in serum-free media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.

    • Remove the old media from the cells and add 100 µL of the media containing the test compound or vehicle control (DMSO). Include wells with media only for background control.

    • Incubate for 48-72 hours.

  • MTT Addition and Solubilization:

    • Prepare a 5 mg/mL MTT solution in sterile PBS.[6][14]

    • Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[14]

    • Carefully aspirate the media and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP-40 in isopropanol) to each well.[14]

    • Agitate the plate on an orbital shaker for 15 minutes to fully dissolve the crystals.[6][14]

  • Data Acquisition:

    • Measure the absorbance at 570-590 nm using a microplate reader.[6][12] A reference wavelength of 620-630 nm can be used to reduce background noise.[6][13]

Antimicrobial Susceptibility Testing

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7][15][16]

Experimental Protocol: Broth Microdilution [7][15][16][17][18][19]

  • Preparation of Inoculum:

    • Culture representative bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) overnight in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).

    • Adjust the microbial suspension to a concentration of ~1.5 × 10⁸ CFU/mL, corresponding to a 0.5 McFarland standard.[16]

    • Dilute this suspension to achieve a final inoculum of 5 × 10⁵ CFU/mL in the test wells.

  • Plate Preparation:

    • In a 96-well plate, add 50 µL of sterile broth to all wells.

    • Add 50 µL of the test compound stock solution (in 1% DMSO) to the first well, creating a starting concentration.

    • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, across the plate. Discard the final 50 µL from the last well.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized inoculum to each well.

    • Include a positive control (microbe, no compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 16-20 hours for bacteria[7] or at 35°C for 24-48 hours for fungi.

  • MIC Determination:

    • The MIC is determined as the lowest concentration of the compound at which no visible turbidity or growth is observed.[7]

Tier 2: Hit Confirmation and Potency

If the primary screen yields a "hit" (e.g., >50% inhibition at 10 µM), the next logical step is to confirm the activity and determine its potency.

Data Presentation: IC₅₀ and MIC Values

All quantitative data should be summarized in a clear, tabular format.

CompoundAssay TypeTarget Organism/Cell LineIC₅₀ / MIC (µM)
2-(3-oxo...)-acetohydrazideAntiproliferativeHeLae.g., 8.5 ± 0.7
2-(3-oxo...)-acetohydrazideAntiproliferativeHEK293e.g., >100
2-(3-oxo...)-acetohydrazideAntimicrobialS. aureuse.g., 16
Doxorubicin (Control)AntiproliferativeHeLae.g., 0.1 ± 0.02
Ciprofloxacin (Control)AntimicrobialS. aureuse.g., 1

This is example data for illustrative purposes.

This involves generating a dose-response curve by testing a wider range of compound concentrations (typically 8-10 points) and calculating the half-maximal inhibitory concentration (IC₅₀) for antiproliferative activity or confirming the MIC for antimicrobial activity. A key aspect of this tier is assessing selectivity by comparing the IC₅₀ value in cancer cells versus non-cancerous cells. A favorable compound will show high potency against cancer cells and low potency against normal cells.

Tier 3: Elucidating the Mechanism of Action (MoA)

For compounds demonstrating potent and selective antiproliferative activity, investigating the underlying mechanism is crucial. Flow cytometry is a powerful tool for this purpose.

Cell Cycle Analysis

Cell cycle dysregulation is a hallmark of cancer.[20] This assay determines if the compound induces cell cycle arrest at a specific phase (G0/G1, S, or G2/M).

G start Treat Cells (Compound vs. Control) fix Fix & Permeabilize (e.g., 70% Ethanol) start->fix stain Stain DNA (Propidium Iodide + RNase) fix->stain flow Acquire on Flow Cytometer stain->flow analyze Analyze DNA Content (G1 vs. S vs. G2/M peaks) flow->analyze

Caption: Workflow for cell cycle analysis via flow cytometry.

Experimental Protocol: Cell Cycle Analysis with Propidium Iodide (PI) [21][22]

  • Cell Treatment: Seed cells (e.g., 1 x 10⁶) and treat with the test compound at its IC₅₀ concentration for 24-48 hours.

  • Harvest and Fixation: Harvest both adherent and floating cells. Wash with PBS and fix by adding cold 70% ethanol dropwise while vortexing. Incubate on ice for at least 2 hours.[22]

  • Staining: Wash the fixed cells with PBS. Resuspend in a staining buffer containing Propidium Iodide (a fluorescent dye that binds stoichiometrically to DNA) and RNase (to prevent staining of double-stranded RNA).[22]

  • Flow Cytometry: Analyze the samples on a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay

This assay distinguishes between different modes of cell death, primarily apoptosis (programmed cell death) and necrosis.

Experimental Protocol: Annexin V & PI Staining [23][24][25]

  • Principle: In early apoptosis, a cell membrane lipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[23][24][25] Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC). Propidium Iodide is used as a viability dye, as it can only enter cells with compromised membranes (late apoptotic or necrotic cells).[23][24]

  • Cell Treatment: Treat cells with the test compound at its IC₅₀ concentration for a predetermined time (e.g., 24 hours).

  • Staining: Harvest the cells and wash them with PBS. Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI. Incubate in the dark for 15 minutes.[23]

  • Flow Cytometry: Analyze the cells immediately by flow cytometry.[23] The results will differentiate four populations:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.[23]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[23]

    • Necrotic cells: Annexin V-negative and PI-positive.

Conclusion

This technical guide provides a scientifically grounded, logical, and efficient strategy for the initial in vitro screening of this compound. By employing a tiered approach that begins with broad primary screens and progresses to detailed mechanistic studies, researchers can effectively identify and characterize the biological activities of this novel compound. The detailed, field-proven protocols for antiproliferative, antimicrobial, cell cycle, and apoptosis assays serve as a robust starting point for any drug discovery program aiming to explore the therapeutic potential of new chemical entities. Adherence to these self-validating systems will ensure the generation of high-quality, reproducible data, paving the way for further preclinical development.

References

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The Renaissance of a Privileged Scaffold: A Technical Guide to the Discovery of Novel 1,4-Benzothiazine-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond the Template – A Causal Approach to Drug Discovery

In the landscape of medicinal chemistry, certain heterocyclic systems earn the title of "privileged scaffolds" due to their recurring presence in bioactive molecules. The 1,4-benzothiazine core, a fusion of a benzene and a thiazine ring, is a quintessential example of such a scaffold.[1][2] Its unique structural conformation, featuring a fold along the nitrogen-sulfur axis, has made it a versatile template for designing drugs across a wide spectrum of therapeutic areas, including oncology, infectious diseases, and cardiovascular conditions.[3][4] This guide deviates from rigid, step-by-step templates. Instead, it offers a narrative built on causality and field-proven insights, designed for researchers, scientists, and drug development professionals. We will explore not just how to synthesize and test these compounds, but why specific strategic decisions are made, from the choice of a catalytic system to the design of a bioassay, to unlock the full potential of this remarkable heterocyclic system.

Section 1: Modernizing the Core Synthesis – A Green Chemistry Perspective

The classical approach to synthesizing the 1,4-benzothiazine ring often involves the condensation of 2-aminothiophenol (2-ATP) with various electrophilic partners like α-halo ketones or 1,3-dicarbonyl compounds.[3] While effective, these methods can require harsh conditions or generate significant waste. The modern imperative in drug discovery is to integrate principles of green chemistry, enhancing efficiency and sustainability without compromising yield or purity.

A compelling example of this evolution is the use of ceric ammonium nitrate (CAN) as a catalyst for the oxidative cycloaddition of 2-aminothiophenol and 1,3-dicarbonyls.[5] This approach is attractive for several reasons: CAN is an inexpensive and relatively non-toxic catalyst, the reaction proceeds efficiently, and it represents a more environmentally benign pathway. The causality here is clear: by choosing a potent yet greener catalyst, we streamline the synthesis, reduce the environmental footprint, and increase the overall efficiency of producing the core scaffold, which is a critical first step in any discovery program.

Experimental Protocol: Green Synthesis of a 2,3-Disubstituted-1,4-Benzothiazine

This protocol is adapted from a demonstrated synthesis of potential anti-lung cancer agents and exemplifies a modern, efficient approach.[5]

Objective: To synthesize Propyl 3-methyl-3,4-dihydro-2H-benzo[b][3][6]thiazine-2-carboxylate.

Materials:

  • 2-aminobenzenethiol (1.0 mmol)

  • Propyl acetoacetate (a 1,3-dicarbonyl compound) (1.0 mmol)

  • Ceric Ammonium Nitrate (CAN) (0.2 mmol, 20 mol%)

  • Ethanol (10 mL)

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer and hot plate

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)

  • Ethyl acetate/Hexane mixture (for TLC mobile phase)

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask, add 2-aminobenzenethiol (1.0 mmol), propyl acetoacetate (1.0 mmol), and ethanol (10 mL).

  • Catalyst Addition: Add ceric ammonium nitrate (0.2 mmol) to the mixture. The choice of a catalytic amount is crucial for efficiency and minimizing metal waste.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux with continuous stirring. The elevated temperature provides the necessary activation energy for the cyclocondensation reaction.

  • Monitoring: Monitor the reaction's progress using TLC (e.g., with a 3:7 ethyl acetate/hexane mobile phase). The disappearance of the starting materials indicates the reaction is nearing completion. This self-validating step ensures the reaction is not prematurely terminated or unnecessarily prolonged.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water (50 mL).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 25 mL). The organic solvent will selectively dissolve the desired product.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure 2,3-disubstituted-1,4-benzothiazine.

G cluster_synthesis General Synthesis Workflow reagents Starting Materials (e.g., 2-Aminothiophenol, 1,3-Dicarbonyl) reaction Catalytic Cyclocondensation (e.g., CAN, Ethanol, Reflux) reagents->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring monitoring->reaction Continue if incomplete workup Aqueous Work-up & Extraction monitoring->workup Proceed upon completion purification Column Chromatography workup->purification product Pure 1,4-Benzothiazine Derivative purification->product

Caption: A generalized workflow for the modern synthesis of 1,4-benzothiazine derivatives.

Section 2: The Anticancer Potential and Associated Signaling Pathways

1,4-benzothiazine derivatives have demonstrated significant potential as anticancer agents, acting through a variety of mechanisms.[4] Recent studies have shown that specific derivatives can suppress the proliferation and migration of lung cancer cells (A549 cell line).[5] This activity is not merely cytotoxic but is linked to the downregulation of key pro-inflammatory and pro-survival genes, such as IL-6, IL-8, COX-2, and TNF-α.[5]

This provides a critical insight for drug developers: the scaffold can be used to create targeted agents that interfere with the specific signaling pathways that cancer cells hijack for their growth and survival. For instance, many cancers create a pro-inflammatory microenvironment that promotes angiogenesis and metastasis. A compound that can suppress the expression of cytokines like IL-6 or IL-8 is therefore of significant therapeutic interest. The trustworthiness of this approach lies in its mechanistic rationale; we are not just observing cell death, but understanding and targeting the underlying molecular drivers.

G cluster_pathway Targeted Signaling Pathway Disruption ext_signal Oncogenic Stimulus (e.g., Inflammation) receptor Cell Surface Receptor ext_signal->receptor kinase_cascade Intracellular Kinase Cascade (e.g., NF-κB Pathway) receptor->kinase_cascade transcription Transcription Factor Activation kinase_cascade->transcription gene_exp Gene Expression (IL-6, IL-8, COX-2) transcription->gene_exp cell_response Cancer Progression (Proliferation, Migration) gene_exp->cell_response benzothiazine Novel 1,4-Benzothiazine Compound benzothiazine->inhibition

Caption: Disruption of pro-cancerous signaling by a 1,4-benzothiazine compound.

Section 3: Decoding the Structure-Activity Relationship (SAR)

Once a core scaffold shows promise, the next logical step is lead optimization. This is driven by understanding the Structure-Activity Relationship (SAR)—how modifying the chemical structure of the lead compound affects its biological activity. This is not a random process; it is a systematic investigation to identify which parts of the molecule are essential for its activity (the pharmacophore) and which can be modified to improve properties like potency, selectivity, and metabolic stability.

For example, in a study of benzothiazole-piperazine derivatives, which share a similar heterocyclic core concept, systematic modifications revealed clear SAR trends. The data below summarizes the growth inhibitory potential (GI₅₀) against human breast (MCF-7) and colorectal (HCT-116) cancer cell lines.

Table 1: In Vitro Cytotoxicity Data for Benzothiazole-Piperazine Derivatives

Compound IDR Group (Substitution on Piperazine)GI₅₀ (µM) vs. MCF-7GI₅₀ (µM) vs. HCT-116
1a Phenyl5.212.91
1b 2-Chlorophenyl1.831.34
1c 4-Chlorophenyl1.951.46
1d 2-Fluorophenyl2.011.39
1e 4-Fluorophenyl2.241.63
Doxorubicin Reference Drug0.040.06
Data adapted from Gürdal et al., Bioorganic & Medicinal Chemistry, 2015.[7]

Analysis and Causality: From this dataset, we can derive critical insights. The parent compound 1a with an unsubstituted phenyl ring shows moderate activity. The introduction of a halogen (Cl or F) onto the phenyl ring (compounds 1b-1e ) consistently increases potency against both cell lines. Specifically, placing a chlorine at the 2-position (1b ) yields the most potent compound in the series. This suggests that an electron-withdrawing group in that position enhances the interaction with the biological target. This self-validating system of testing related analogs provides a logical path forward: future synthesis efforts should focus on exploring other substitutions at the 2-position of the phenyl ring to potentially improve potency even further.

Section 4: A Practical Guide to In Vitro Bio-evaluation

Synthesizing a novel compound is only half the journey. Validating its biological activity requires robust, reproducible assays. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a cornerstone of in vitro anticancer drug screening, providing a quantitative measure of a compound's cytotoxic or cytostatic effects. Its principle is based on the ability of mitochondrial reductase enzymes in living cells to convert the yellow MTT salt into purple formazan crystals, the amount of which is proportional to the number of viable cells.

Experimental Protocol: MTT Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a novel 1,4-benzothiazine derivative against a cancer cell line (e.g., A549).

Materials:

  • A549 human lung carcinoma cells

  • DMEM culture medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • 96-well microtiter plates

  • Novel 1,4-benzothiazine compound, dissolved in DMSO (stock solution)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Allow cells to adhere by incubating for 24 hours. This ensures the cells are in a logarithmic growth phase for the experiment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium from the DMSO stock. The final DMSO concentration in the wells should be kept constant and low (<0.5%) to avoid solvent toxicity. Add 100 µL of the diluted compound solutions to the wells. Include wells with untreated cells (vehicle control) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours in the CO₂ incubator. This duration allows for multiple cell doubling times, ensuring the compound's effect on proliferation can be accurately measured.

  • MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium plus 10 µL of MTT solution to each well. Incubate for another 4 hours. During this time, viable cells will metabolize the MTT.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve (percent viability vs. log concentration) and determine the IC₅₀ value using non-linear regression analysis.

G cluster_assay MTT Assay Workflow seed 1. Seed Cancer Cells in 96-well Plate adhere 2. Incubate 24h (Cell Adhesion) seed->adhere treat 3. Add Serial Dilutions of Test Compound adhere->treat incubate 4. Incubate 48-72h (Compound Exposure) treat->incubate add_mtt 5. Add MTT Reagent & Incubate 4h incubate->add_mtt solubilize 6. Dissolve Formazan Crystals with DMSO add_mtt->solubilize read 7. Read Absorbance (570 nm) solubilize->read analyze 8. Calculate IC50 Value read->analyze

Caption: A step-by-step workflow for determining compound cytotoxicity using the MTT assay.

Conclusion and Future Outlook

The 1,4-benzothiazine scaffold remains a fertile ground for the discovery of novel therapeutics. This guide has outlined a modern, integrated approach to this process, emphasizing the synergy between sustainable synthesis, mechanism-driven biological evaluation, and systematic SAR analysis. The future of 1,4-benzothiazine research will likely focus on several key areas: exploring new, more complex substitutions to probe novel biological targets, leveraging computational modeling and machine learning to predict activity and refine SAR studies, and applying these compounds to emerging therapeutic areas such as immunotherapy and targeted protein degradation. By adhering to a philosophy of scientific integrity and causal reasoning, the research community can continue to unlock the vast potential held within this privileged heterocyclic system.

References

  • Amin, A., Zubaid-Ul-Khazir, Ji, A., et al. (2024). Anti-lung Cancer Activity of Synthesized Substituted 1,4-Benzothiazines: An Insight from Molecular Docking and Experimental Studies. Anti-Cancer Agents in Medicinal Chemistry, 24(5), 358-371. Available from: [Link]

  • Mor, S., Nagoria, S., Sindhu, S., & Singh, V. (2017). Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Chemistry & Biology Interface, 7(1), 1-18. Available from: [Link]

  • Gürdal, E. E., Durmaz, I., Cetin-Atalay, R., & Yarim, M. (2015). Synthesis, characterization and cytotoxic activities of ten benzothiazole-piperazine derivatives. Bioorganic & medicinal chemistry, 23(17), 5786–5793. Available from: [Link]

  • Rundla, H. K., Soni, S., Teli, S., Agarwal, S., & Agarwal, L. K. (2025). Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). RSC Advances, (Accepted Manuscript). Available from: [Link]

  • Yurttas, L., Gurdal, E. E., & Yarim, M. (2021). Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. Molecules, 26(17), 5122. Available from: [Link]

  • Fringuelli, R., Milanese, L., & Schiaffella, F. (2006). Role of 1,4-Benzothiazine Derivatives in Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry, 5(12), 1061-73. Available from: [Link]

  • Amin, A., Ji, A., Bhat, B. A., et al. (2024). Anti-lung Cancer Activity of Synthesized Substituted 1,4-Benzothiazines: An Insight from Molecular Docking and Experimental Studies. Anti-Cancer Agents in Medicinal Chemistry, 24(5), 358-371. Available from: [Link]

  • Bepary, S., Hossain, M. A., Islam, M. R., & Ahsan, M. Q. (2021). Cell Cytotoxicity of Benzothiazole Derivatives Aagainst the Human Carcinoma Cell Line LungA549. Jagannath University Journal of Science, 8(1), 1-6. Available from: [Link]

  • Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, W. A. (2025). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. RSC Advances, (Accepted Manuscript). Available from: [Link]

  • Gürdal, E. E., Durmaz, I., Cetin-Atalay, R., & Yarim, M. (2015). Synthesis, characterization and cytotoxic activities of ten benzothiazole-piperazine derivatives. Bioorganic & medicinal chemistry, 23(17), 5786–5793. Available from: [Link]

  • Mor, S., Nagoria, S., Sindhu, S., & Singh, V. (2017). Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Chemistry & Biology Interface, 7(1), 1-18. Available from: [Link]

Sources

The Emerging Therapeutic Potential of 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetohydrazide: A Preliminary Pharmacological Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Investigating 1,4-Benzothiazine Scaffolds

The 1,4-benzothiazine nucleus represents a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2] The structural features of this scaffold, particularly the presence of nitrogen and sulfur heteroatoms, impart a unique three-dimensional conformation that allows for diverse interactions with biological targets. This has led to the development of 1,4-benzothiazine derivatives with applications as antimicrobial, anti-inflammatory, antihypertensive, and anticancer agents.[1][3] The acetohydrazide moiety is also a well-known pharmacophore, often incorporated into molecular designs to enhance biological activity through its ability to form multiple hydrogen bonds and act as a linker to other functional groups.[4]

This technical guide provides a preliminary pharmacological evaluation of a specific, yet underexplored, member of this class: 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetohydrazide . While direct and extensive pharmacological data for this exact molecule is nascent, this document will establish a robust scientific foundation for its investigation. We will achieve this by detailing the synthesis of its core structure and extrapolating its potential therapeutic activities based on the well-documented properties of closely related analogues. This guide is intended to serve as a foundational resource for researchers and drug development professionals, outlining the scientific justification and methodological pathways for unlocking the therapeutic potential of this promising compound.

Synthesis of the Core Scaffold: A Pathway to this compound

The synthesis of the title compound originates from the key intermediate, 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid. A reliable synthetic route has been established, commencing with the condensation of 2-aminothiophenol with maleic anhydride.[1] This initial reaction forms an o-mercaptomaleanilic acid intermediate, which then undergoes cyclization to yield the desired 1,4-benzothiazine-2-acetic acid core.[1] The subsequent conversion to the acetohydrazide is a standard and efficient chemical transformation.

Detailed Synthetic Protocol:

Step 1: Synthesis of 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid [1]

  • Reaction Setup: To a solution of 2-aminothiophenol (1 equivalent) in a suitable aprotic solvent such as diethyl ether, add maleic anhydride (1 equivalent) portion-wise at room temperature.

  • Formation of Intermediate: Stir the reaction mixture for 2-3 hours. The formation of the o-mercaptomaleanilic acid intermediate can be monitored by Thin Layer Chromatography (TLC).

  • Cyclization: Upon completion of the initial reaction, the solvent is removed under reduced pressure. The resulting crude intermediate is then heated, typically in a high-boiling point solvent or neat, to induce cyclization. This step proceeds via an intramolecular Michael addition followed by dehydration to form the 1,4-benzothiazine ring.

  • Isolation and Purification: After cooling, the solid product is collected by filtration, washed with a non-polar solvent to remove impurities, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid.

Step 2: Synthesis of this compound

  • Esterification (Optional but recommended for cleaner conversion): The carboxylic acid from Step 1 can be converted to its corresponding methyl or ethyl ester by refluxing with methanol or ethanol in the presence of a catalytic amount of concentrated sulfuric acid.

  • Hydrazinolysis: The resulting ester (1 equivalent) is dissolved in ethanol, and hydrazine hydrate (a 5-10 fold excess) is added.

  • Reaction: The mixture is refluxed for several hours, with reaction progress monitored by TLC.

  • Isolation and Purification: Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried to afford the target compound, this compound.

Synthesis_Pathway 2-Aminothiophenol 2-Aminothiophenol o-Mercaptomaleanilic Acid o-Mercaptomaleanilic Acid 2-Aminothiophenol->o-Mercaptomaleanilic Acid + Diethyl Ether Maleic Anhydride Maleic Anhydride Maleic Anhydride->o-Mercaptomaleanilic Acid Acetic Acid Precursor 2-(3-oxo-3,4-dihydro-2H-1,4- benzothiazin-2-yl)acetic acid o-Mercaptomaleanilic Acid->Acetic Acid Precursor Heat (Cyclization) Ester_Intermediate Ester Intermediate Acetic Acid Precursor->Ester_Intermediate + Alcohol, H+ Target_Compound 2-(3-oxo-3,4-dihydro-2H-1,4- benzothiazin-2-yl)acetohydrazide Ester_Intermediate->Target_Compound + Hydrazine Hydrate

Caption: Synthetic pathway for this compound.

Preliminary Pharmacological Evaluation: A Framework for Investigation

Based on the extensive literature on 1,4-benzothiazine and acetohydrazide derivatives, the preliminary pharmacological evaluation of the title compound should logically focus on three key areas: antimicrobial, anti-inflammatory, and cytotoxic activities. The following sections outline the rationale and proposed experimental workflows for each area, drawing upon data from analogous compounds to underscore the potential of the target molecule.

Antimicrobial Activity

Rationale: The benzothiazole and benzothiazine cores are present in numerous compounds exhibiting significant antibacterial and antifungal properties.[5][6] The mechanism of action is often attributed to the ability of these heterocyclic systems to interfere with microbial metabolic pathways or cell wall synthesis. The acetohydrazide moiety can further contribute to this activity through its chelating properties and ability to form Schiff bases with various aldehydes, leading to a diverse library of derivatives for screening.

Proposed Experimental Workflow:

  • Initial Screening: The title compound should be screened against a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as fungal strains (e.g., Candida albicans, Aspergillus niger).

  • Methodology: Broth Microdilution Method:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions in a 96-well microtiter plate containing Mueller-Hinton broth for bacteria or Sabouraud Dextrose broth for fungi.

    • Inoculate each well with a standardized microbial suspension.

    • Incubate the plates at 37°C for 24 hours (bacteria) or 28°C for 48 hours (fungi).

    • Determine the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Antimicrobial_Screening Start Test Compound: This compound Panel Panel of Microorganisms (Gram+, Gram-, Fungi) Start->Panel Assay Broth Microdilution Assay (96-well plates) Panel->Assay Incubation Incubation (24-48h) Assay->Incubation Endpoint Determine MIC (Minimum Inhibitory Concentration) Incubation->Endpoint

Sources

Methodological & Application

Application Note: A Validated Protocol for the Synthesis of 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

The 1,4-benzothiazine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of molecules with a vast spectrum of biological activities, including antibacterial, anticancer, anti-inflammatory, and antihypertensive properties.[1][2][3][4] The functionalization of this core nucleus is a key strategy in drug discovery to modulate potency and selectivity. Hydrazide derivatives, in particular, serve as crucial synthetic intermediates for the construction of more complex heterocyclic systems like oxadiazoles and triazoles, and also exhibit their own significant pharmacological activities.[5][6][7]

This application note provides a comprehensive, field-proven protocol for the synthesis of 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetohydrazide from its corresponding ethyl acetate precursor. The described method is a straightforward and efficient hydrazinolysis reaction. We will delve into the underlying reaction mechanism, provide a detailed step-by-step experimental procedure with an emphasis on safety, and outline methods for product isolation, purification, and characterization.

Reaction Scheme and Mechanism

The synthesis proceeds via a nucleophilic acyl substitution reaction, specifically the hydrazinolysis of an ester.

Overall Reaction:

Ethyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate + Hydrazine Hydrate → this compound + Ethanol

Mechanistic Rationale: The reaction is initiated by the nucleophilic attack of the terminal nitrogen atom of hydrazine on the electrophilic carbonyl carbon of the ethyl acetate derivative.[8] This step forms a transient tetrahedral intermediate. The subsequent collapse of this intermediate involves the reformation of the carbonyl double bond and the expulsion of the ethoxide ion (⁻OEt) as a leaving group. The displaced ethoxide is then protonated by the solvent or another proton source to yield ethanol, driving the reaction to completion. The resulting acetohydrazide is thermodynamically more stable, ensuring a high conversion rate.[9]

Caption: Figure 1: Mechanism of Hydrazinolysis.

Critical Safety Considerations: Handling Hydrazine Hydrate

Hydrazine and its hydrate solutions are classified as Particularly Hazardous Substances (PHS).[10] Strict adherence to safety protocols is mandatory.

  • Toxicity and Corrosivity: Hydrazine hydrate is toxic if swallowed, inhaled, or absorbed through the skin. It is corrosive and can cause severe skin and eye burns.[11][12][13]

  • Carcinogenicity: It is a suspected human carcinogen.[10][12]

  • Handling: All operations involving hydrazine hydrate must be conducted within a certified chemical fume hood.[10][12]

  • Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical splash goggles, a face shield, and double-layered gloves (e.g., nitrile).[10][12][14]

  • Spills: Treat any spill as a major incident. Evacuate the area and follow established emergency procedures. Do not attempt to clean up a hydrazine spill yourself.[10]

  • Waste Disposal: Dispose of all hydrazine-containing waste in designated, properly labeled hazardous waste containers according to institutional guidelines.[12]

Detailed Experimental Protocol

This protocol is adapted from a validated procedure reported in the literature.[6]

Materials and Reagents
Reagent/MaterialM.W. ( g/mol )GradeSupplier Example
Ethyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate265.31>98% PuritySigma-Aldrich
Hydrazine Hydrate (~55% solution, ~35% Hydrazine)50.06Reagent GradeThermo Fisher
Ethanol (Absolute)46.07ACS Grade, 200 ProofVWR
Methanol32.04ACS GradeVWR
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser with water lines

  • Heating mantle with magnetic stirrer and stir bar

  • Rotary evaporator

  • Büchner funnel and filter flask assembly

  • Standard laboratory glassware (beakers, graduated cylinders)

  • TLC plates (Silica gel 60 F₂₅₄)

Synthetic Procedure

workflow Figure 2: Experimental Workflow start 1. Setup & Reagent Charging - Add Ester (5.0 mmol) and Ethanol (50 mL)  to a 100 mL round-bottom flask. add_hydrazine 2. Add Hydrazine Hydrate - Slowly add excess hydrazine hydrate (~40 mmol)  to the stirring solution. start->add_hydrazine reflux 3. Reflux Reaction - Heat the mixture to reflux (~78°C)  for 5 hours. add_hydrazine->reflux monitor 4. Monitor Progress - Check for complete consumption of starting  material using TLC. reflux->monitor workup 5. Solvent Removal - Cool to room temperature. - Remove ethanol under reduced pressure  (rotary evaporator). monitor->workup isolate 6. Isolate Crude Product - Collect the resulting solid precipitate  by vacuum filtration. workup->isolate purify 7. Recrystallization - Dissolve crude solid in minimal hot methanol. - Allow to cool slowly to form crystals. isolate->purify finish 8. Final Product - Filter the purified crystals, wash with cold  methanol, and dry under vacuum. - Characterize the product. purify->finish

Caption: Figure 2: Experimental Workflow.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add ethyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate (1.33 g, 5.0 mmol).

  • Solvent Addition: Add 50 mL of absolute ethanol to the flask and stir the mixture until the ester is fully dissolved.

  • Reagent Addition: While stirring, carefully add hydrazine hydrate (~2.0 mL, ~40 mmol) to the solution. An excess of hydrazine is used to ensure the reaction proceeds to completion.[15]

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 78°C) using a heating mantle. Maintain a gentle reflux for 5 hours.[6]

  • Reaction Monitoring (Optional but Recommended): Periodically check the reaction's progress via Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 7:3 Hexane:Ethyl Acetate) to confirm the disappearance of the starting ester spot.[9]

  • Work-up: After 5 hours, remove the heat source and allow the flask to cool to room temperature.

  • Isolation of Crude Product: Concentrate the reaction mixture by removing the ethanol under reduced pressure using a rotary evaporator. This will typically yield a solid residue.[6][16]

  • Purification by Recrystallization: Purify the crude solid by recrystallization. Transfer the solid to a new flask and add a minimal amount of hot methanol to dissolve it completely. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Final Product Collection: Collect the purified product, which should appear as colorless needles, by vacuum filtration using a Büchner funnel.[6] Wash the crystals with a small amount of cold methanol to remove any soluble impurities.

  • Drying: Dry the final product under vacuum to remove any residual solvent. The expected melting point is 157°C (430 K).[6]

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the molecular structure.

  • FT-IR Spectroscopy: To identify key functional groups (N-H, C=O of amide and lactam, C-S).

  • Mass Spectrometry: To confirm the molecular weight (C₁₀H₁₁N₃O₂S, M.W. = 237.28 g/mol ).[17]

  • Melting Point Analysis: To assess purity.

Summary of Key Parameters

ParameterValueRationale / Notes
Starting Ester Amount5.0 mmol (1.33 g)Scale can be adjusted as needed.
Hydrazine Hydrate~8 equivalents (~2.0 mL)Large excess drives the equilibrium towards product formation.[15]
SolventAbsolute Ethanol (50 mL)Good solvent for reactants; the byproduct is also ethanol.[7]
Reaction TemperatureReflux (~78°C)Provides sufficient energy for the reaction to proceed at a reasonable rate.[9]
Reaction Time5 hoursSufficient for complete conversion as reported in the literature.[6]
Purification MethodRecrystallization from MethanolEffective method for obtaining high-purity crystalline product.[6]
Expected Product FormColorless Needles[6]
Expected Molecular Weight237.28 g/mol [17]
Expected YieldHigh (typically >85% after purification)Based on typical efficiency of this reaction type.

References

  • Mora, S., Nagoria, S., Sindhu, S., & Singh, V. (2017). Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Chemistry & Biology Interface, 7(1), 1-18. 1

  • Thermo Fisher Scientific. (2010). Hydrazine hydrate - Safety Data Sheet. 11

  • Guccione, S., et al. (1991). Synthesis and biological activities of new 1,4-benzothiazine derivatives. Chemical & Pharmaceutical Bulletin, 39(11), 2888-2895.

  • Rai, D., Singh, R. K., & Singh, R. M. (2016). 1,4-Benzothiazines-A Biologically Attractive Scaffold. Current Organic Synthesis, 13(5), 679-703.

  • Singh, V. (2012). Synthesis and Biological Activity of 1,4-Benzothiazine Derivatives. LAMBERT Academic Publishing.

  • Arkema. (2012). Material Safety Data Sheet - HYDRAZINE HYDRATE 55%. 14

  • University of New Mexico. Hydrazine Standard Operating Procedure Template. Environmental Health & Safety. 12

  • UC Santa Barbara Environmental Health & Safety. Hydrazine Safety Information. 10

  • Yadav, P., et al. (2024). Design, synthesis, and evaluation of 1,4-benzothiazine-3-one containing bisamide derivatives as dual inhibitors of Staphylococcus aureus with plausible application in a urinary catheter. Frontiers in Chemistry.

  • Acros Organics. (2014). Hydrazine hydrate, 55% (Hydrazine, 35%) - Safety Data Sheet. 13

  • Bouziane, A., et al. (2021). Synthesis and Characterization of Novel Benzothiazinonic N-Acylhydrazone Derivatives. Journal of Chemistry.

  • ResearchGate. (2022). The proposed mechanism for the reaction of ester 1 with hydrazine hydrate and its molar ratio equation.

  • Saeed, A., et al. (2010). 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 9), o2289–o2290.

  • PubMed. (2010). 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothia-zin-4-yl)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online.

  • Saeed, A., et al. (2010). 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 66(9), o2289–o2290.

  • ResearchGate. (2024). How can I combine hydrazine derivative and ester (i.e., to replace alkoxy part of ester with hydrazine derivative and produce hydrazide)?

  • Berillo, D., et al. (2022). Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. Scientific Reports, 12(1), 6825.

  • Quora. (2023). When I react hydrazine with ester in methanol solvent at the result, there are some solids formed. What should be this?

  • ResearchGate. (2015). What is the best procedure and condition to prepare hydrazide by reaction of ester and hydrazine?

  • Fun, H. K., et al. (2009). 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetic acid monohydrate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 9), o2358–o2359.

  • Zerzouf, A., et al. (2011). Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o668.

  • Barry, A., et al. (2014). Ethyl 2-{5-[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)methyl]-1H-1,2,3-triazol-1-yl}acetate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o116.

  • Ghorab, M. M., et al. (2014). Synthesis, Spectroscopy and X-Ray Characterization, of Novel Derivatives of Substituted 2-(Benzothiazol-2'-ylthio)acetohydrazide. Journal of Chemical and Pharmaceutical Research, 6(7), 1950-1960.

  • Fun, H. K., et al. (2009). 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetic acid monohydrate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 9), o2358.

  • Abu-Hashem, A. A., & Aly, A. S. (2013). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules, 18(2), 2086-2097.

  • Zaib, S., et al. (2021). 2,1-Benzothiazine–(quinolin/thiophen)yl hydrazone frameworks as new monoamine oxidase inhibitory agents; synthesis, in vitro and in silico investigation. RSC Advances, 11(23), 13886-13901.

Sources

Protocol for the Preparation of 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetohydrazide and Its Schiff Base Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers

Abstract: This guide provides a comprehensive, field-tested protocol for the synthesis of 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetohydrazide, a key intermediate for drug discovery programs. The 1,4-benzothiazine scaffold is a privileged structure in medicinal chemistry, known for a wide spectrum of biological activities.[1] The subsequent conversion of the title hydrazide into various hydrazone (Schiff base) derivatives significantly broadens its pharmacological potential, leveraging the known bioactivity of the azomethine group (-N=CH-).[2][3] This document details a robust, multi-step synthetic pathway, explains the chemical principles behind each step, and offers practical guidance for characterization and troubleshooting.

Strategic Overview & Rationale

The synthesis of this compound derivatives is a sequential process designed for efficiency and modularity. The strategy allows for the large-scale preparation of a core hydrazide intermediate, which can then be diversified by reacting it with a wide array of carbonyl compounds.

The overall workflow is visualized below:

G cluster_0 Part A: Core Synthesis cluster_1 Part B: Functionalization cluster_2 Part C: Derivatization A 2-Aminothiophenol + Chloroacetic Acid B Step 1: Cyclocondensation (Formation of Benzothiazine Ring) A->B C 3,4-dihydro-2H-1,4-benzothiazin-3-one B->C D Step 2: N-Alkylation (Introduction of Ester Moiety) C->D E Ethyl 2-(3-oxo-3,4-dihydro-2H-1,4- benzothiazin-4-yl)acetate D->E F Step 3: Hydrazinolysis (Formation of Hydrazide) E->F G 2-(3-oxo-3,4-dihydro-2H-1,4- benzothiazin-4-yl)acetohydrazide F->G I Step 4: Condensation (Schiff Base Formation) G->I H Aromatic/Heterocyclic Aldehydes H->I J Final Hydrazone Derivatives I->J

Caption: High-level workflow for the synthesis of the target derivatives.

The core of this protocol is divided into two primary stages:

  • Synthesis of the Key Intermediate: A three-step process to build the 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetohydrazide molecule.

  • Synthesis of Schiff Base Derivatives: A versatile one-step condensation to generate a library of novel compounds.

Synthesis of the Key Intermediate: 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetohydrazide

This section details the preparation of the central building block. The reaction scheme is illustrated below.

chemical_reaction r1 2-Aminothiophenol i1 3,4-dihydro-2H-1,4-benzothiazin-3-one r1->i1 Step 1: Cyclocondensation r2 Chloroacetic Acid r2->i1 Step 1: Cyclocondensation r3 Ethyl Chloroacetate i2 Ethyl 2-(3-oxo-3,4-dihydro-2H-1,4- benzothiazin-4-yl)acetate r3->i2 r4 Hydrazine Hydrate p1 2-(3-oxo-3,4-dihydro-2H-1,4- benzothiazin-4-yl)acetohydrazide r4->p1 r5 Aromatic Aldehyde (Ar-CHO) p2 Final Schiff Base Derivative r5->p2 i1->i2 Step 2: N-Alkylation (K2CO3, Acetone) i2->p1 Step 3: Hydrazinolysis (Ethanol, Reflux) p1->p2 Step 4: Condensation (Glacial Acetic Acid)

Caption: Chemical reaction scheme for the multi-step synthesis.

Materials & Reagents
ReagentGradeSupplier
2-Aminothiophenol≥98%Sigma-Aldrich
Chloroacetic Acid≥99%Sigma-Aldrich
Ethyl Chloroacetate≥98%Sigma-Aldrich
Hydrazine Hydrate (80% soln.)Reagent GradeSigma-Aldrich
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Fisher Scientific
Ethanol (EtOH)Absolute, ≥99.5%VWR
AcetoneACS GradeVWR
Diethyl EtherACS GradeFisher Scientific

Safety Precaution: Hydrazine hydrate is highly toxic and corrosive. Handle with extreme care inside a chemical fume hood using appropriate personal protective equipment (PPE), including gloves and safety goggles.[4]

Step-by-Step Experimental Protocol

Step 1: Synthesis of 3,4-dihydro-2H-1,4-benzothiazin-3-one

  • Rationale: This step involves the cyclocondensation of 2-aminothiophenol with chloroacetic acid.[5] The amino group of the thiophenol acts as a nucleophile, displacing the chloride, followed by an intramolecular cyclization between the thiol group and the carboxylic acid to form the stable six-membered heterocyclic ring.

  • To a solution of 2-aminothiophenol (0.1 mol, 12.5 g) in water, add chloroacetic acid (0.1 mol, 9.45 g).

  • Heat the reaction mixture to 85°C and maintain it under reflux for 1 hour.[5]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: Hexane/Ethyl Acetate 7:3).

  • Upon completion, cool the mixture to room temperature. The product will precipitate out of the solution.

  • Collect the solid product by simple filtration, wash thoroughly with cold water to remove any unreacted starting materials, and dry under vacuum.

  • The crude product is typically of sufficient purity for the next step. If required, recrystallize from ethanol.

Step 2: Synthesis of Ethyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate

  • Rationale: This is an N-alkylation reaction. The nitrogen atom of the lactam in the benzothiazinone ring is deprotonated by a mild base (K₂CO₃), forming a nucleophilic anion that subsequently attacks the electrophilic carbon of ethyl chloroacetate, leading to the formation of a C-N bond.

  • In a 250 mL round-bottom flask, dissolve the 3,4-dihydro-2H-1,4-benzothiazin-3-one (0.05 mol, 8.25 g) in 100 mL of dry acetone.

  • Add anhydrous potassium carbonate (0.1 mol, 13.8 g) to the solution. This acts as the base.

  • Add ethyl chloroacetate (0.06 mol, 7.35 g) dropwise to the stirring suspension.

  • Reflux the reaction mixture for 10-12 hours, monitoring completion by TLC.

  • After cooling to room temperature, filter off the potassium carbonate.

  • Evaporate the acetone under reduced pressure using a rotary evaporator.

  • The resulting crude residue is the target ester. It can be purified by column chromatography on silica gel or used directly in the next step if TLC shows a clean conversion.

Step 3: Synthesis of 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetohydrazide

  • Rationale: This is a classic hydrazinolysis reaction, where the ester is converted into a hydrazide.[6][7] The highly nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the substitution of the ethoxy group (-OEt) with the hydrazinyl group (-NHNH₂).[4] The reaction is typically driven to completion by using an excess of hydrazine hydrate and heating.

  • Dissolve the crude ethyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate (approx. 0.05 mol) in 150 mL of absolute ethanol.

  • Add hydrazine hydrate (80% solution, 0.25 mol, ~12.5 mL) to the solution.

  • Reflux the mixture for 5-6 hours.[8] The product often begins to precipitate from the hot solution.

  • Monitor the disappearance of the starting ester by TLC.

  • Cool the reaction flask in an ice bath to maximize precipitation.

  • Collect the white solid product by vacuum filtration.

  • Wash the solid with a small amount of cold diethyl ether and dry in a vacuum oven.

Characterization of the Core Intermediate

The structure of the final product, 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetohydrazide, should be confirmed using standard spectroscopic methods. The crystal structure of this compound has been reported, providing definitive reference data.[8][9]

  • Appearance: White crystalline solid.

  • ¹H NMR (400 MHz, DMSO-d₆): Expect signals corresponding to the aromatic protons, the CH₂ protons of the thiazine ring, the CH₂ protons of the acetyl group, and the exchangeable NH and NH₂ protons.

  • IR (KBr, cm⁻¹): Look for characteristic peaks for N-H stretching (hydrazide), C=O stretching (amide carbonyl and lactam carbonyl), and C-N stretching.

  • Mass Spectrometry (ESI-MS): Calculate the expected m/z for [M+H]⁺ (C₁₀H₁₁N₃O₂S, Mol. Wt. = 237.28).

Protocol: Synthesis of Schiff Base Derivatives

The hydrazide prepared in the previous section is a versatile precursor for creating a diverse library of Schiff bases (hydrazones) through condensation with various aldehydes.

General Principle

The reaction involves the nucleophilic addition of the terminal -NH₂ group of the hydrazide to the carbonyl carbon of an aldehyde, followed by the elimination of a water molecule to form the stable C=N (azomethine) double bond. A catalytic amount of acid, such as glacial acetic acid, is often used to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and accelerating the reaction.[2]

General Experimental Protocol
  • In a 50 mL flask, dissolve 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetohydrazide (1.0 mmol, 237 mg) in 15 mL of ethanol. Gentle warming may be required to achieve full dissolution.

  • Add the desired aromatic or heterocyclic aldehyde (1.0-1.1 mmol) to the solution.

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Stir the reaction mixture at room temperature. The reaction time can vary from 1 to 6 hours depending on the reactivity of the aldehyde.[2]

  • In many cases, the product will precipitate directly from the reaction medium. Monitor the reaction by TLC.

  • Once the reaction is complete, collect the solid product by vacuum filtration.

  • Wash the product with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the final Schiff base derivative under vacuum.

Data Presentation: Representative Examples
Aldehyde SubstrateReaction Time (h)Yield (%)Physical Appearance
Benzaldehyde292White Solid
4-Chlorobenzaldehyde1.595Pale Yellow Solid
4-Methoxybenzaldehyde390White Solid
2-Hydroxybenzaldehyde2.588Yellow Solid
Thiophene-2-carboxaldehyde485Light Brown Solid

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low yield in Step 1 Incomplete reaction.Ensure the reaction is refluxed for the specified time. Check the purity of 2-aminothiophenol, as it can oxidize on storage.
Incomplete N-alkylation (Step 2) Insufficient base or inactive base.Use freshly dried, anhydrous K₂CO₃. Ensure the acetone is dry. Increase reaction time if necessary.
Incomplete hydrazinolysis (Step 3) Insufficient hydrazine hydrate or reaction time.Use a larger excess of hydrazine hydrate. Ensure the mixture is refluxing properly.
Product Oily/Difficult to Crystallize Presence of impurities.Purify the intermediate ester (Step 2) using column chromatography before proceeding to hydrazinolysis. For the final Schiff bases, attempt recrystallization from a suitable solvent like ethanol or ethyl acetate.
No reaction in Schiff base formation (Step 4) Deactivated aldehyde.For aldehydes with strong electron-donating groups, gentle heating (40-50°C) may be required to drive the reaction to completion.

References

  • ResearchGate. (2024). HOW CAN I COMBINE HYDRAZINE DERIVATIVE AND ESTER. [Online] Available at: [Link]

  • ResearchGate. (n.d.). Scheme 1. Syntheses of[2][4]-benzothiazin-3-one derivatives: 3a-c and... [Online] Available at: [Link]

  • Al-Ajely, M. S. (2016). Synthesis and Characterization of Some New Hydrazides and Their Derivatives. Ibn Al-Haitham Journal for Pure and Applied Science. [Online] Available at: [Link]

  • Praveena, A. S., et al. (2014). Synthesis and spectroscopic characterization of some novel Schiff bases of benzylidene derivatives. Der Pharma Chemica, 6(1), 1-6. [Online] Available at: [Link]

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  • Systematic Reviews in Pharmacy. (2020). Synthesis And Characterization Of New Schiff Bases And Their 1,3-Oxazepines Derived From Phthalic Anhydride. [Online] Available at: [Link]

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  • ResearchGate. (2014). Synthesis and characterization of new Schiff bases and their metal complexes of some benzoylhydrazone derivatives. [Online] Available at: [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, characterization and biological activity of triazolothiadiazines bearing 2H-1,4-benzothiazin-3(4H)-onemoiety. [Online] Available at: [Link]

  • ResearchGate. (2023). Synthesis of New Azo–Schiff Base Complexes and Study of their Antibacterial Activity. [Online] Available at: [Link]

  • Longdom Publishing. (n.d.). Synthesis of Macrocyclic Schiff Bases Based on Pyridine-2,6-Dicar. [Online] Available at: [Link]

  • ResearchGate. (2025). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). [Online] Available at: [Link]

  • ResearchGate. (2009). 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetic acid monohydrate. [Online] Available at: [Link]

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  • ResearchGate. (2016). Synthesis, Spectroscopy and X-Ray Characterization, of Novel Derivatives of Substituted 2-(Benzothiazol-2'-ylthio)acetohydrazide. [Online] Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[2][4]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. [Online] Available at: [Link]

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Application Notes and Protocols for 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetohydrazide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Emerging Potential of the 1,4-Benzothiazine Scaffold

The 1,4-benzothiazine nucleus is a privileged scaffold in medicinal chemistry, with its derivatives demonstrating a remarkable breadth of pharmacological activities.[1][2][3][4][5][6][7] This heterocyclic system is a cornerstone in the development of therapeutic agents, exhibiting properties that span from anticancer and antimicrobial to anti-inflammatory and neuroprotective effects.[1][2][3][4][6] The structural versatility of the 1,4-benzothiazine ring system allows for extensive chemical modifications, enabling the fine-tuning of its biological profile. The introduction of an acetohydrazide moiety at the 2-position, as in 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetohydrazide, presents a compelling opportunity for novel drug discovery. Hydrazide-hydrazones are recognized as valuable intermediates in the synthesis of heterocyclic compounds with significant biological activities.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals interested in exploring the medicinal chemistry applications of this compound. It provides a foundational understanding of its synthesis, potential therapeutic applications, and detailed protocols for its biological evaluation.

Section 1: Synthesis and Characterization

The synthesis of this compound is a critical first step in its evaluation. A common synthetic route involves the reaction of ethyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate with hydrazine hydrate.[8]

Protocol 1: Synthesis of this compound

Objective: To synthesize the title compound from its corresponding ethyl ester.

Materials:

  • Ethyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate

  • Hydrazine hydrate (80% or higher)

  • Ethanol (absolute)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Recrystallization solvent (e.g., methanol or ethanol)

  • Filtration apparatus (Büchner funnel, filter paper)

Procedure:

  • In a round-bottom flask, dissolve ethyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate in absolute ethanol.

  • Add an excess of hydrazine hydrate to the solution (typically 3-5 equivalents).

  • Attach a reflux condenser and heat the reaction mixture to reflux with constant stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically after 3-5 hours), allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting solid residue is the crude product.

  • Purify the crude product by recrystallization from a suitable solvent like methanol or ethanol to obtain the pure this compound.[8]

  • Dry the purified crystals under vacuum.

Characterization: The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify functional groups.

  • Melting Point Analysis: As an indicator of purity.

Section 2: Potential Therapeutic Applications and Screening Protocols

The 1,4-benzothiazine scaffold is a versatile pharmacophore with a wide range of reported biological activities.[1][2][3][4][5][6][7] Based on the known activities of this class of compounds, this compound is a prime candidate for screening in several therapeutic areas.

Anticancer Activity

Numerous 1,4-benzothiazine derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[6][9][10][11][12][13] The presence of the acetohydrazide group may enhance this activity through various mechanisms, including the formation of Schiff bases with biological targets.

Objective: To determine the cytotoxic effect of the compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which can be solubilized and quantified spectrophotometrically.[14][15]

Materials:

  • Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HT-29 - colon).[10][14]

  • Normal human cell line (e.g., human peripheral blood mononuclear cells - PBM) for selectivity assessment.[11][12]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% penicillin-streptomycin.

  • This compound (dissolved in DMSO).

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • 96-well microtiter plates.

  • Microplate reader.

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compound in the culture medium. The final DMSO concentration should be less than 0.5%.

  • Remove the old medium and add 100 µL of the medium containing the different concentrations of the test compound to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like 5-fluorouracil or cisplatin).[11][14]

  • Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Analysis and Interpretation: The selectivity index (SI) should be calculated to assess the compound's specificity for cancer cells over normal cells. A higher SI value indicates greater selectivity.[16] SI = IC₅₀ in normal cells / IC₅₀ in cancer cells

Antimicrobial Activity

Derivatives of 1,4-benzothiazine have also been reported to possess significant antibacterial and antifungal properties.[1][2][4][5][8][17][18][19]

Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Principle: This method involves challenging the microorganism with serial dilutions of the antimicrobial agent in a liquid medium. The MIC is determined by observing the lowest concentration at which no visible growth occurs.[20][21][22]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

  • Fungal strains (e.g., Candida albicans).

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi.

  • This compound (dissolved in a suitable solvent like DMSO).

  • Standard antimicrobial agents (e.g., ciprofloxacin for bacteria, fluconazole for fungi).

  • Sterile 96-well microtiter plates.

  • Spectrophotometer or microplate reader.

Procedure:

  • Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

  • Prepare two-fold serial dilutions of the test compound in the appropriate broth in a 96-well plate.

  • Add the standardized inoculum to each well. Include a growth control (broth + inoculum), a sterility control (broth only), and a positive control (broth + inoculum + standard antimicrobial).

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth. The MIC can also be determined by measuring the absorbance at 600 nm.

  • To determine the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC), subculture the contents of the wells with no visible growth onto an appropriate agar medium. The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.[23]

Section 3: Mechanistic Insights and Future Directions

While the broad-spectrum activity of 1,4-benzothiazine derivatives is well-documented, the precise mechanism of action for this compound remains to be elucidated. Further research should focus on identifying its molecular targets.

Potential Mechanisms of Action in Cancer

Many small molecule anticancer agents exert their effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. For a novel 1,4-benzothiazine derivative, investigating its impact on pathways such as the PI3K/Akt/mTOR pathway would be a logical starting point.

Diagram of a Potential Signaling Pathway for Investigation

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Promotes Proliferation Cell Proliferation & Growth mTORC1->Proliferation Promotes Growth_Factor Growth Factor Growth_Factor->RTK Binds Compound 2-(3-oxo-3,4-dihydro-2H- 1,4-benzothiazin-2-yl)acetohydrazide Compound->PI3K Potential Inhibition? Compound->Akt Potential Inhibition?

Caption: Potential PI3K/Akt/mTOR signaling pathway for mechanistic studies.

Section 4: Summary and Outlook

This compound represents a promising starting point for the development of novel therapeutic agents. The protocols outlined in this guide provide a robust framework for its synthesis and comprehensive biological evaluation. Future studies should aim to establish a clear structure-activity relationship (SAR) by synthesizing and testing a library of analogs. Elucidating the mechanism of action will be crucial for optimizing the lead compound and advancing it through the drug discovery pipeline. The versatility of the 1,4-benzothiazine scaffold, coupled with the reactivity of the acetohydrazide moiety, suggests that this compound class holds significant potential for addressing unmet medical needs.

References

  • Fringuelli, R., Milanese, L., & Schiaffella, F. (2005). Role of 1,4-Benzothiazine Derivatives in Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry, 5(12), 1061-1073. [Link]

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Sources

Use of 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetohydrazide as an intermediate in organic synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to the Synthetic Utility of 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetohydrazide

Authored by: A Senior Application Scientist

This document provides a detailed exploration of this compound, a versatile intermediate in modern organic and medicinal chemistry. We will delve into its synthesis, physicochemical properties, and its pivotal role as a scaffold for constructing a diverse array of biologically active heterocyclic compounds. The protocols and mechanistic insights provided herein are designed for researchers, scientists, and professionals in drug development.

The 1,4-benzothiazine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties[1][2][3]. The title compound, by incorporating a reactive acetohydrazide moiety, serves as an exceptional starting point for synthesizing more complex molecules, leveraging the rich chemistry of the hydrazide functional group.

Part 1: Synthesis and Characterization of the Core Intermediate

The foundational step in utilizing any synthetic building block is its efficient and reliable preparation. This compound is readily synthesized from its corresponding ethyl ester via hydrazinolysis.

Protocol 1: Synthesis of this compound

This protocol details the conversion of an ethyl acetate precursor to the desired acetohydrazide. The reaction is a classic nucleophilic acyl substitution where the highly nucleophilic hydrazine displaces the ethoxy group of the ester.

Workflow for Synthesis of the Core Intermediate

cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Reaction cluster_2 Step 3: Isolation & Purification A Ethyl 2-(3-oxo-3,4-dihydro-2H-1,4- benzothiazin-2-yl)acetate D Reaction Mixture A->D Combine in Flask B Hydrazine Hydrate B->D Combine in Flask C Ethanol (Solvent) C->D Combine in Flask E Crude Reaction Product D->E Reflux for 5 hours F F E->F Evaporate Solvent (Reduced Pressure) G Pure Acetohydrazide Product F->G Recrystallize from Ethanol

Caption: Synthesis of the target acetohydrazide intermediate.

Methodology:

  • Reagent Preparation: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve ethyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate (1.26 g, 5 mmol) in 50 mL of absolute ethanol.[1]

  • Initiation of Reaction: To the stirred solution, add hydrazine hydrate (2.0 mL, excess) dropwise. Causality Note: A stoichiometric excess of hydrazine hydrate is used to drive the reaction to completion and minimize side reactions.

  • Thermal Conditions: Heat the reaction mixture to reflux and maintain this temperature for 5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Ethyl Acetate:Hexane 7:3).

  • Product Isolation: Upon completion, allow the mixture to cool to room temperature. Reduce the solvent volume under vacuum using a rotary evaporator. The resulting solid crude product is collected.

  • Purification: Purify the solid by recrystallization from hot ethanol to yield colorless needles of this compound.[1]

Physicochemical Data:

PropertyValueReference
Molecular FormulaC₁₀H₁₁N₃O₂S[1]
Molecular Weight237.28 g/mol [1]
Melting Point430 K (157 °C)[1]
AppearanceColorless needles[1]

Part 2: Applications in Heterocyclic Synthesis

The true value of this compound lies in the synthetic versatility of its terminal hydrazide group. This functionality is a gateway to a variety of five-membered heterocyclic rings, many of which are of significant pharmacological interest.

Application A: Synthesis of Schiff Bases (Hydrazones)

The most direct application is the condensation of the hydrazide with aldehydes or ketones to form Schiff bases, specifically hydrazones. This reaction is highly efficient and serves as a primary route to introduce diverse aryl or alkyl substituents. Hydrazones themselves are known for their pharmacological activities and also act as intermediates for further cyclization reactions.[1][4]

General Reaction Scheme for Schiff Base Formation

A Acetohydrazide Intermediate D Reaction Mixture A->D B Aromatic Aldehyde (R-CHO) B->D C Ethanol + Cat. Acetic Acid C->D Solvent/Catalyst E Schiff Base Product (Hydrazone) D->E Reflux (2-4 h)

Caption: Formation of Schiff bases via condensation.

Protocol 2: General Synthesis of a Schiff Base Derivative
  • Reaction Setup: Dissolve this compound (1 mmol) in 20 mL of ethanol in a 50 mL flask.

  • Reagent Addition: Add an equimolar amount (1 mmol) of the desired aromatic aldehyde (e.g., benzaldehyde, salicylaldehyde). Add 2-3 drops of glacial acetic acid to catalyze the reaction. Causality Note: The acid protonates the carbonyl oxygen of the aldehyde, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the terminal nitrogen of the hydrazide.

  • Reaction: Reflux the mixture for 2-4 hours, monitoring by TLC.

  • Isolation: Cool the reaction mixture in an ice bath. The precipitated solid is filtered, washed with cold ethanol, and dried under vacuum to yield the pure Schiff base.[5]

Application B: Synthesis of 1,3,4-Oxadiazole Derivatives

The acetohydrazide is an excellent precursor for 2,5-disubstituted 1,3,4-oxadiazoles, a class of heterocycles renowned for a vast array of biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.[6][7][8][9] The synthesis typically involves cyclodehydration of an N-acylhydrazide intermediate.

General Pathway to 1,3,4-Oxadiazoles

cluster_0 Step 1: Acylation (Intermediate formation) cluster_1 Step 2: Cyclodehydration A Acetohydrazide Intermediate C N,N'-diacylhydrazine (Intermediate) A->C B Aromatic Acid Chloride (R-COCl) or Anhydride B->C E 2,5-Disubstituted 1,3,4-Oxadiazole C->E D Dehydrating Agent (e.g., POCl₃, H₂SO₄) D->E Heat A Acetohydrazide Intermediate D Reaction Mixture A->D B 1,3-Diketone (e.g., Acetylacetone) B->D C Glacial Acetic Acid C->D Solvent/Catalyst E N-Substituted Pyrazole Product D->E Reflux (6-8 h)

Caption: Pyrazole ring formation via condensation.

Protocol 4: Synthesis of a Pyrazole Derivative
  • Reaction Setup: In a 50 mL round-bottom flask, combine the acetohydrazide (1 mmol) and a β-diketone such as acetylacetone (1.1 mmol).

  • Solvent and Catalyst: Add 15 mL of glacial acetic acid, which acts as both the solvent and an acid catalyst.

  • Reaction Conditions: Reflux the mixture for 6-8 hours. Monitor the reaction's completion via TLC.

  • Isolation and Purification: After cooling to room temperature, pour the reaction mixture into ice-cold water. The solid product that precipitates is collected by filtration, washed with water until neutral, and then dried. Recrystallization from ethanol affords the pure pyrazole derivative. [10][11]

Conclusion

This compound is a demonstrably valuable and highly versatile intermediate. Its straightforward synthesis and the reactive nature of the hydrazide moiety provide a reliable and efficient entry point to a wide range of heterocyclic systems, including Schiff bases, 1,3,4-oxadiazoles, and pyrazoles. The established biological significance of these target heterocycles underscores the importance of this building block in the field of medicinal chemistry and drug discovery. The protocols outlined in this guide offer a robust framework for researchers to explore and expand upon the synthetic utility of this compound.

References

  • Saeed, A., Mahmood, Z., Yang, S., Ahmad, S., & Salim, M. (n.d.). 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2289. Available from: [Link]

  • Fun, H.-K., Loh, W.-S., Janardhana, G., Khader, A. M. A., & Kalluraya, B. (n.d.). 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetic acid monohydrate. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2358. Available from: [Link]

  • MDPI. (n.d.). Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. Available from: [Link]

  • Ahmad, N., et al. (2017). An Overview of the Synthetic Routes of 2-Alkyl-4-Hydroxy-2H-1, 2-Benzothiazine-3-Carboxamides-1, 1-Dioxides (Oxicams) and their Analogues. ResearchGate. Available from: [Link]

  • Baryala, J. (2022). a ring transformation of 2-benzoyl-1,4-benzothiazin-3- one into 1,3-benzothiazole and pyrazole derivatives. ResearchGate. Available from: [Link]

  • Zhang, T., et al. (2020). Synthesis, biological evaluation of benzothiazole derivatives bearing a 1,3,4-oxadiazole moiety as potential anti-oxidant and anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 30(13), 127237. Available from: [Link]

  • MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Available from: [Link]

  • Fadda, A. A., Soliman, N. N., & Bayoumy, N. M. (2019). Antimicrobial Properties of Some New Synthesized Benzothiazole Linked Carboxamide, Acetohydrazide, and Sulfonamide Systems. Journal of Heterocyclic Chemistry, 56(9), 2369–2378. Available from: [Link]

  • MDPI. (2022). Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b]b[1][12]enzothiazole Derivatives via Microwave-Assisted Synthesis. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis, biological evaluation of benzothiazole derivatives bearing a 1,3,4-oxadiazole moiety as potential anti-oxidant and anti-inflammatory agents. Available from: [Link]

  • REAL-J. (n.d.). SYNTHESIS AND REACTIONS OF NEW PYRAZOLE DERIVATIVES. Available from: [Link]

  • Merhi, R. R., & Salih, A. (2022). Synthesis, Characterization And Antifungal Activity Of Some Novel Schiff Bases And 1,3,4-Oxadiazoline Derivatives From Benzilic Acid. Journal of Pharmaceutical Negative Results, 13(Special Issue 07), 7795-7801. Available from: [Link]

  • MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]

  • Saeed, A., et al. (2014). Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives. Molecules, 19(9), 13584-13601. Available from: [Link]

  • Al-Khafaji, Y. F., & Al-Adily, M. J. (2022). New Benzohydrazide Schiff Base: Synthesis, Characterization and Biological Studies. Annals of the Romanian Society for Cell Biology, 26(1), 225-235. Available from: [Link]

  • Amir, M., & Kumar, S. (2004). Synthesis and biological evaluation of some 1,3,4-oxadiazole derivatives. Acta Pharmaceutica, 54(4), 305-314. Available from: [Link]

  • Patel, N., et al. (2017). Synthesis and biological evaluation of newer 1,3,4-oxadiazoles incorporated with benzothiazepine and benzodiazepine moieties. Zeitschrift für Naturforschung C, 72(3-4), 133-146. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Available from: [Link]

  • Journal of microbiology, biotechnology and food sciences. (n.d.). SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES. Available from: [Link]

  • MDPI. (n.d.). Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of Benzothiazole Schiff's Bases and screening for the Anti- Oxidant Activity. Available from: [Link]

Sources

Development of Antibacterial Agents from 1,4-Benzothiazine Scaffolds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The 1,4-Benzothiazine Scaffold as a Privileged Structure in Antibacterial Drug Discovery

The rise of antimicrobial resistance (AMR) constitutes a severe global health crisis, threatening to return modern medicine to a "pre-antibiotic era".[1] The World Health Organization and other international bodies have highlighted the urgent need for novel antibacterial agents to combat multidrug-resistant pathogens.[2] In this context, heterocyclic compounds have emerged as a cornerstone of medicinal chemistry, providing versatile scaffolds for drug discovery. Among these, the 1,4-benzothiazine nucleus is considered a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[3][4]

1,4-Benzothiazine derivatives have demonstrated a remarkable breadth of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[5][6][7] This inherent biological diversity makes the 1,4-benzothiazine framework an exceptionally promising starting point for the development of new classes of antibiotics. The fusion of a benzene ring with a thiazine ring creates a unique three-dimensional structure that can be readily functionalized at various positions, allowing for the fine-tuning of its physicochemical properties and biological activity.[8]

This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals engaged in the discovery of novel antibacterial agents based on the 1,4-benzothiazine scaffold. It delineates an integrated workflow, from the strategic synthesis of compound libraries to their rigorous in vitro evaluation and preliminary mechanism of action studies, grounding each protocol in established scientific principles and regulatory considerations.[2][9]

Synthesis of 1,4-Benzothiazine Derivatives

The foundation of any small-molecule drug discovery program is the synthesis of a chemically diverse library of compounds. For 1,4-benzothiazines, a robust and versatile synthetic methodology is crucial for exploring the structure-activity relationship (SAR). One of the most efficient and widely adopted methods involves the condensation of 2-aminothiophenols with β-diketones or β-ketoesters, often utilizing dimethyl sulfoxide (DMSO) which serves as both a solvent and an in-situ oxidizing agent to facilitate the cyclization.[7] This approach allows for the introduction of various substituents on the heterocyclic ring, which is critical for modulating antibacterial potency and spectrum.

Protocol 2.1: Synthesis of 2,4-disubstituted-4H-1,4-benzothiazines

This protocol describes a general method for the synthesis of 4H-1,4-benzothiazines via the condensation of a substituted 2-aminobenzenethiol with a β-diketone.[7]

Causality: The reaction is initiated by the nucleophilic attack of the amino group of the 2-aminobenzenethiol on one of the carbonyl carbons of the β-diketone. This is followed by an intramolecular cyclization involving the thiol group. The final step is an oxidative aromatization of the dihydrobenzothiazine intermediate to the stable 4H-1,4-benzothiazine, a process facilitated by DMSO at elevated temperatures.

Materials:

  • Substituted 2-aminobenzenethiol (1.0 mmol)

  • Substituted β-diketone (e.g., acetylacetone, benzoylacetone) (1.0 mmol)

  • Dimethyl sulfoxide (DMSO) (5 mL)

  • Ethanol for recrystallization

  • Standard laboratory glassware for reflux

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • In a 50 mL round-bottom flask, dissolve the substituted 2-aminobenzenethiol (1.0 mmol) and the β-diketone (1.0 mmol) in 5 mL of DMSO.

  • Equip the flask with a reflux condenser and place it on a magnetic stirrer with a heating mantle.

  • Heat the reaction mixture to 110-120 °C and maintain this temperature for 4-6 hours.

  • Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The disappearance of the starting materials indicates reaction completion.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into 50 mL of ice-cold water with stirring.

  • A solid precipitate will form. Collect the crude product by vacuum filtration and wash it thoroughly with cold water.

  • Purify the crude solid by recrystallization from a suitable solvent, such as ethanol, to yield the pure 4H-1,4-benzothiazine derivative.

  • Characterize the final product using spectroscopic methods (¹H-NMR, ¹³C-NMR, Mass Spectrometry) and elemental analysis to confirm its structure and purity.[10]

Synthesis_of_1_4_Benzothiazines cluster_reactants Reactants cluster_process Reaction Conditions cluster_product Product Reactant1 2-Aminothiophenol Condition DMSO 110-120 °C Reactant1->Condition Reactant2 β-Diketone Reactant2->Condition Product 1,4-Benzothiazine Derivative Condition->Product Condensation & Oxidative Cyclization

Caption: General synthetic pathway for 1,4-benzothiazine derivatives.

In Vitro Antibacterial Screening

The primary goal of in vitro screening is to identify compounds ("hits") from the synthesized library that exhibit inhibitory activity against clinically relevant bacteria. A standard panel should include both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) species to assess the spectrum of activity.[7] The Minimum Inhibitory Concentration (MIC) is the gold standard metric for quantifying antibacterial potency.[11]

Protocol 3.1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol adheres to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for determining the MIC of a compound, which is the lowest concentration that prevents visible growth of a bacterium.[11][12]

Causality: This method exposes a standardized number of bacteria to a range of serially diluted concentrations of the test compound. Bacterial growth is dependent on the medium, and the presence of an effective antibacterial agent will inhibit metabolic activity and replication, resulting in no visible turbidity after incubation.

Materials:

  • 96-well sterile microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., S. aureus ATCC 25923, E. coli ATCC 25922)

  • Test compounds dissolved in DMSO (e.g., 10 mg/mL stock)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Spectrophotometer and incubator

  • 0.5 McFarland turbidity standard

Procedure:

  • Inoculum Preparation: From a fresh agar plate (18-24 hours growth), pick several well-isolated colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[13] Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[11]

  • Compound Dilution: Add 100 µL of sterile MHB to all wells of a 96-well plate. Add 100 µL of the test compound stock solution (e.g., at 256 µg/mL in MHB with 2% DMSO) to the first column of wells.

  • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the 10th column. Discard 100 µL from the 10th column. This creates a concentration gradient (e.g., 128 µg/mL down to 0.25 µg/mL).

  • Reserve column 11 for the growth control (MHB + inoculum, no compound) and column 12 for the sterility control (MHB only).

  • Inoculation: Add 10 µL of the prepared bacterial inoculum (final concentration ~5 x 10⁵ CFU/mL) to wells in columns 1 through 11. Do not inoculate the sterility control wells.

  • Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well). The growth control should be turbid, and the sterility control should be clear.[13]

In_Vitro_Screening_Workflow A Synthesized 1,4-Benzothiazine Library B Prepare Stock Solutions (in DMSO) A->B C Broth Microdilution Assay (96-Well Plates) B->C E Incubate Plates (37°C, 18-24h) C->E D Prepare Bacterial Inoculum (0.5 McFarland) D->C F Determine MIC Values (µg/mL) E->F G Data Analysis & SAR F->G

Caption: Workflow for in vitro antibacterial screening.

Data Presentation: Sample MIC Data

Quantitative data should be summarized in a clear, structured table to facilitate comparison and SAR analysis.

Compound IDR¹ SubstituentR² SubstituentS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
BTZ-01 -H-CH₃64>128
BTZ-02 -Cl-CH₃1664
BTZ-03 -NO₂-CH₃832
BTZ-04 -Cl-C₆H₅32>128
Ciprofloxacin (Control)(Control)0.50.25

Structure-Activity Relationship (SAR) Studies

SAR is an iterative process that forms the core of lead optimization. By analyzing the MIC data (as shown in the table above), researchers can deduce which chemical modifications enhance antibacterial activity. For instance, the sample data suggests that introducing an electron-withdrawing group (like -Cl or -NO₂) at the R¹ position of the benzene ring improves activity against both S. aureus and E. coli (compare BTZ-01 to BTZ-02 and BTZ-03). This insight guides the synthesis of the next generation of compounds, where chemists can explore a wider range of electron-withdrawing groups or different substitution patterns to further enhance potency.[14]

SAR_Cycle A Design & Synthesize New Analogs B In Vitro Screening (Determine MIC) A->B Test Activity C Analyze Data (Identify Trends) B->C Generate Data D Formulate SAR Hypothesis C->D Interpret Results D->A Guide Design

Caption: The iterative cycle of Structure-Activity Relationship (SAR).

Mechanism of Action (MoA) Studies

Identifying the molecular target of a lead compound is a critical step in its development.[15] Understanding the MoA helps predict potential resistance mechanisms, provides opportunities for further optimization, and is a key component of the regulatory submission package.[9] Recent studies have shown that some 1,4-benzothiazine derivatives exert their antibacterial effect by inhibiting bacterial peptide deformylase (PDF), an essential enzyme in bacterial protein synthesis that is absent in mammals, making it an attractive drug target.[3][14]

Protocol 5.1: Peptide Deformylase (PDF) Inhibition Assay

This protocol outlines a general colorimetric assay to determine if a test compound inhibits the PDF enzyme.

Causality: The PDF enzyme removes the formyl group from the N-terminus of nascent polypeptide chains. This assay uses a synthetic substrate that, when acted upon by PDF, releases a product that can be detected by a colorimetric reagent. An inhibitor will prevent this reaction, resulting in a lower colorimetric signal.

Materials:

  • Recombinant bacterial PDF enzyme

  • Formyl-Met-Ala-Ser (fMAS) or other suitable peptide substrate

  • Assay buffer (e.g., HEPES buffer with ZnCl₂)

  • Detection reagent (e.g., ninhydrin or fluorescamine)

  • Test compound and a known PDF inhibitor (e.g., Actinonin)

  • 96-well microtiter plate and plate reader

Procedure:

  • To the wells of a microtiter plate, add the assay buffer.

  • Add various concentrations of the test compound (e.g., serially diluted). Include wells for a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Add the PDF enzyme to all wells except for a substrate control well, and pre-incubate for 15 minutes at room temperature to allow the inhibitor to bind.

  • Initiate the enzymatic reaction by adding the peptide substrate to all wells.

  • Incubate the plate at 37 °C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction and add the colorimetric detection reagent according to the manufacturer's instructions.

  • Read the absorbance or fluorescence on a plate reader at the appropriate wavelength.

  • Calculate the percent inhibition for each compound concentration relative to the negative control. Determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).

MOA_Pathway cluster_synthesis Protein Synthesis cluster_inhibition Inhibition Point cluster_outcome Cellular Outcome Ribosome Ribosome Nascent_Peptide Formyl-Methionyl Nascent Peptide Ribosome->Nascent_Peptide Translation PDF Peptide Deformylase (PDF) Nascent_Peptide->PDF Substrate Cell_Death Accumulation of Formylated Peptides => Cell Death Nascent_Peptide->Cell_Death Blockage Mature_Protein Mature, Functional Protein PDF->Mature_Protein Deformylation BTZ 1,4-Benzothiazine Inhibitor BTZ->PDF Inhibits

Caption: Hypothetical MoA: Inhibition of Peptide Deformylase.

Advanced Preclinical Evaluation

Once a lead compound with a confirmed MoA and potent in vitro activity is identified, it must undergo further evaluation to assess its potential as a clinical candidate. This phase adheres to strict guidelines set by regulatory agencies like the FDA and EMA.[1][2][9]

  • Biofilm Inhibition Assays: Many chronic infections are associated with biofilms, which are notoriously resistant to conventional antibiotics. Evaluating a compound's ability to inhibit biofilm formation or eradicate existing biofilms is a crucial step, particularly for pathogens like S. aureus and P. aeruginosa.[3]

  • In Vivo Efficacy: The compound's effectiveness must be tested in animal models of infection (e.g., murine sepsis or thigh infection models). These studies provide critical data on whether the in vitro potency translates to a therapeutic effect in a living system.[16]

  • Pharmacokinetics and Toxicology (ADME/Tox): A successful antibiotic must not only be effective but also safe and possess favorable drug-like properties. This involves studying its Absorption, Distribution, Metabolism, and Excretion (ADME) profile, as well as assessing its potential toxicity (e.g., cytotoxicity against human cell lines, hERG channel inhibition).[17]

Conclusion

The 1,4-benzothiazine scaffold represents a highly versatile and promising platform for the discovery of novel antibacterial agents. Its synthetic tractability allows for extensive SAR exploration, which, when coupled with a systematic screening and MoA elucidation workflow, can lead to the identification of potent lead candidates. The protocols and strategies outlined in this guide provide a robust framework for advancing such compounds through the preclinical discovery pipeline. By integrating rational design, rigorous biological evaluation, and a clear understanding of the underlying mechanisms, the scientific community can harness the potential of 1,4-benzothiazines to address the pressing global challenge of antimicrobial resistance.

References

  • EMA releases final guideline on antibacterial drug development. (2022). RAPS. [Link]

  • FDA Publishes Antibacterial Drug Development Guidance. (2016). BioPharm International. [Link]

  • Design, synthesis, and evaluation of 1,4-benzothiazine-3-one containing bisamide derivatives as dual inhibitors of Staphylococcus aureus with plausible application in a urinary catheter. (2024). National Institutes of Health (NIH). [Link]

  • Design, synthesis, and evaluation of 1,4-benzothiazine-3-one containing bisamide derivatives as dual inhibitors of Staphylococcus aureus with plausible application in a urinary catheter. (2024). Frontiers. [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH. [Link]

  • EMA guidance supports development of new antibiotics. (2022). European Union. [Link]

  • Synthesis and antibacterial activity of new 1,2,3-triazolylmethyl-2H-1,4-benzothiazin-3(4H)-one derivatives. (2018). PubMed Central. [Link]

  • Antimicrobial Susceptibility Testing Protocols. (n.d.). NHBS Academic & Professional Books. [Link]

  • Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. (2022). MDPI. [Link]

  • Synthesis and Antimicrobial Activity of some 1, 4-Benzothiazine Derivatives. (2014). ResearchGate. [Link]

  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). Pan American Health Organization (PAHO). [Link]

  • Antimicrobial Susceptibility Testing Protocols. (n.d.). NHBS Academic & Professional Books. [Link]

  • Synthesis of 1,4‐Benzothiazine Compounds Containing Isatin Hydrazone Moiety as Antimicrobial Agent. (2009). ResearchGate. [Link]

  • In Vitro and In Vivo Antibacterial and Antifungal Screening of Natural Plant Products: Prospective Standardization of Basic Methods. (2016). ResearchGate. [Link]

  • In vivo and in silico screening for antimicrobial compounds from cyanobacteria. (2022). Semantic Scholar. [Link]

  • Antimicrobial Susceptibility Testing. (2023). National Institutes of Health (NIH). [Link]

  • SPECTRAL EVALUATION AND ANTIMICROBIAL ACTIVITY OF SYNTHESIZED 4H-1,4-BENZOTHIAZINES. (2016). Semantic Scholar. [Link]

  • In vivo and in silico screening for antimicrobial compounds from cyanobacteria. (2022). National Institutes of Health (NIH). [Link]

  • Methods for in vitro evaluating antimicrobial activity: A review. (2012). PubMed Central. [Link]

  • Discovery and preclinical development of new antibiotics. (2016). National Institutes of Health (NIH). [Link]

  • Novel Antibacterial Targets and Compounds Revealed by a High-Throughput Cell Wall Reporter Assay. (2015). Journal of Bacteriology. [Link]

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  • Recent insights into antibacterial potential of benzothiazole derivatives. (2023). National Institutes of Health (NIH). [Link]

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Anticancer potential of 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetohydrazide analogs.

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comprehensive overview of the methodologies and scientific rationale for evaluating the anticancer potential of novel 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetohydrazide analogs. This document is structured to guide researchers from the initial synthesis and screening to detailed mechanistic and preclinical in vivo studies.

Introduction: The Therapeutic Promise of the 1,4-Benzothiazine Scaffold

The 1,4-benzothiazine nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of molecules with a wide array of biological activities.[1][2] This versatile framework, a fusion of a benzene and a thiazine ring, has been explored for its anti-inflammatory, antibacterial, and antihypertensive properties.[3] Notably, various derivatives have demonstrated significant potential in oncology, capable of regulating cancer cell growth and proliferation through diverse mechanisms.[3][4][5]

The specific focus of this guide, this compound and its analogs, leverages the established biological relevance of the 1,4-benzothiazine core. The acetohydrazide moiety serves as a versatile chemical handle, allowing for the synthesis of a diverse library of hydrazone derivatives. This structural diversification is a key strategy in drug discovery for modulating pharmacokinetic properties and enhancing target-specific cytotoxicity. These analogs are designed to be explored as novel anticancer agents, with the potential to induce cell death through pathways such as apoptosis.

Section 1: Synthesis of Acetohydrazide Analogs

The foundational step in this research pipeline is the chemical synthesis of the compound library. The general strategy involves a two-step process: the formation of the core acetohydrazide, followed by its condensation with various aromatic or heterocyclic aldehydes to yield the final analog library.

Protocol 1.1: General Synthesis of this compound Analogs (Hydrazones)

Causality: This protocol is designed for efficiency and modularity. Step 1 creates the key intermediate, the hydrazide, by reacting the corresponding ethyl ester with hydrazine hydrate.[6][7] This intermediate is the common precursor for all analogs. Step 2, the condensation reaction, is a classic method for forming hydrazones. The use of a catalytic amount of glacial acetic acid is crucial as it protonates the aldehyde carbonyl, making it more electrophilic and accelerating the reaction towards the desired product.

Step-by-Step Methodology:

  • Synthesis of the Hydrazide Intermediate:

    • In a round-bottom flask, dissolve ethyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate (1 equivalent) in absolute ethanol.

    • Add hydrazine hydrate (5-10 equivalents) to the solution.

    • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and reduce the solvent volume under vacuum.

    • Pour the concentrated mixture into ice-cold water to precipitate the solid product.

    • Filter the precipitate, wash with cold water, and dry to yield this compound.

  • Synthesis of the Final Hydrazone Analogs:

    • Suspend the synthesized acetohydrazide (1 equivalent) in absolute ethanol.

    • Add the desired substituted aldehyde (1.1 equivalents) to the suspension.

    • Add 2-3 drops of glacial acetic acid as a catalyst.

    • Reflux the mixture for 2-5 hours, monitoring by TLC.

    • After cooling, the precipitated product is collected by filtration, washed with cold ethanol, and recrystallized from a suitable solvent (e.g., ethanol or DMF/water) to obtain the pure analog.

Section 2: In Vitro Evaluation of Anticancer Potential

Initial screening of the synthesized library is performed using in vitro assays to identify compounds with significant cytotoxic activity and to elucidate their mechanism of action.[8][9] This phase is critical for triaging molecules with insufficient anticancer activity before they enter more complex and costly preclinical animal testing.[9]

Workflow for In Vitro Anticancer Evaluation

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: Lead Identification Synthesis Synthesized Analog Library MTT Cytotoxicity Screening (MTT Assay) Synthesis->MTT Test Compounds IC50 IC50 Determination MTT->IC50 Dose-Response Data Hits Active 'Hit' Compounds (Low IC50) IC50->Hits Select Hits Apoptosis Apoptosis Assay (Annexin V/PI) Hits->Apoptosis Caspase Caspase-3/7 Activation Hits->Caspase CellCycle Cell Cycle Analysis Hits->CellCycle Lead Identified Lead Compound(s) Apoptosis->Lead Caspase->Lead CellCycle->Lead

Caption: Workflow for in vitro screening and lead identification.

Protocol 2.1: MTT Cell Viability Assay

Causality: The MTT assay is a robust, colorimetric method for assessing cell viability.[10][11] Its principle is based on the reduction of the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[12][13] The amount of formazan produced is directly proportional to the number of viable cells, allowing for a quantitative measure of a compound's cytotoxicity.[10]

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest cancer cells (e.g., A549-lung, MCF-7-breast) during their exponential growth phase.

    • Perform a cell count and adjust the concentration to 5 x 10⁴ cells/mL in a complete culture medium.

    • Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well flat-bottom plate.[14]

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test analogs in the culture medium.

    • After 24 hours, carefully remove the medium from the wells and add 100 µL of medium containing the various concentrations of the test compounds.

    • Include an untreated control (medium only), a vehicle control (medium with the highest concentration of solvent, e.g., DMSO), and a positive control (a known anticancer drug like Doxorubicin).

    • Incubate the plate for 48-72 hours.

  • MTT Incubation and Measurement:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[12]

    • Add 20 µL of the MTT stock solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[14]

    • Carefully aspirate the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[14]

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log concentration of the compound to generate a dose-response curve.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Table 1: Hypothetical Cytotoxicity Data (IC₅₀ Values in µM)
Compound IDA549 (Lung Cancer)MCF-7 (Breast Cancer)HCT116 (Colon Cancer)
Analog-0115.222.518.9
Analog-02 2.1 4.5 3.8
Analog-03> 100> 100> 100
Doxorubicin0.81.10.9
Protocol 2.2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

Causality: This assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[15] During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[16] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (FITC) to label these early apoptotic cells.[17] Propidium Iodide (PI) is a fluorescent nucleic acid dye that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is lost.[15]

Step-by-Step Methodology:

  • Cell Treatment:

    • Seed 2 x 10⁵ cells per well in a 6-well plate and incubate for 24 hours.

    • Treat the cells with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

  • Cell Harvesting and Staining:

    • Collect both adherent and floating cells and centrifuge at 300 x g for 5 minutes.

    • Wash the cell pellet once with cold PBS.

    • Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[16]

    • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells immediately by flow cytometry.

    • FITC is detected in the FL1 channel and PI in the FL2 channel.

    • Data analysis allows for the quantification of four cell populations:

      • Live cells: Annexin V-negative / PI-negative

      • Early apoptotic cells: Annexin V-positive / PI-negative

      • Late apoptotic/necrotic cells: Annexin V-positive / PI-positive

      • Necrotic cells: Annexin V-negative / PI-positive

Protocol 2.3: Caspase-3 Activity Assay

Causality: Caspases are a family of proteases that are critical executioners of apoptosis. Caspase-3 is a key effector caspase. This assay uses a specific peptide substrate for caspase-3 (DEVD) conjugated to a colorimetric (p-nitroaniline, pNA) or fluorometric reporter.[18][19] When caspase-3 is active in apoptotic cells, it cleaves the substrate, releasing the reporter molecule, which can then be quantified.[19][20]

Step-by-Step Methodology:

  • Induce Apoptosis: Treat cells with the test compound as described in Protocol 2.2.

  • Prepare Cell Lysate:

    • Collect 1-5 x 10⁶ cells and wash with cold PBS.

    • Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer.

    • Incubate on ice for 10 minutes.[18]

    • Centrifuge at 10,000 x g for 5 minutes at 4°C. Collect the supernatant (cytosolic extract).

  • Perform Assay:

    • Load 50 µL of the cell lysate into a 96-well plate.

    • Prepare a reaction master mix by adding 2X Reaction Buffer and the DEVD-pNA substrate.

    • Add 50 µL of the master mix to each lysate sample.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the absorbance at 405 nm using a microplate reader.[18]

    • The fold-increase in caspase-3 activity is determined by comparing the results from the treated samples to the untreated control.

Protocol 2.4: Cell Cycle Analysis by PI Staining

Causality: Many anticancer drugs exert their effects by disrupting the cell cycle, leading to cell cycle arrest and subsequent apoptosis. Flow cytometry with PI staining allows for the quantification of DNA content in a cell population.[21] Because cells have different amounts of DNA in each phase (G1: 2N, S: between 2N and 4N, G2/M: 4N), this method can determine the percentage of cells in each phase of the cell cycle.[22][23] Treatment with RNase is essential as PI intercalates with both DNA and RNA.[21]

Step-by-Step Methodology:

  • Cell Treatment and Harvesting: Treat and harvest cells as described in Protocol 2.2.

  • Cell Fixation:

    • Wash the cell pellet with PBS.

    • Fix the cells by adding the pellet to 1 mL of ice-cold 70% ethanol dropwise while gently vortexing. This permeabilizes the cells and preserves their DNA.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining and Analysis:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in 500 µL of a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry. The DNA content is measured on a linear scale.

    • Use software to model the cell cycle distribution and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Potential Mechanism of Action: Induction of Intrinsic Apoptosis

G compound Benzothiazine Analog stress Cellular Stress compound->stress bcl2 Bcl-2/Bcl-xL (Anti-apoptotic) compound->bcl2 Inhibition bax Bax/Bak Activation stress->bax mito Mitochondrion bax->mito Pore formation bcl2->bax cytoC Cytochrome c Release mito->cytoC apaf Apaf-1 cytoC->apaf casp9 Pro-Caspase-9 apaf->casp9 apoptosome Apoptosome (Caspase-9 activation) apaf->apoptosome casp9->apoptosome casp3 Pro-Caspase-3 apoptosome->casp3 Cleavage casp3_active Active Caspase-3 (Executioner) casp3->casp3_active apoptosis Apoptosis casp3_active->apoptosis

Caption: Simplified intrinsic apoptosis pathway targeted by a test compound.

Section 3: In Vivo Preclinical Evaluation

Compounds that demonstrate potent and selective in vitro activity are advanced to in vivo models to assess their therapeutic efficacy and potential toxicity in a whole-organism context.[24] Cell line-derived xenograft (CDX) models in immunocompromised mice are a standard and valuable tool for this initial assessment.[25][26][27]

Protocol 3.1: Cell Line-Derived Xenograft (CDX) Model

Causality: This model involves transplanting human cancer cells into immunodeficient mice, allowing the formation of a tumor that can be monitored and treated.[26] The use of immunodeficient mice (e.g., athymic nude or SCID) is critical to prevent the rejection of the human tumor cells.[27] This model provides essential data on a drug's ability to inhibit tumor growth in a complex biological system.[28]

Step-by-Step Methodology:

  • Animal Model:

    • Use 6-8 week old female athymic nude mice. Allow them to acclimatize for one week before the study begins.

    • All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Tumor Cell Implantation:

    • Harvest cancer cells (e.g., A549) and resuspend them in a sterile, serum-free medium or PBS at a concentration of 5 x 10⁷ cells/mL.

    • Mix the cell suspension 1:1 with Matrigel to support tumor establishment.

    • Subcutaneously inject 100 µL of the cell/Matrigel mixture (containing 2.5 x 10⁶ cells) into the right flank of each mouse.

  • Tumor Growth Monitoring and Treatment:

    • Monitor the mice for tumor growth. Tumor volume is typically measured 2-3 times per week using digital calipers.

    • Calculate tumor volume using the formula: (Length x Width²)/2.

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice/group).

    • Administer the lead compound via an appropriate route (e.g., intraperitoneal injection, oral gavage) daily or on another optimized schedule. The control group receives the vehicle solution.

    • Monitor animal body weight and general health as indicators of toxicity.

  • Efficacy Evaluation:

    • Continue treatment for a predefined period (e.g., 21-28 days).

    • At the end of the study, euthanize the mice and excise the tumors.

    • Measure the final tumor volume and weight.

    • Calculate the Tumor Growth Inhibition (TGI) percentage to determine the efficacy of the treatment.

References

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  • Assaying cell cycle status using flow cytometry - PMC - NIH. (n.d.). Retrieved January 12, 2026, from [Link]

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  • Anti-lung Cancer Activity of Synthesized Substituted 1,4-Benzothiazines: An Insight from Molecular Docking and Experimental Studies. (n.d.). Retrieved January 12, 2026, from [Link]

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  • In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - NIH. (n.d.). Retrieved January 12, 2026, from [Link]

  • Anti-lung Cancer Activity of Synthesized Substituted 1,4-Benzothiazines: An Insight from Molecular Docking and Experimental Studies - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

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Sources

Application Notes and Protocols for Evaluating the Antifungal Activity of Novel Benzothiazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Benzothiazines in Antifungal Drug Discovery

The persistent challenge of invasive fungal infections, exacerbated by the rise of drug-resistant strains, necessitates the exploration of novel chemical scaffolds for antifungal drug development. Among these, 1,4-benzothiazine derivatives have garnered significant attention within the medicinal chemistry community.[1][2] These heterocyclic compounds, characterized by a benzene ring fused to a thiazine ring, represent a promising template for the design of new therapeutic agents.[1][2] Unlike their extensively studied benzothiazole cousins, 1,4-benzothiazines offer a unique structural framework with a broad spectrum of reported pharmacological activities, including antifungal, antibacterial, anticancer, and immunomodulatory properties.[1][3]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals engaged in the evaluation of novel benzothiazine derivatives for their antifungal potential. It provides not only detailed, step-by-step protocols for assessing antifungal activity and elucidating mechanisms of action but also delves into the scientific rationale behind these experimental choices. Our aim is to equip researchers with the necessary tools to conduct robust, self-validating experiments that will accelerate the discovery and development of the next generation of antifungal therapies.

Part 1: Core Directive - Structuring the Investigation

A thorough evaluation of a novel chemical series requires a multi-faceted approach. We will first establish the direct antifungal activity of the benzothiazine derivatives through standardized susceptibility testing. Subsequently, we will probe the potential mechanisms by which these compounds exert their effects, focusing on key fungal-specific targets: the cell wall and the cell membrane, including the ergosterol biosynthesis pathway. This structured workflow allows for a logical progression from broad screening to more focused mechanistic studies.

G cluster_0 Phase 1: Antifungal Susceptibility Testing cluster_1 Phase 2: Mechanism of Action Studies cluster_2 Phase 3: Data Analysis & Interpretation a Synthesized Benzothiazine Derivatives b CLSI Broth Microdilution Assay (MIC Determination) a->b Primary Screening c Ergosterol Biosynthesis Inhibition Assay b->c Investigate Hits d Sorbitol Protection Assay (Cell Wall Integrity) b->d Investigate Hits e Propidium Iodide Staining (Cell Membrane Damage) b->e Investigate Hits f Structure-Activity Relationship (SAR) Analysis c->f d->f e->f g Lead Compound Identification f->g

Sources

Application Notes and Protocols for High-Throughput Screening of 1,4-Benzothiazine Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of the 1,4-Benzothiazine Scaffold

The 1,4-benzothiazine motif is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of molecules with a wide spectrum of pharmacological activities.[1][2][3][4][5][6][7] Derivatives have demonstrated potential as anticancer[2][8], anti-hypertensive[9], neuroprotective[1], and anti-inflammatory agents, among other therapeutic applications.[5][6][7] This versatility stems from the unique three-dimensional structure and electronic properties of the benzothiazine ring, which allows for diverse substitutions and interactions with a range of biological targets.[6] The development of extensive 1,4-benzothiazine libraries, often through combinatorial chemistry, necessitates robust and efficient high-throughput screening (HTS) methodologies to unlock their full therapeutic potential.[10]

This guide provides detailed application notes and protocols for the HTS of 1,4-benzothiazine libraries against common drug target classes. The focus is on providing not just the "how" but the "why," grounding experimental design in sound scientific principles to ensure the generation of high-quality, actionable data.

PART 1: Foundational HTS Strategy - Assay Selection and Workflow

The success of any HTS campaign hinges on the selection of an appropriate assay.[11] The choice between a biochemical (target-based) and a cell-based (phenotypic) assay is a critical first step.[12][13]

  • Biochemical Assays: These assays are designed to measure the direct interaction of a compound with a purified biological target, such as an enzyme or receptor.[14][15] They offer high precision and a clear understanding of the mechanism of action.[13] However, they do not provide information on cell permeability or off-target effects.

  • Cell-Based Assays: These assays measure the effect of a compound on a cellular process within a living cell, providing more biologically relevant data that accounts for factors like membrane permeability and cytotoxicity.[14][16][17][18] While powerful, identifying the specific molecular target of a hit from a phenotypic screen can be a significant downstream challenge.[12]

Decision-Making Workflow for Assay Selection

The following diagram illustrates a logical workflow for selecting the most appropriate HTS strategy.

AssaySelection Start Start: New 1,4-Benzothiazine Library KnownTarget Is a specific molecular target known? Start->KnownTarget TargetType What is the target class? KnownTarget->TargetType  Yes PhenotypicScreen Initiate Phenotypic Screen (e.g., Cancer cell proliferation) KnownTarget->PhenotypicScreen No   BiochemicalAssay Develop Biochemical Assay (e.g., Enzyme inhibition, Binding) TargetType->BiochemicalAssay Enzyme, Receptor, etc. CellBasedAssay Develop Cell-Based Assay (e.g., Reporter gene, Viability) TargetType->CellBasedAssay Pathway, GPCR, etc. TargetDeconv Post-Screen: Target Deconvolution Required PhenotypicScreen->TargetDeconv

Caption: Decision tree for selecting a primary HTS assay.

General HTS Workflow

A typical HTS campaign follows a multi-stage process, from initial screening to hit validation. This structured approach is essential for efficiently identifying true hits and eliminating false positives.[19]

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation & Triaging cluster_2 Hit Validation Primary HTS of 1,4-Benzothiazine Library (Single Concentration) Hits Identify Primary Hits Primary->Hits DoseResponse Dose-Response Confirmation (Determine IC50/EC50) Hits->DoseResponse CounterScreen Counter & Orthogonal Assays (Eliminate False Positives) DoseResponse->CounterScreen ValidatedHits Validated Hits CounterScreen->ValidatedHits SAR Structure-Activity Relationship (SAR) & Hit Expansion ValidatedHits->SAR

Caption: Standard workflow for an HTS campaign.

PART 2: Application Notes & Protocols

Given the known biological activities of 1,4-benzothiazines, this section details protocols for three common and relevant HTS applications: a biochemical kinase inhibition assay, a cell-based GPCR activation assay, and a cell-based cancer viability assay.

Application Note 1: Biochemical Screening for Kinase Inhibitors

Rationale: Many heterocyclic compounds, including those with scaffolds similar to 1,4-benzothiazine, are potent kinase inhibitors. This biochemical assay allows for the direct measurement of a compound's ability to inhibit the enzymatic activity of a specific kinase. Fluorescence-based readouts are common due to their high sensitivity and suitability for HTS.[20][21]

Principle: This protocol describes a generic, fluorescence-based assay for screening 1,4-benzothiazine libraries against a purified kinase. The assay measures the amount of ADP produced, which is a universal product of kinase-catalyzed phosphorylation. The ADP is converted to a fluorescent signal in a coupled enzyme reaction.

Protocol: Fluorescence-Based Kinase Inhibition Assay

  • Reagent Preparation:

    • Kinase Buffer: Prepare a buffer suitable for the specific kinase (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Enzyme Solution: Dilute the purified kinase enzyme in kinase buffer to a 2X final concentration. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.

    • Substrate/ATP Solution: Prepare a 2X solution of the specific peptide substrate and ATP in kinase buffer. The ATP concentration should ideally be at or near the Michaelis constant (Km) for the enzyme to facilitate the identification of competitive inhibitors.

    • Compound Plates: Prepare 384-well plates with the 1,4-benzothiazine library compounds serially diluted in DMSO. Then, dilute further in kinase buffer to an intermediate concentration. The final DMSO concentration in the assay should be kept low (<1%) to avoid solvent effects.

    • Detection Reagent: Prepare the ADP-to-fluorescence detection reagent according to the manufacturer's instructions (e.g., ADP-Glo™, Transcreener® ADP²).

  • Assay Procedure (384-well format):

    • Add 5 µL of the compound solution from the compound plates to the assay plates. Include positive controls (no enzyme or a known potent inhibitor) and negative controls (DMSO vehicle).

    • Add 5 µL of the 2X Enzyme Solution to all wells.

    • Incubate for 15-30 minutes at room temperature to allow for compound-enzyme binding.

    • Initiate the kinase reaction by adding 10 µL of the 2X Substrate/ATP Solution to all wells.

    • Incubate for 60-120 minutes at room temperature. The incubation time should be optimized to ensure product formation is within the linear range of the detection method.

    • Stop the reaction and initiate detection by adding 20 µL of the Detection Reagent.

    • Incubate as per the manufacturer's protocol (typically 30-60 minutes) to allow the signal to develop.

    • Read the fluorescence intensity on a compatible plate reader.

  • Data Analysis and Quality Control:

    • Calculate the percent inhibition for each compound relative to the positive and negative controls.

    • Determine the Z'-factor for each plate to assess assay quality.[22][23][24] An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[23][25]

ParameterTypical ValuePurpose
Final Assay Volume20-40 µLMiniaturization for HTS
Compound Conc.10 µM (Primary Screen)To identify initial hits
ATP ConcentrationAt or near KmSensitivity to competitive inhibitors
Final DMSO Conc.< 1%Minimize solvent interference
Z'-Factor > 0.5 Assay Robustness Metric
Application Note 2: Cell-Based Screening for GPCR Modulators

Rationale: G protein-coupled receptors (GPCRs) are a major class of drug targets.[18] Many 1,4-benzothiazine derivatives have shown activity at GPCRs, including calcium channel modulation.[1][9] Luminescence-based reporter assays are a powerful tool for screening GPCR activation or inhibition in a cellular context.[26][27][28][29]

Principle: This protocol utilizes a split-luciferase complementation assay to measure GPCR activation.[28][30] A cell line is engineered to express the target GPCR fused to one fragment of luciferase and a downstream signaling partner (e.g., β-arrestin or a mini-G protein) fused to the other fragment.[26] Ligand-induced activation of the GPCR brings the two fragments together, reconstituting the luciferase enzyme and generating a luminescent signal.[30]

Protocol: Split-Luciferase GPCR Activation Assay

  • Cell Culture and Plating:

    • Culture the engineered reporter cell line in the recommended growth medium.

    • Harvest the cells and seed them into white, opaque 384-well assay plates at a predetermined optimal density.

    • Incubate the plates for 18-24 hours to allow the cells to attach and recover.

  • Compound Addition:

    • Prepare compound plates containing the 1,4-benzothiazine library as described in the previous protocol.

    • For an agonist screen, add the compounds directly to the cells.

    • For an antagonist screen, pre-incubate the cells with the compounds for 15-30 minutes before adding a known agonist at its EC₈₀ concentration.

    • Include appropriate positive (known agonist) and negative (vehicle) controls.

  • Assay Procedure:

    • After compound/agonist addition, incubate the plates for 1-3 hours at 37°C. Incubation times should be optimized based on the specific GPCR signaling kinetics.

    • Equilibrate the plates to room temperature.

    • Add the luciferase substrate (e.g., furimazine) according to the manufacturer's protocol.

    • Incubate for 5-10 minutes to allow for signal stabilization.

    • Read the luminescence on a compatible plate reader.

  • Data Analysis and Hit Criteria:

    • For an agonist screen, calculate the percent activation relative to a reference agonist.

    • For an antagonist screen, calculate the percent inhibition of the agonist-induced signal.

    • Confirm hits through dose-response curves to determine EC₅₀ or IC₅₀ values.

    • Perform counter-screens to identify compounds that directly inhibit or activate the luciferase enzyme, which would be considered false positives.[31]

ParameterTypical ValuePurpose
Cell Density/well5,000 - 15,000Ensure a robust signal window
Compound Incubation1 - 3 hoursAllow for cellular response
Agonist Conc. (Antagonist Mode)EC₈₀Provides a large signal window for inhibition
Z'-Factor > 0.5 Assay Robustness Metric
Application Note 3: Phenotypic Screening for Anticancer Activity

Rationale: A significant number of 1,4-benzothiazine derivatives have been investigated for their cytotoxic and antiproliferative effects on cancer cells.[1][2][8] A cell viability assay is a straightforward phenotypic screen to identify compounds with potential anticancer activity.[15][17]

Principle: This protocol measures cell viability by quantifying the amount of ATP present, which is an indicator of metabolically active cells. A decrease in ATP levels corresponds to a decrease in cell viability. The ATP is measured using a luciferase-based reaction that generates a luminescent signal proportional to the ATP concentration.

Protocol: ATP-Based Cell Viability Assay

  • Cell Culture and Plating:

    • Culture the desired cancer cell line (e.g., A549 for lung cancer[8]) in the appropriate growth medium.

    • Seed the cells into white, opaque 384-well plates at a predetermined density and incubate for 24 hours.

  • Compound Treatment:

    • Add the 1,4-benzothiazine library compounds to the cells at a final concentration (e.g., 10 µM).

    • Include positive controls (a known cytotoxic agent like staurosporine) and negative controls (DMSO vehicle).

  • Assay Procedure:

    • Incubate the plates for 48-72 hours at 37°C in a humidified incubator. This extended incubation allows for effects on cell proliferation.

    • Equilibrate the plates to room temperature for 30 minutes.

    • Add a single-reagent ATP detection solution (e.g., CellTiter-Glo®) to each well. This reagent lyses the cells and provides the luciferase and substrate needed for the reaction.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence on a plate reader.

  • Data Analysis and Follow-up:

    • Calculate the percent viability relative to the vehicle-treated cells.

    • Hits are typically defined as compounds that reduce cell viability below a certain threshold (e.g., 50%).

    • Primary hits must be validated through dose-response studies to determine their IC₅₀.

    • It is crucial to perform follow-up assays to distinguish between cytotoxic and cytostatic effects and to begin the process of target deconvolution for promising hits.[12]

ParameterTypical ValuePurpose
Cell Incubation Time48 - 72 hoursTo assess effects on proliferation
Primary Hit Threshold< 50% ViabilityStringent cutoff for initial hits
Z'-Factor > 0.5 Assay Robustness Metric

PART 3: Hit Validation and Eliminating False Positives

Identifying primary hits is only the first step. A rigorous hit validation cascade is essential to eliminate artifacts and prioritize compounds for further development.[19][32]

  • Hit Confirmation: Re-test primary hits in the original assay, ideally using a freshly sourced powder of the compound, to confirm activity and generate a dose-response curve.[33]

  • Orthogonal Assays: Use a secondary assay with a different detection technology to confirm the biological activity.[31][32] For example, a fluorescent kinase hit could be confirmed with a label-free mass spectrometry-based assay. This helps eliminate compounds that interfere with the primary assay's detection method.[31]

  • Counter-Screens: Design assays to specifically identify frequent hitters and pan-assay interference compounds (PAINS).[32] For example, in the GPCR assay, a counter-screen would test for direct modulation of the luciferase enzyme.

  • Biophysical Methods: For biochemical hits, techniques like Surface Plasmon Resonance (SPR) or Thermal Shift Assays (TSA) can be used to confirm direct binding of the compound to the target protein, providing definitive evidence of target engagement.[32][33]

Conclusion

The 1,4-benzothiazine scaffold represents a rich source of potential therapeutic agents. The successful identification of novel drug candidates from these libraries is critically dependent on the rational design and rigorous execution of HTS campaigns. By carefully selecting between biochemical and cell-based approaches, optimizing assay protocols, and implementing a stringent hit validation strategy, researchers can efficiently navigate the complexities of drug discovery and unlock the full potential of this versatile chemical class.

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Application Notes and Protocols for the Design and Synthesis of 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetohydrazide-Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,4-benzothiazine scaffold is a privileged heterocyclic system in medicinal chemistry, demonstrating a vast array of pharmacological activities, including potent enzyme inhibition.[1][2] This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the design, synthesis, and evaluation of enzyme inhibitors based on the 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetohydrazide core. We will explore the rationale behind the selection of this scaffold, detail a complete, validated synthetic pathway from commercially available starting materials, and provide step-by-step protocols for evaluating the inhibitory activity of synthesized analogs against key enzyme targets such as tyrosinase and matrix metalloproteinases (MMPs). This document is structured to provide not just procedural steps, but also the scientific reasoning and field-proven insights necessary for successful execution and troubleshooting.

Design Rationale and Scientific Foundation

The 1,4-Benzothiazin-3-one Scaffold: A Privileged Structure

The 1,4-benzothiazine nucleus is a cornerstone in the design of bioactive molecules, with derivatives exhibiting anti-inflammatory, anticancer, antimicrobial, and antihypertensive properties.[3][4] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups to interact with biological targets. The presence of the lactam moiety within the thiazine ring offers a key hydrogen bond donor (N-H) and acceptor (C=O), which are critical for anchoring the molecule within an enzyme's active site.

The Acetohydrazide Moiety: A Versatile Pharmacophore

The introduction of an acetohydrazide group (-CH₂CONHNH₂) at the N-4 position of the benzothiazine ring serves a dual purpose. Firstly, the hydrazide functional group is a well-established pharmacophore known to chelate metal ions present in the active sites of many enzymes, such as the copper ions in tyrosinase or the zinc ion in matrix metalloproteinases.[5][6] Secondly, the terminal -NH₂ group provides a synthetic handle for the facile generation of diverse libraries of N-acyl hydrazone derivatives through condensation with a wide range of aldehydes and ketones, allowing for systematic exploration of the structure-activity relationship (SAR).[7]

Mechanism of Action Insights

Derivatives from this scaffold can act through various inhibitory mechanisms:

  • Competitive Inhibition: By mimicking the substrate's structure, the inhibitor can compete for binding to the enzyme's active site. This is often observed in tyrosinase inhibitors that resemble L-DOPA.[5][8]

  • Metal Chelation: As seen with MMP inhibitors, the hydrazide or subsequent hydroxamate functionalities can directly coordinate with the catalytic zinc ion, rendering the enzyme inactive.[6]

  • Covalent Inhibition: In specific cases, such as the inhibition of the Mycobacterium tuberculosis enzyme DprE1 by benzothiazinones, the inhibitor acts as a prodrug. It is activated within the active site to form a reactive species that covalently binds to a key cysteine residue, leading to irreversible inhibition.[9][10][11]

This multifaceted potential makes the this compound scaffold a highly attractive starting point for the development of novel enzyme inhibitors.

Synthesis Pathway and Protocols

The synthesis of the target acetohydrazide is a multi-step process. The overall workflow is designed to be robust and scalable, starting from readily available commercial reagents.

G cluster_0 PART A: Synthesis of Core Heterocycle cluster_1 PART B: Synthesis of Ester Precursor cluster_2 PART C: Synthesis of Target Hydrazide A 2-Aminothiophenol + Chloroacetic Acid B Step 1: Cyclocondensation A->B C 3,4-Dihydro-2H-1,4- benzothiazin-3-one B->C D Step 2: N-Alkylation C->D E Ethyl 2-(3-oxo-3,4-dihydro-2H- 1,4-benzothiazin-4-yl)acetate D->E G Step 3: Hydrazinolysis E->G F Ethyl Chloroacetate F->D H 2-(3-Oxo-3,4-dihydro-2H- 1,4-benzothiazin-4-yl)acetohydrazide G->H I Hydrazine Hydrate I->G

Caption: Overall synthetic workflow.

Protocol 2.1: Synthesis of 3,4-Dihydro-2H-1,4-benzothiazin-3-one (Core Heterocycle)

This protocol describes the cyclocondensation of 2-aminothiophenol with chloroacetic acid. This reaction forms the foundational benzothiazinone ring system.[12][13]

Materials:

  • 2-Aminothiophenol

  • Chloroacetic acid

  • Water

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Buchner funnel and filter paper

Procedure:

  • In a 250 mL round-bottom flask, combine 2-aminothiophenol (0.1 mol, 12.52 g) and chloroacetic acid (0.1 mol, 9.45 g).

  • Add 100 mL of water to the flask. The reactants may not fully dissolve initially.

  • Heat the mixture to reflux (approximately 100°C) with constant stirring.

  • Maintain the reflux for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (1:1).

  • After the reaction is complete (as indicated by the consumption of starting materials), cool the reaction mixture to room temperature.

  • A solid precipitate of 3,4-dihydro-2H-1,4-benzothiazin-3-one will form.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with cold water (2 x 50 mL) to remove any unreacted starting materials and water-soluble impurities.

  • Dry the product in a vacuum oven at 60°C to a constant weight. The product is typically obtained as a pale yellow or off-white solid.

Protocol 2.2: Synthesis of Ethyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate (Ester Precursor)

This step involves the N-alkylation of the benzothiazinone core at the nitrogen atom using ethyl chloroacetate under basic conditions.[14]

Materials:

  • 3,4-Dihydro-2H-1,4-benzothiazin-3-one

  • Ethyl chloroacetate

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • To a dry 250 mL round-bottom flask under a nitrogen atmosphere, add 3,4-dihydro-2H-1,4-benzothiazin-3-one (0.05 mol, 8.26 g) and 100 mL of anhydrous DMF.

  • Stir the solution until the solid is fully dissolved.

  • Add anhydrous potassium carbonate (0.075 mol, 10.37 g) to the solution. The K₂CO₃ acts as a base to deprotonate the amide nitrogen.

  • Add ethyl chloroacetate (0.06 mol, 6.5 mL) dropwise to the stirred suspension at room temperature.

  • Heat the reaction mixture to 60-70°C and stir for 6-8 hours. Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and pour it into 500 mL of ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

  • Combine the organic layers and wash with brine (2 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Protocol 2.3: Synthesis of 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetohydrazide (Target Compound)

This final step converts the ethyl ester precursor into the target acetohydrazide via reaction with hydrazine hydrate.

Materials:

  • Ethyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate

  • Hydrazine hydrate (80% solution in water)

  • Ethanol

  • Rotary evaporator

Procedure:

  • Dissolve ethyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate (0.02 mol, 5.03 g) in 100 mL of ethanol in a 250 mL round-bottom flask.

  • Add hydrazine hydrate (0.1 mol, ~3.1 mL of 80% solution) to the solution.

  • Heat the reaction mixture to reflux for 5-6 hours. A precipitate may form as the reaction proceeds.

  • Monitor the reaction by TLC until the starting ester spot has disappeared.

  • Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to maximize precipitation.

  • Collect the white solid product by vacuum filtration.

  • Wash the solid with a small amount of cold ethanol.

  • Dry the purified 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetohydrazide in a vacuum desiccator.

Characterization of Synthesized Compounds

The identity and purity of all synthesized compounds must be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., C=O stretch of the lactam and hydrazide, N-H stretches).

  • Melting Point: As an indicator of purity.

Troubleshooting the Synthesis
Problem Potential Cause Recommended Solution Reference
Low yield in Step 1 Oxidation of 2-aminothiophenol to disulfide.Perform the reaction under an inert atmosphere (N₂ or Ar) to minimize exposure to oxygen.
Low yield in Step 2 Incomplete deprotonation of the lactam nitrogen.Ensure K₂CO₃ is anhydrous and use a slight excess. Consider a stronger base like sodium hydride (NaH) if necessary, with appropriate safety precautions.[14]
Formation of Azine byproduct in subsequent derivatization Reaction of the hydrazide product with two equivalents of an aldehyde.Use a slight excess of the hydrazide (1.1-1.2 eq) relative to the aldehyde. Add the aldehyde dropwise to the hydrazide solution to keep the aldehyde concentration low.
Difficulty in Purification Product is an oil and will not crystallize.Convert the basic product to a salt (e.g., hydrochloride) to induce crystallization. Purify the salt by recrystallization and then neutralize to obtain the pure oily product.[8]
Product streaks on silica gel column.The compound may be too polar or acidic/basic. Try a different stationary phase like alumina. For basic compounds, add a small amount of triethylamine (0.5-1%) to the eluent.

Enzyme Inhibition Assay Protocols

The following protocols are designed for a 96-well plate format, suitable for screening and determining the inhibitory potency (IC₅₀) of the synthesized compounds.

Protocol 3.1: Tyrosinase Inhibition Assay (Colorimetric)

This assay measures the ability of a compound to inhibit the oxidation of L-DOPA to dopachrome, catalyzed by mushroom tyrosinase.

G cluster_0 Assay Workflow A Prepare Reagents: - Tyrosinase Solution - L-DOPA Solution - Inhibitor Dilutions B Plate Setup (96-well): - Add Buffer, Inhibitor, Enzyme A->B C Pre-incubate (10 min @ 25°C) B->C D Initiate Reaction: Add L-DOPA C->D E Measure Absorbance @ 475 nm (Kinetic or Endpoint) D->E F Data Analysis: - Calculate % Inhibition - Determine IC50 E->F

Caption: Workflow for the tyrosinase inhibition assay.

Materials:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-3,4-dihydroxyphenylalanine (L-DOPA)

  • Synthesized inhibitor compounds

  • Kojic acid (positive control)

  • Sodium Phosphate Buffer (50 mM, pH 6.8)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Tyrosinase Solution: Prepare a 1000 units/mL stock solution in cold phosphate buffer. Dilute to a working concentration of 50 units/mL just before use and keep on ice.

    • L-DOPA Solution: Prepare a 10 mM solution in phosphate buffer. Prepare this solution fresh.

    • Inhibitor Solutions: Prepare a 10 mM stock solution of each test compound and kojic acid in DMSO. Perform serial dilutions in phosphate buffer to obtain a range of test concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Assay Plate Setup (Total volume = 200 µL):

    • Blank wells: 180 µL buffer + 20 µL L-DOPA.

    • Control wells (100% activity): 120 µL buffer + 20 µL DMSO/buffer + 20 µL tyrosinase solution.

    • Test wells: 120 µL buffer + 20 µL of inhibitor dilution + 20 µL tyrosinase solution.

  • Pre-incubation: Gently mix the contents and pre-incubate the plate at 25°C for 10 minutes.

  • Reaction Initiation: Add 40 µL of the L-DOPA solution to all wells (except the blank) to start the reaction.

  • Measurement: Immediately measure the absorbance at 475 nm using a microplate reader. For a kinetic assay, take readings every minute for 15-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time plot (ΔAbs/min).

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 3.2: Matrix Metalloproteinase (MMP) Inhibition Assay (Fluorogenic)

This assay measures the inhibition of MMP activity using a FRET (Fluorescence Resonance Energy Transfer) peptide substrate. Cleavage of the substrate by the MMP separates a fluorophore from a quencher, resulting in an increase in fluorescence.

Materials:

  • Recombinant human MMP (e.g., MMP-1, MMP-9)

  • MMP fluorogenic substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

  • GM6001 (a broad-spectrum MMP inhibitor, positive control)

  • MMP Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • MMP Enzyme: Reconstitute the lyophilized enzyme in assay buffer to the recommended concentration. Aliquot and store at -80°C.

    • MMP Substrate: Prepare a stock solution in DMSO and dilute to the final working concentration in assay buffer.

    • Inhibitor Solutions: Prepare stock solutions and serial dilutions of test compounds and GM6001 in assay buffer.

  • Assay Plate Setup (Total volume = 100 µL):

    • Blank wells: 75 µL assay buffer + 25 µL substrate.

    • Control wells (100% activity): 50 µL assay buffer + 25 µL MMP enzyme solution.

    • Test wells: 50 µL of inhibitor dilution + 25 µL MMP enzyme solution.

  • Pre-incubation: Mix gently and incubate the plate at 37°C for 10-15 minutes, protected from light.

  • Reaction Initiation: Add 25 µL of the MMP substrate solution to the control and test wells.

  • Measurement: Immediately place the plate in a fluorescence reader pre-set to 37°C. Measure the fluorescence intensity (e.g., λex = 328 nm / λem = 393 nm for Mca/Dpa substrates) every 1-2 minutes for 30-60 minutes.

  • Data Analysis:

    • Determine the reaction rate (RFU/min) from the linear portion of the fluorescence vs. time plot for each well.

    • Subtract the rate of the blank from all other readings.

    • Calculate the percentage of inhibition and determine the IC₅₀ value as described in Protocol 3.1.

Comparative Inhibition Data

The following table provides representative IC₅₀ values for related compounds to serve as a benchmark for newly synthesized inhibitors.

Compound Class Enzyme Target Inhibitor Example IC₅₀ (µM) Reference
Benzylidene ChalconoidsMushroom Tyrosinase6-Hydroxy-2-(3,4,5-trimethoxybenzylidene)-3,4-dihydronaphthalen-1(2H)-one8.8[8]
Pyridinone HydrazidesMushroom TyrosinaseCompound 6i 25.29[5]
Standard ControlMushroom TyrosinaseKojic Acid9.7[8]
BenzoxazinonesHuman MMP-13Compound 8 0.036[14]
BenzoxazinonesHuman MMP-8Compound 8 8.5[14]
Standard ControlBroad Spectrum MMPGM6001Varies (nM range)

Conclusion

The this compound scaffold represents a fertile ground for the discovery of novel enzyme inhibitors. Its synthetic tractability allows for the creation of diverse chemical libraries, and its inherent pharmacophoric features make it suitable for targeting a wide range of enzymes. The detailed protocols and troubleshooting guides provided herein offer a comprehensive framework for researchers to design, synthesize, and evaluate new potent and selective enzyme inhibitors based on this promising molecular architecture. By understanding the causality behind experimental choices and employing self-validating protocols, scientists can confidently advance their drug discovery programs.

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  • Distinto, S., et al. (2024). Benzothiadiazinone-1,1-Dioxide Carbonic Anhydrase Inhibitors Suppress the Growth of Drug-Resistant Mycobacterium tuberculosis Strains. International Journal of Molecular Sciences. [Link]

  • Lechartier, B., et al. (2019). Characterization of DprE1-Mediated Benzothiazinone Resistance in Mycobacterium tuberculosis. Antimicrobial agents and chemotherapy. [Link]

  • Kumar, A., et al. (2018). 1,4-Benzothiazines-A Biologically Attractive Scaffold. Current organic synthesis. [Link]

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  • RSC Publishing. (2024). Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). [Link]

  • ACS Publications. (2023). Novel N-Acyl Hydrazone Compounds as Promising Anticancer Agents: Synthesis and Molecular Docking Studies | ACS Omega. [Link]

  • MDPI. (2018). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. [Link]

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Application Notes and Protocols for the Quantification of 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Novel Benzothiazine Derivative

2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetohydrazide is a heterocyclic compound featuring a benzothiazine core, a structural motif of significant interest in medicinal chemistry due to the broad spectrum of biological activities exhibited by such compounds, including antibacterial, anticancer, and antifungal properties.[1][2][3] The acetohydrazide moiety further introduces a reactive functional group that can be a precursor for the synthesis of various derivatives, such as N-acylhydrazones, which are also of therapeutic interest.[4] Given its potential role as an active pharmaceutical ingredient (API) or a key intermediate in drug development, the establishment of robust and reliable analytical methods for its quantification is paramount.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the quantitative analysis of this compound in bulk form and in the presence of its degradation products. The methodologies detailed herein are designed to be specific, accurate, precise, and stability-indicating, aligning with the principles of analytical method validation as outlined in the ICH Q2(R2) guidelines.[5][6][7][8][9]

Part 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible and robust technique for the routine quantification of APIs. The method described below is a stability-indicating assay designed to separate the parent compound from potential degradation products.

Rationale for Method Development

The choice of a reversed-phase C18 column is based on the non-polar nature of the benzothiazine ring system. A gradient elution is employed to ensure adequate retention of the analyte while allowing for the timely elution of any more polar or less polar impurities and degradation products. The mobile phase composition, a mixture of acetonitrile and a phosphate buffer, is selected to provide good peak shape and resolution. The detection wavelength is chosen based on the UV absorption maxima of the benzothiazine chromophore.

Experimental Protocol: HPLC-UV Method

1.2.1. Instrumentation and Chromatographic Conditions

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent
Detector Diode Array Detector (DAD)
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent
Mobile Phase A 20 mM Potassium Phosphate Monobasic (pH adjusted to 3.0 with phosphoric acid)
Mobile Phase B Acetonitrile
Gradient Program 0-10 min: 20-80% B; 10-12 min: 80% B; 12.1-15 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 235 nm

1.2.2. Preparation of Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).

  • Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock solution with the diluent to achieve concentrations ranging from 1 to 100 µg/mL.

  • Sample Preparation: Accurately weigh a quantity of the test sample, dissolve in the diluent, and dilute to a final concentration within the calibration range.

Method Validation Summary (as per ICH Q2(R2))

The following table summarizes the key validation parameters and typical acceptance criteria for this HPLC-UV method.

Validation ParameterAcceptance Criteria
Specificity The peak for the analyte should be pure and free from interference from blank, placebo, and degradation products.
Linearity Correlation coefficient (r²) ≥ 0.999 over the concentration range.
Accuracy 98.0% to 102.0% recovery at three concentration levels.
Precision (Repeatability & Intermediate) RSD ≤ 2.0%
Limit of Quantitation (LOQ) Signal-to-noise ratio ≥ 10.
Robustness No significant changes in results with small, deliberate variations in method parameters (e.g., pH, flow rate).
Forced Degradation Studies

Forced degradation studies are essential to establish the stability-indicating nature of the analytical method.[10][11][12][13]

1.4.1. Protocol for Forced Degradation

  • Acid Hydrolysis: Reflux the sample solution in 0.1 M HCl at 80 °C for 2 hours.

  • Base Hydrolysis: Reflux the sample solution in 0.1 M NaOH at 80 °C for 2 hours.

  • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) and visible light for 7 days.

After exposure, neutralize the acidic and basic samples and dilute all samples to a suitable concentration for HPLC analysis.

Caption: Workflow for Forced Degradation Studies.

Part 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as bioanalysis or the quantification of trace-level impurities, an LC-MS/MS method is recommended.

Rationale for Method Development

This method utilizes the same chromatographic principles as the HPLC-UV method but couples the separation with a highly sensitive and specific triple quadrupole mass spectrometer. Electrospray ionization (ESI) in positive mode is chosen due to the presence of basic nitrogen atoms in the hydrazide and thiazine moieties, which are readily protonated. Multiple Reaction Monitoring (MRM) is employed for quantification, providing excellent selectivity by monitoring a specific precursor-to-product ion transition.

Experimental Protocol: LC-MS/MS Method

2.2.1. Instrumentation and Conditions

ParameterSpecification
LC System Waters ACQUITY UPLC I-Class or equivalent
MS System Waters Xevo TQ-S micro or equivalent
Column ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-2 min: 5-95% B; 2-2.5 min: 95% B; 2.6-3 min: 5% B
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
Ionization Mode ESI Positive
Capillary Voltage 3.0 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
MRM Transition To be determined by infusion of a standard solution. A plausible transition would be based on the fragmentation of the protonated molecule [M+H]⁺.

2.2.2. Sample Preparation for Bioanalysis (Plasma)

For the analysis of the compound in a biological matrix such as plasma, a protein precipitation or liquid-liquid extraction is necessary.

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard. Vortex for 1 minute, then centrifuge at 10,000 rpm for 10 minutes. Transfer the supernatant for LC-MS/MS analysis.

  • Liquid-Liquid Extraction: To 100 µL of plasma, add a suitable internal standard and 500 µL of ethyl acetate. Vortex for 2 minutes, then centrifuge. Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.

G cluster_0 Sample Preparation (Plasma) cluster_1 LC-MS/MS Analysis A Plasma Sample (100 µL) B Add Internal Standard & Acetonitrile (300 µL) A->B C Vortex (1 min) B->C D Centrifuge (10,000 rpm, 10 min) C->D E Collect Supernatant D->E F Inject into UPLC System E->F G Chromatographic Separation F->G H ESI+ Ionization G->H I MRM Detection H->I

Caption: LC-MS/MS Bioanalytical Workflow.

Method Validation Summary for Bioanalysis
Validation ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention time of the analyte and internal standard in blank matrix.
Linearity Correlation coefficient (r²) ≥ 0.995 over the concentration range.
Accuracy & Precision Within-run and between-run precision (%CV) ≤ 15% (≤ 20% at LLOQ). Accuracy (% bias) within ±15% (±20% at LLOQ).
Matrix Effect To be assessed to ensure no significant ion suppression or enhancement.
Recovery Consistent and reproducible extraction recovery.
Stability Analyte stability established under various storage and handling conditions (freeze-thaw, short-term, long-term).

Conclusion

The analytical methods detailed in these application notes provide robust and reliable frameworks for the quantification of this compound. The HPLC-UV method is well-suited for routine quality control and stability testing, while the LC-MS/MS method offers the high sensitivity and selectivity required for bioanalytical applications and trace-level impurity analysis. Adherence to the principles of method validation outlined in the ICH guidelines will ensure the generation of high-quality, defensible data in a regulated environment.

References

  • ICH Q2(R2) Guideline: Analytical Method Validation. [Link]

  • EMA. ICH guideline Q2(R2) on validation of analytical procedures. [Link]

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  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Pharma Talks. Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]

  • Saha, S., et al. (2017). A method for determining 1,4-benzothiazine derivatives in rat plasma by HPLC and its application to a pharmacokinetic study. International Journal of Pharmacy and Pharmaceutical Sciences, 9(12), 1-7.
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  • Kwiecień, A., et al. (2020). Evaluation of 1,2-Benzothiazine 1,1-Dioxide Derivatives In Vitro Activity towards Clinical-Relevant Microorganisms and Fibroblasts. Molecules, 25(15), 3469.
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  • Saeed, A., et al. (2010). 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetohydrazide. Sci-Hub.
  • Fun, H. K., et al. (2009). 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetic acid monohydrate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 9), o2358–o2359.
  • Fun, H. K., et al. (2009). 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetic acid monohydrate.
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  • Wang, Y., et al. (2019). Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue.
  • Zheng, Z., et al. (2014). Determination of 2-(3-benzoyl)-4-hydroxy-1,1-dioxo-2H-1,2-benzothiazine-2-yl-1-phenylethanone by liquid chromatography-tandem mass spectrometry.
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Troubleshooting & Optimization

Technical Support Center: Synthesis of Acetohydrazide Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Acetohydrazide Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with or plan to synthesize acetohydrazide and its derivatives. Here, we address common challenges encountered in the laboratory, providing field-proven insights and solutions in a direct question-and-answer format. Our goal is to move beyond simple procedural lists and explain the causality behind experimental choices, ensuring your synthesis is both successful and reproducible.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing acetohydrazide?

The most prevalent and straightforward method for synthesizing acetohydrazide is the hydrazinolysis of an acetate ester, typically ethyl acetate, using hydrazine hydrate.[1][2][3] The reaction is a nucleophilic acyl substitution where the terminal nitrogen of hydrazine attacks the carbonyl carbon of the ester.[4] This method is favored for its relatively mild conditions and direct conversion to the desired product.[5]

Q2: What kind of yield can I realistically expect?

For a standard laboratory-scale synthesis via hydrazinolysis of ethyl acetate, yields can be quite high, often exceeding 80%. However, factors such as reaction completeness, stoichiometry, and product loss during the workup and purification stages can lower the final isolated yield.[6][7] Careful optimization of these parameters is key to maximizing output.

Q3: What is the primary impurity I should be concerned about?

The most common byproduct is N,N'-diacetylhydrazine.[8] This impurity forms when a molecule of the desired acetohydrazide product acts as a nucleophile and reacts with a second molecule of the starting acetate ester.[8] Its formation is favored if the reaction is allowed to run for an extended period with a high concentration of the ester. Other potential impurities include unreacted starting materials and residual acetic acid.[9][10]

Q4: How do I monitor the reaction to know when it's complete?

Thin Layer Chromatography (TLC) is the most effective method for monitoring the reaction's progress.[4] By spotting the reaction mixture alongside your starting ester on a TLC plate, you can visually track the consumption of the starting material and the formation of the product spot. The reaction is generally considered complete when the starting ester spot is no longer visible.

Q5: What are the critical safety precautions for handling reagents in this synthesis?

Hydrazine and its derivatives, including acetohydrazide, are toxic and should be handled with caution.[11][12] Acetohydrazide is toxic if ingested, can cause skin and eye irritation, and is a suspected mutagen and carcinogen.[12] Exposure may also lead to liver damage and hemolysis.[2][3][13] Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including gloves and safety glasses, and consult the Safety Data Sheet (SDS) for all reagents before beginning.[12]

Troubleshooting Guide

This section addresses specific experimental problems in a direct question-and-answer format to help you diagnose and solve issues in your synthesis.

Problem 1: My yield is very low or I obtained no product.

Q: I ran the reaction overnight, but my final yield is less than 30%. What went wrong?

A: Low yield is a frequent issue with several potential causes. Let's break them down.

  • Possible Cause 1: Incomplete Reaction

    • Expertise & Experience: The hydrazinolysis of esters, while generally efficient, can be slower than expected, especially at lower temperatures. The reaction may not have reached completion.

    • Recommended Solution: Before quenching the reaction, always confirm the absence of starting material using TLC. If the reaction has stalled, consider extending the reflux time or moderately increasing the temperature (e.g., from 60°C to 75°C) while continuing to monitor by TLC.[8]

  • Possible Cause 2: Incorrect Stoichiometry

    • Expertise & Experience: The stoichiometry must favor the formation of the mono-acylated product. If the ester is in large excess, the formation of the N,N'-diacetylhydrazine byproduct can become a significant competing reaction, consuming your desired product.

    • Recommended Solution: Ensure that hydrazine hydrate is used in a slight molar excess (typically 1.1 to 1.2 equivalents) relative to the acetate ester. This pushes the equilibrium towards the product and ensures the ester is the limiting reagent, minimizing the chance of di-acylation.[8]

  • Possible Cause 3: Product Loss During Workup

    • Expertise & Experience: Acetohydrazide is a small, polar molecule with significant solubility in water and, to a lesser extent, in alcohols like ethanol.[8][11] Significant product loss often occurs during aqueous workups or recrystallization if not performed carefully.

    • Recommended Solution: During purification, avoid washing the crude product with large volumes of cold solvents. When isolating by crystallization, ensure the solution is sufficiently concentrated before cooling and cool it to a low temperature (0–4°C) for an adequate amount of time to maximize precipitation and minimize its solubility in the mother liquor.[8]

Problem 2: My final product is impure and difficult to purify.

Q: After recrystallization, my product's melting point is broad, and NMR shows extra peaks. How can I improve purity?

A: Purity issues almost always trace back to side reactions or incomplete removal of starting materials.

  • Possible Cause 1: Formation of N,N'-diacetylhydrazine

    • Expertise & Experience: As mentioned, this is the most common byproduct.[8] It has different solubility characteristics than acetohydrazide and can often co-crystallize, making purification challenging.

    • Recommended Solution: The best defense is prevention through proper stoichiometry (slight excess of hydrazine). If the byproduct has already formed, a careful recrystallization from ethanol is the most effective purification method.[2] The di-acetylated product is less polar than acetohydrazide, so column chromatography is also a viable, albeit more labor-intensive, option.[10]

  • Possible Cause 2: Unreacted Starting Materials

    • Expertise & Experience: Residual ethyl acetate or hydrazine hydrate can contaminate the final product. Ethyl acetate is volatile and usually removed under reduced pressure, but hydrazine hydrate can be more persistent.

    • Recommended Solution: Ensure the reaction goes to completion via TLC monitoring. After the reaction, remove all volatile components (solvent, excess ethyl acetate) using a rotary evaporator. Unreacted hydrazine hydrate is quite soluble in the ethanol-water systems used for recrystallization and should remain in the mother liquor if the procedure is performed correctly.

Visualized Workflows & Relationships

To provide a clearer understanding of the process, the following diagrams illustrate the experimental workflow, a troubleshooting decision path, and the core chemical reactivity.

cluster_synthesis Synthesis & Work-Up cluster_purification Purification Reactants Ethyl Acetate + Hydrazine Hydrate (in Ethanol) Reaction Reflux (Monitor by TLC) Reactants->Reaction Evaporation Solvent Removal (Rotary Evaporator) Reaction->Evaporation Crude Crude Product Evaporation->Crude Recrystallization Recrystallization (from Ethanol) Crude->Recrystallization Filter Filter & Wash (Cold Ethanol) Recrystallization->Filter Dry Dry Under Vacuum Filter->Dry Pure Pure Acetohydrazide Dry->Pure

Caption: A generalized workflow for the synthesis and purification of acetohydrazide.

Caption: A logical troubleshooting guide for common synthesis problems.

Experimental Protocols

Protocol 1: Synthesis of Acetohydrazide from Ethyl Acetate

This protocol describes a standard laboratory procedure for acetohydrazide synthesis.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl acetate (0.1 mol, 8.81 g) in 100 mL of absolute ethanol.[4]

  • Addition of Reagent: While stirring, add hydrazine hydrate (80% solution, 0.11 mol, ~6.9 g) dropwise to the solution at room temperature.[4] Caution: The reaction can be exothermic.

  • Reflux: Heat the reaction mixture to a gentle reflux (approximately 80°C) and maintain for 6-8 hours.[4]

  • Monitoring: Periodically take small aliquots from the reaction mixture to monitor its progress by TLC (e.g., using a 1:1 ethyl acetate:hexane eluent). The reaction is complete when the ethyl acetate spot is no longer visible.

  • Work-up: Allow the mixture to cool to room temperature. Remove the ethanol and any unreacted ethyl acetate under reduced pressure using a rotary evaporator. The result is a crude solid or viscous oil.

Protocol 2: Purification by Recrystallization

This protocol provides a method for purifying the crude acetohydrazide.

  • Solvent Addition: To the crude product from Protocol 1, add a minimal amount of hot ethanol to dissolve the solid completely.

  • Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath (0-4°C) for at least 1 hour to maximize crystal formation.[8]

  • Isolation: Collect the white, crystalline product by vacuum filtration.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol to remove any soluble impurities.

  • Drying: Dry the purified product in a vacuum oven at 40-50°C to a constant weight. The expected melting point is in the range of 58-68°C.[9][14]

Table 1: Reagent Properties and Stoichiometry
ReagentFormulaMol. Weight ( g/mol )Moles (mol)EquivalentsAmount
Ethyl AcetateC₄H₈O₂88.110.11.08.81 g
Hydrazine Hydrate (80%)N₂H₄·H₂O50.060.111.1~6.9 g
EthanolC₂H₅OH46.07-Solvent100 mL

References

  • Acethydrazide Synthesis: Understanding the Process for Industrial Buyers. Google.
  • CAS 1068-57-1: Acetohydrazide - CymitQuimica. CymitQuimica.
  • Acethydrazide | 1068-57-1 - ChemicalBook. ChemicalBook.
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Technical Support Center: Optimization of 1,4-Benzothiazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,4-benzothiazines. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile heterocyclic scaffold. 1,4-Benzothiazine and its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including antipsychotic, antimicrobial, and anti-inflammatory properties.[1][2][3]

This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction conditions and overcome common challenges encountered during the synthesis of 1,4-benzothiazines.

Understanding the Core Synthesis

The most prevalent and versatile method for synthesizing the 1,4-benzothiazine core involves the condensation of 2-aminothiophenol (2-ATP) with a suitable electrophilic partner.[1][3][4] The choice of the reaction partner dictates the substitution pattern on the resulting benzothiazine ring. Common electrophiles include α-halo ketones, 1,3-dicarbonyl compounds, α,β-unsaturated ketones, and epoxides.[1][4][5]

The general mechanism involves the initial nucleophilic attack of the sulfur atom of 2-ATP on the electrophile, followed by an intramolecular cyclization via the amino group, and subsequent dehydration to form the final 1,4-benzothiazine ring system.

Below is a generalized workflow for a typical 1,4-benzothiazine synthesis.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Prepare Reactants Prepare 2-Aminothiophenol and Electrophile Start->Prepare Reactants Solvent & Catalyst Select Appropriate Solvent and Catalyst Reaction Setup Set Up Reaction Under Optimal Conditions (Temp, Time) Solvent & Catalyst->Reaction Setup Monitoring Monitor Reaction Progress (e.g., TLC) Reaction Setup->Monitoring Workup Perform Aqueous Work-up to Remove Impurities Monitoring->Workup Purification Purify Product (Crystallization/Chromatography) Workup->Purification Characterization Characterize Final Product (NMR, MS, IR) Purification->Characterization End End Characterization->End

Caption: General workflow for 1,4-benzothiazine synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 1,4-benzothiazines.

Problem 1: Low or No Product Yield

Q: I am getting a very low yield of my desired 1,4-benzothiazine, or the reaction is not proceeding at all. What are the potential causes and how can I improve the yield?

A: Low or no product yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is crucial.

  • Purity of 2-Aminothiophenol (2-ATP): 2-ATP is highly susceptible to oxidation, forming a disulfide dimer. This dimer is less reactive and can significantly hinder the reaction.

    • Recommendation: Use freshly purchased 2-ATP or purify it before use. Purification can be achieved by distillation under reduced pressure or by recrystallization. Always handle 2-ATP under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[6]

  • Reaction Temperature: The optimal temperature is highly dependent on the specific substrates and solvent used.

    • Recommendation: If the reaction is sluggish at room temperature, gradually increase the temperature. For many syntheses, refluxing in a suitable solvent is necessary.[4][5] However, excessive heat can lead to side product formation, so it's a delicate balance.

  • Inappropriate Solvent: The solvent plays a critical role in solubilizing the reactants and influencing the reaction rate.

    • Recommendation: Ethanol, methanol, and dimethylformamide (DMF) are commonly used solvents.[3][4] For greener synthesis, polyethylene glycol (PEG-200) has been shown to be an effective and environmentally friendly medium.[5][7] If solubility is an issue, consider a solvent screen to identify the optimal choice for your specific substrates.

  • Catalyst Inactivity or Absence: Many 1,4-benzothiazine syntheses are catalyzed by acids, bases, or metal catalysts.

    • Recommendation: Ensure your catalyst is active. If using a solid catalyst, ensure it is properly activated and has not been contaminated. For base-catalyzed reactions, the choice and concentration of the base can be critical. For instance, a 5% NaOH solution has been found to be optimal in certain ring expansion reactions to form 1,4-benzothiazines.[8] Some modern protocols utilize metal-free conditions, which can simplify the work-up.[5][7]

Problem 2: Formation of Multiple Products/Side Reactions

Q: My reaction mixture shows multiple spots on the TLC plate, and I am struggling to isolate the desired product. What are the likely side reactions and how can I suppress them?

A: The formation of side products is a frequent challenge. Understanding the potential side reactions is the first step to mitigating them.

  • Oxidation of 2-Aminothiophenol: As mentioned, the primary side reaction is the oxidation of 2-ATP to its disulfide dimer.

    • Recommendation: In addition to using pure 2-ATP and an inert atmosphere, de-gassing the solvent before use can help minimize dissolved oxygen.

  • Self-Condensation of the Electrophile: Carbonyl-containing starting materials, such as 1,3-dicarbonyl compounds, can undergo self-condensation, especially under basic conditions.

    • Recommendation: Carefully control the stoichiometry of your reactants. Adding the base slowly and at a lower temperature can sometimes suppress self-condensation.

  • Formation of Benzothiazole Isomers: Depending on the reaction conditions and the nature of the electrophile, the formation of isomeric benzothiazoles or other heterocyclic systems is possible.

    • Recommendation: The choice of catalyst and solvent can influence the regioselectivity of the reaction. A thorough literature search for similar substrate combinations is advisable to identify conditions that favor the formation of the desired 1,4-benzothiazine isomer.

The following decision tree can guide your troubleshooting process for common issues:

G Start Low Yield or Side Products Check Purity Check Purity of 2-Aminothiophenol Start->Check Purity Optimize Temp Optimize Reaction Temperature Check Purity->Optimize Temp Pure Purify 2-ATP Purify 2-ATP Check Purity->Purify 2-ATP Impure Solvent Screen Perform Solvent Screen Optimize Temp->Solvent Screen Side Products Increase Temp Gradually Increase Temperature Optimize Temp->Increase Temp No Reaction Catalyst Check Check Catalyst Activity/Type Solvent Screen->Catalyst Check Try Greener Solvent Try Alternative/Greener Solvents (e.g., PEG-200) Solvent Screen->Try Greener Solvent Stoichiometry Adjust Reactant Stoichiometry Catalyst Check->Stoichiometry Select Appropriate Catalyst Select Appropriate Catalyst (Acid/Base/Metal) Catalyst Check->Select Appropriate Catalyst Control Addition Control Rate of Reagent Addition Stoichiometry->Control Addition

Sources

Troubleshooting low yield in 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetohydrazide preparation.

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support guide for the synthesis of 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetohydrazide. This document is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot common challenges encountered during the preparation of this important heterocyclic scaffold. Our goal is to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions and optimize your experimental outcomes.

Synthesis Overview & Core Chemistry

The preparation of this compound is typically achieved via a two-step synthetic sequence. Understanding this pathway is the first step in effective troubleshooting. The 1,4-benzothiazine core is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities.[1]

Step 1: Synthesis of Ethyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate (Intermediate A) This initial step involves the formation of the benzothiazine ring system. A common and effective method is the reaction of 2-aminothiophenol with a suitable three-carbon electrophile, followed by N-alkylation with an ethyl acetate moiety. Various methods for synthesizing the 1,4-benzothiazine core have been reviewed, often involving the condensation of 2-aminothiophenol with compounds like α,β-unsaturated ketones, epoxides, or 1,3-dicarbonyl compounds.[2][3]

Step 2: Hydrazinolysis of Intermediate A to Yield the Final Product The second, and often more problematic step, is the conversion of the ethyl ester (Intermediate A) to the desired acetohydrazide. This is a nucleophilic acyl substitution reaction where hydrazine acts as the nucleophile, displacing the ethoxide leaving group.

Synthetic_Pathway A Starting Materials (e.g., 2-Aminothiophenol derivatives) B Intermediate A Ethyl 2-(3-oxo-3,4-dihydro-2H-1,4- benzothiazin-2-yl)acetate A->B Step 1: Ring Formation & N-Alkylation C Final Product 2-(3-oxo-3,4-dihydro-2H-1,4- benzothiazin-2-yl)acetohydrazide B->C Step 2: Hydrazinolysis (N₂H₄·H₂O)

Caption: General two-step synthesis of the target acetohydrazide.

Troubleshooting Guide: Low Yield in Hydrazinolysis (Step 2)

This section addresses the most common point of failure: the conversion of the ethyl ester intermediate to the final hydrazide product. A typical protocol involves refluxing the ester with hydrazine hydrate in ethanol.[4]

Q1: My reaction is very slow or appears incomplete after the recommended time. What's wrong?

Answer: An incomplete reaction, evidenced by a significant amount of starting material remaining on a Thin Layer Chromatography (TLC) plate, points to issues with reactivity or reaction conditions.

  • Causality—Reagent Quality: Hydrazine hydrate (N₂H₄·H₂O) is highly hygroscopic and can degrade. Old or improperly stored hydrazine may have a lower effective concentration, reducing the reaction rate. Always use a fresh, unopened bottle or a properly stored reagent.

  • Causality—Stoichiometry: While the reaction is 1:1 stoichiometrically, using an excess of hydrazine (typically 2-5 equivalents) is common practice to drive the reaction to completion according to Le Châtelier's principle. If you are using a near-stoichiometric amount, the reaction may stall.

  • Causality—Temperature: The hydrazinolysis of esters requires thermal energy to overcome the activation barrier. Ensure your reaction is refluxing at the appropriate temperature for your chosen solvent (e.g., ~78 °C for absolute ethanol). Insufficient heating will lead to a sluggish conversion.

Troubleshooting Steps:

  • Verify Reagent Quality: Use a fresh bottle of hydrazine hydrate.

  • Increase Hydrazine: Increase the molar equivalents of hydrazine hydrate to 3-5 equivalents.

  • Confirm Temperature: Ensure a consistent and vigorous reflux is maintained throughout the reaction period.

  • Extend Reaction Time: Monitor the reaction by TLC every 2-3 hours. Some sterically hindered esters may require longer reaction times (up to 24 hours).[5]

Q2: My starting material is consumed, but the yield of the desired hydrazide is low. Where is my product going?

Answer: When the starting material disappears without a corresponding high yield of the product, the primary suspects are competing side reactions or product degradation.

Side_Reactions cluster_0 Reaction Pathways for Intermediate A Ester Ester Intermediate Hydrazide Desired Hydrazide (High Yield) Ester->Hydrazide Hydrazinolysis (N₂H₄) [Main Path] Hydrolysis Side Product: Carboxylic Acid Ester->Hydrolysis Hydrolysis (H₂O, Base/Acid catalyst) [Side Path] Azine Side Product: Azine/Dimer Hydrazide->Azine Further reaction (Excess Hydrazine/Impurities)

Caption: Competing reactions during the hydrazinolysis step.

  • Side Reaction 1: Ester Hydrolysis: The most common side reaction is the hydrolysis of the ester back to its corresponding carboxylic acid, 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid.[6][7]

    • Mechanism: This reaction is catalyzed by both acid and base and is promoted by the presence of water.[8] Since hydrazine hydrate contains water and is basic, conditions are favorable for this competing pathway.

    • Diagnosis: The carboxylic acid byproduct will have a different Rf value on TLC, often streaking from the baseline if a non-acidified eluent is used. It can be confirmed by LC-MS or by its solubility in aqueous sodium bicarbonate.

    • Solution:

      • Use Anhydrous Conditions: While hydrazine hydrate is aqueous, using anhydrous ethanol as the solvent can help minimize excess water.

      • Control Temperature & Time: Over-refluxing can sometimes favor hydrolysis or degradation. Monitor the reaction and stop it once the starting material is consumed.

      • Purification: The acidic byproduct can be easily removed by an aqueous basic wash (e.g., sat. NaHCO₃ solution) during the workup, though this sacrifices yield.

  • Side Reaction 2: Azine Formation & Other Hydrazine Adducts: Hydrazine is a bidentate nucleophile. Under certain conditions, particularly with carbonyl impurities in the starting materials or solvent, it can form azines. Some complex substrates are also known to undergo ring-opening or rearrangement in the presence of refluxing hydrazine hydrate.[9][10]

    • Diagnosis: These byproducts often present as insoluble, high-melting-point solids that precipitate from the reaction mixture. Their structures can be complex and may require advanced characterization (NMR, MS).

    • Solution: Ensure high purity of the starting ester. Aldehyde or ketone impurities are particularly problematic. Purify the ester intermediate by column chromatography or recrystallization before proceeding to the hydrazinolysis step.

Q3: I obtained a solid product, but it is difficult to purify. What are the best methods?

Answer: Hydrazides are often highly polar and can be challenging to purify. Simple washing may be insufficient if impurities have similar polarities.[11]

Purification MethodWhen to UseRecommended Solvents/SystemKey Considerations
Recrystallization Product is a solid and major impurities have different solubilities.Ethanol, Methanol, Water, or mixtures (e.g., Ethanol/Water).[12]This is the most effective method for removing minor impurities. Perform small-scale solvent screening to find the ideal system where the product is soluble when hot but sparingly soluble when cold.
Washing/Trituration Crude solid contains soluble impurities.Cold Ethanol, Diethyl Ether, n-Hexane.Vigorously stir (triturate) the crude solid in the solvent to wash away soluble impurities, then filter. This is less effective than recrystallization but is faster.
Column Chromatography Product is part of a complex mixture with similar polarity components.Silica gel with a gradient eluent system, e.g., Dichloromethane/Methanol or Ethyl Acetate/Methanol.Hydrazides can sometimes streak on silica. Adding a small amount of triethylamine (~0.5%) to the eluent can improve peak shape.[11]
Frequently Asked Questions (FAQs)

Q: What is a typical reported yield for this reaction? A: While yields are highly dependent on substrate and scale, well-optimized hydrazinolysis reactions of simple esters can often achieve yields greater than 80-90%.[13] However, for complex heterocyclic systems, yields between 50-75% after purification are common and should be considered successful.

Q: How can I best monitor the reaction progress? A: Thin Layer Chromatography (TLC) is the most effective method.

  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase: A mixture of a polar and non-polar solvent. Start with 1:1 Hexane:Ethyl Acetate. If all spots are at the baseline, increase polarity (e.g., 100% Ethyl Acetate, or 9:1 Ethyl Acetate:Methanol).

  • Visualization: UV light (254 nm) and/or staining with potassium permanganate.

  • Analysis: Spot three lanes: starting material (SM), co-spot (SM + reaction mixture), and reaction mixture (RM). The disappearance of the SM spot in the RM lane indicates completion. New spots will appear for the product and any byproducts.

Q: What are the critical safety precautions when working with hydrazine? A: Hydrazine is a highly toxic, corrosive, and suspected carcinogen.

  • ALWAYS work in a certified chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including nitrile gloves (double-gloving is recommended), a lab coat, and chemical splash goggles.

  • Have a quench solution ready. Small spills can be neutralized with a dilute solution of sodium hypochlorite (bleach).

Optimized Experimental Protocols
Protocol 1: Synthesis of this compound

This protocol is adapted from published procedures and incorporates best practices for maximizing yield.[4]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate (Intermediate A) (1.0 eq).

  • Solvent Addition: Add absolute ethanol (approx. 10 mL per gram of ester).

  • Reagent Addition: Add hydrazine hydrate (99%) (3.0 - 5.0 eq) dropwise to the stirred solution.

  • Heating: Heat the reaction mixture to a steady reflux (approx. 78-80°C) using a heating mantle.

  • Monitoring: Monitor the reaction progress by TLC every 2 hours (see FAQ for TLC system). The reaction is typically complete within 5-8 hours.

  • Workup (Method A - Precipitation): Once the reaction is complete, cool the flask to room temperature, then place it in an ice bath for 30-60 minutes. The product often precipitates as a white or off-white solid.

  • Isolation: Collect the solid by vacuum filtration. Wash the filter cake sequentially with cold water and then cold ethanol to remove excess hydrazine and other soluble impurities.

  • Drying & Purification: Dry the solid under vacuum. If necessary, purify further by recrystallization from ethanol.[12]

Protocol 2: Troubleshooting Flowchart

For a visual guide to diagnosing low-yield issues, follow this logical workflow.

Troubleshooting_Flowchart start Low Yield of Hydrazide check_tlc Analyze Reaction Mixture by TLC start->check_tlc sm_present Significant Starting Material Remains? check_tlc->sm_present sm_absent Starting Material Consumed? sm_present->sm_absent No incomplete_reaction Incomplete Reaction sm_present->incomplete_reaction Yes side_reactions Side Reactions or Product Degradation sm_absent->side_reactions Yes action1 1. Increase Reaction Time 2. Increase Equivalents of N₂H₄ 3. Verify Reflux Temperature incomplete_reaction->action1 check_byproducts Identify Byproducts (LC-MS, Aqueous Wash Test) side_reactions->check_byproducts is_acid Is Carboxylic Acid Byproduct Present? check_byproducts->is_acid hydrolysis_issue Ester Hydrolysis Occurred is_acid->hydrolysis_issue Yes other_issue Other Side Products (e.g., Azine) is_acid->other_issue No action2 1. Use Anhydrous Solvent 2. Minimize Reaction Time 3. Purify via Basic Wash (Workup) hydrolysis_issue->action2 action3 1. Purify Starting Ester 2. Re-evaluate Reaction Conditions (Lower Temp?) other_issue->action3

Caption: A step-by-step decision tree for troubleshooting low yields.

References
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 138371, 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetohydrazide. PubChem. Retrieved from [Link].

  • Saeed, A., Mahmood, Z., Yang, S., Ahmad, S., & Salim, M. (2010). 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2289. Available at: [Link]

  • Asif, M. (2021). Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. Molecules, 26(16), 4889. Available at: [Link]

  • Al-Ostoot, F. H., Al-Dahmoshi, H. O., & El-Emam, A. A. (2013). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules, 18(2), 2088-2098. Available at: [Link]

  • Fun, H. K., Loh, W. S., Janardhana, G., Khader, A. M. A., & Kalluraya, B. (2009). 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetic acid monohydrate. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2358. Available at: [Link]

  • Verma, A., et al. (2019). Novel Acetohydrazide Pyrazole Derivatives: Design, Synthesis, Characterization and Antimicrobial Activity. Asian Journal of Chemistry, 31(12), 2740-2744. Available at: [Link]

  • Ghasemi, S., et al. (2023). Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides. Scientific Reports, 13(1), 1-17. Available at: [Link]

  • Fu, L., Xu, J., Yao, H., & Wu, X. (2008). A Synthesis of 4H-1, 4-Benzothiazines. Journal of Chemical Research, 2008(8), 441-442. Available at: [Link]

  • Fun, H. K., et al. (2009). 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetic acid monohydrate. ResearchGate. Available at: [Link]

  • ResearchGate (2023). How to remove impurity from hydrazide. It's not going away even after washing with water and n hexane?. ResearchGate Forum. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2013). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules. Available at: [Link]

  • Reddit r/Chempros (2023). Why are my ester hydrolysis not working. Reddit. Available at: [Link]

  • Kaur, H., et al. (2024). Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). RSC Advances, 14(10), 6891-6922. Available at: [Link]

  • Kumar, D., et al. (2024). Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). RSC Advances. Available at: [Link]

  • Saadouni, M., et al. (2014). Regioselective synthesis of new variety of 1,4-benzothiazines. ResearchGate. Available at: [Link]

  • Al-Omran, F., & El-Khair, A. A. (2016). Synthesis, Spectroscopy and X-Ray Characterization, of Novel Derivatives of Substituted 2-(Benzothiazol-2'-ylthio)acetohydrazide. ResearchGate. Available at: [Link]

  • Keita, I., et al. (2014). Ethyl 2-{5-[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)methyl]-1H-1,2,3-triazol-1-yl}acetate. Acta Crystallographica Section E: Crystallographic Communications, 70(2), o116. Available at: [Link]

  • Al-Majidi, S. M., et al. (2023). Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric. MDPI. Available at: [Link]

  • da Silva, A. C., et al. (2017). Hydrazinolysis of fatty acid methyl esters 2a-c in methanol at 65 ºC. ResearchGate. Available at: [Link]

  • Al-Ghorbani, M., et al. (2022). Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][8][14]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. Molecules, 27(7), 2095. Available at: [Link]

Sources

Technical Support Center: Purification of 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive strategies for the purification of 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetohydrazide. This document offers troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.

Introduction to Purification Challenges

The synthesis of this compound, typically achieved by the hydrazinolysis of the corresponding ethyl ester, can result in a crude product containing various impurities.[1] These may include unreacted starting materials, excess hydrazine, and potential side-products. Achieving high purity is critical for subsequent applications, such as in drug discovery and development, where even minor impurities can significantly impact biological activity and safety profiles. This guide provides a systematic approach to troubleshooting common purification issues.

Frequently Asked Questions (FAQs)

Q1: My crude product is an oil and won't solidify. What should I do?

A1: "Oiling out" is a common issue where the compound separates as a liquid instead of a solid during crystallization.[2] This can happen if the solution is cooled too quickly or if significant impurities are present, depressing the melting point.

  • Troubleshooting Steps:

    • Re-dissolve and Cool Slowly: Gently reheat the mixture to re-dissolve the oil. Allow the solution to cool to room temperature slowly, without agitation. If necessary, insulate the flask to slow the cooling rate further.

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This can create nucleation sites for crystal formation.

    • Seed Crystals: If you have a small amount of pure, solid product, add a "seed crystal" to the cooled solution to induce crystallization.

    • Solvent Adjustment: If the oil persists, consider adding a small amount of a miscible "anti-solvent" (a solvent in which your compound is less soluble) dropwise to the solution until turbidity appears, then allow it to cool slowly.

Q2: After recrystallization, my yield is very low. How can I improve it?

A2: Low recovery can be due to several factors, from using too much solvent to premature crystallization.

  • Troubleshooting Steps:

    • Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve your crude product. Using excess solvent will result in a significant portion of your product remaining in the mother liquor upon cooling.[2]

    • Prevent Premature Crystallization: If you are performing a hot filtration to remove insoluble impurities, ensure your funnel and receiving flask are pre-heated to prevent the product from crystallizing on the filter paper.[2]

    • Optimize Cooling: After slow cooling to room temperature, placing the flask in an ice bath can help to maximize the precipitation of the product from the solution.

    • Mother Liquor Analysis: Before discarding the mother liquor, you can concentrate it and analyze it by Thin Layer Chromatography (TLC) to see if a significant amount of product remains. If so, a second crop of crystals may be obtainable.

Q3: My purified product still shows impurities by TLC/HPLC. What are the next steps?

A3: If a single recrystallization is insufficient, more rigorous purification techniques are necessary.

  • Troubleshooting Steps:

    • Second Recrystallization: A second recrystallization from a different solvent system can often remove persistent impurities.

    • Column Chromatography: For difficult-to-separate mixtures, silica gel column chromatography is a highly effective method for purifying benzothiazinone derivatives.[3]

    • Solvent Wash: If the impurities are significantly more soluble in a particular solvent than your product, you can wash the solid product with a small amount of that cold solvent.

Troubleshooting Guide for Purification

This section provides a more in-depth look at specific issues and their solutions.

Issue 1: Persistent Impurity Believed to be Unreacted Ethyl Ester

The starting material, ethyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate, is a common impurity.

  • Identification: This impurity will have a different retention factor (Rf) on a TLC plate compared to the desired hydrazide product. It is also likely to have a different retention time in an HPLC analysis.

  • Removal Strategy:

    • Recrystallization: The ethyl ester is generally more soluble in non-polar solvents. A recrystallization from a polar solvent like ethanol or methanol should favor the crystallization of the more polar hydrazide, leaving the ester in the mother liquor.[1]

    • Column Chromatography: A silica gel column using a gradient elution, for example, starting with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, will effectively separate the less polar ester from the more polar hydrazide.

Issue 2: Presence of Excess Hydrazine

Hydrazine is a reactive and potentially hazardous impurity that must be removed.

  • Identification: Hydrazine can be detected by specific analytical tests or inferred if the reaction was run with a large excess of hydrazine hydrate.

  • Removal Strategy:

    • Evaporation: As hydrazine hydrate is volatile, it can often be removed by evaporation under reduced pressure.

    • Azeotropic Removal: Co-evaporation with a solvent like toluene can help to remove residual hydrazine.

    • Aqueous Wash: If the crude product is taken up in an organic solvent immiscible with water (e.g., ethyl acetate), washing with water or brine can help to remove the highly water-soluble hydrazine.

Issue 3: "Oiling Out" During Recrystallization

As mentioned in the FAQs, "oiling out" is a common problem. Here is a more detailed look at the causes and solutions.

  • Causality: This phenomenon occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the concentration of the solute is too high, leading to supersaturation and separation as a liquid phase upon cooling.[2]

  • Advanced Solutions:

    • Solvent System Modification: If a single solvent consistently leads to oiling out, a mixed solvent system is often the solution. Dissolve the crude product in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is less soluble) until the solution becomes slightly cloudy. Reheat to clarify and then cool slowly.

    • Slow Cooling Gradient: Employ a very slow cooling process. This can be achieved by placing the flask in a large, insulated container (like a Dewar flask filled with warm water) to ensure a gradual temperature decrease.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol

This is a primary and often effective purification method for this compound.[1]

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling (using a water bath or heating mantle) with gentle swirling until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Silica Gel Column Chromatography

This method is suitable for removing closely related impurities.[3]

  • Column Packing: Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry sample onto the top of the packed column.

  • Elution: Begin eluting the column with a non-polar solvent system (e.g., 100% hexane or a hexane/ethyl acetate mixture).

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Purity Assessment

The purity of the final product should be assessed using appropriate analytical techniques.

Technique Purpose Typical Conditions
Thin Layer Chromatography (TLC) Rapid purity check and monitoring of column chromatography.Stationary Phase: Silica gel 60 F254. Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 1:1 or 2:1 v/v) is a good starting point. Visualization under UV light.
High-Performance Liquid Chromatography (HPLC) Quantitative purity determination.Column: C18 reverse-phase column. Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile is commonly used for hydrazide derivatives. Detection: UV detection at a suitable wavelength.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation and detection of impurities.1H and 13C NMR in a suitable deuterated solvent (e.g., DMSO-d6) will confirm the structure and identify any proton- or carbon-containing impurities.
Mass Spectrometry (MS) Confirmation of molecular weight.High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition.

Visualizing the Purification Workflow

The following diagram illustrates the decision-making process for the purification of this compound.

PurificationWorkflow start Crude Product recrystallization Recrystallization (e.g., Ethanol) start->recrystallization purity_check1 Purity Assessment (TLC/HPLC) recrystallization->purity_check1 pure_product Pure Product purity_check1->pure_product Pure column_chromatography Column Chromatography purity_check1->column_chromatography Impure purity_check2 Purity Assessment (TLC/HPLC) column_chromatography->purity_check2 purity_check2->pure_product Pure troubleshoot Troubleshooting Required purity_check2->troubleshoot Impure

Caption: Decision workflow for purification.

Logical Relationships in Troubleshooting

The following diagram illustrates the logical connections between common purification problems and their potential solutions.

TroubleshootingLogic cluster_problems Common Problems cluster_solutions Potential Solutions oiling_out Oiling Out slow_cooling Slower Cooling oiling_out->slow_cooling mixed_solvents Use Mixed Solvents oiling_out->mixed_solvents low_yield Low Yield minimize_solvent Minimize Hot Solvent low_yield->minimize_solvent ice_bath Use Ice Bath low_yield->ice_bath persistent_impurities Persistent Impurities column_chromatography_sol Column Chromatography persistent_impurities->column_chromatography_sol second_recrystallization Second Recrystallization persistent_impurities->second_recrystallization

Caption: Problem-solution map for purification.

References

  • Saeed, A., Mahmood, Z., Yang, S., Ahmad, S., & Salim, M. (2010). 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 66(9), o2289–o2290. [Link]

  • Side Chain-Modified Benzothiazinone Derivatives with Anti-Mycobacterial Activity. (2023). Biomedicines, 11(7), 1975. [Link]

  • Side Chain-Modified Benzothiazinone Derivatives with Anti-Mycobacterial Activity. (2023). Semantic Scholar. Retrieved from [Link]

Sources

Technical Support Center: Solubility Enhancement for 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetohydrazide. This document is designed for researchers, chemists, and formulation scientists encountering solubility challenges with this compound. We provide a series of frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to help you systematically overcome these issues.

Compound Profile: Understanding the Challenge

Before troubleshooting, it is crucial to understand the physicochemical properties of the molecule that contribute to its poor solubility.

  • Structure: this compound

  • Molecular Formula: C₁₀H₁₁N₃O₂S

  • Molecular Weight: 237.28 g/mol

  • Key Structural Features:

    • A relatively planar and rigid benzothiazine core, which can promote efficient crystal packing and increase lattice energy.

    • Multiple hydrogen bond donors (-NH-, -NH₂) and acceptors (C=O, S), which lead to strong intermolecular interactions in the solid state, making it difficult for solvent molecules to break the crystal lattice.[1]

    • A terminal hydrazide group, which offers a site for potential protonation (basic character) but can also participate in strong hydrogen bonding.

    • The overall molecule has limited ionizable groups that are effective at physiological pH, a common cause of poor aqueous solubility for many new chemical entities.[2]

PropertyAnalysisImplication for Solubility
Polarity Contains both polar (hydrazide, amide) and non-polar (benzene ring) regions.Likely exhibits poor solubility in both highly polar (water) and non-polar (hexane) solvents. Requires a solvent system that can accommodate both features.
Hydrogen Bonding Strong capacity for self-association via N-H···O bonds in the crystal lattice.[1]High crystal lattice energy must be overcome for dissolution, resulting in low intrinsic solubility.
Ionization Potential The terminal amine of the hydrazide group is weakly basic. The amide proton in the thiazine ring is very weakly acidic.Solubility is expected to be pH-dependent, likely increasing in acidic conditions where the hydrazide can be protonated.
Molecular Shape The planar nature of the benzothiazine core facilitates stacking.Strong crystal packing contributes to high melting point and low solubility.

Frequently Asked Questions (FAQs)

Q1: My compound won't dissolve in water or standard buffers. Why?

This is a common issue stemming from the compound's high crystal lattice energy and molecular structure. The energy required for water molecules to break the strong intermolecular hydrogen bonds within the crystal is greater than the energy released when the molecule is solvated. More than 40% of new chemical entities are poorly water-soluble, making this a frequent challenge in drug development.[2][3]

Q2: What is the first and simplest thing I should try to get my compound into solution?

The most straightforward initial approaches are pH adjustment and the use of co-solvents . Since the molecule has a basic hydrazide group, lowering the pH of your aqueous medium with a dilute acid (e.g., 0.1 M HCl) should be your first experiment. This can protonate the molecule, creating a salt form in situ that is often significantly more soluble.

Q3: I need to run a TLC, but the compound has low solubility in ethanol. What solvent system should I try?

For chromatographic purposes where aqueous solubility is not required, you can explore a broader range of organic solvents. Based on the structure, polar aprotic solvents are a good starting point.

  • Recommended Screening Solvents: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Acetone.[4]

  • TLC Mobile Phase Suggestion: Start with a mixture of a non-polar solvent and a more polar one, such as Hexane:Ethyl Acetate or DCM:Methanol, and adjust the ratio to achieve appropriate retention.

Q4: Are there any stability concerns I should be aware of when trying to solubilize this compound?

Yes. The hydrazide functional group can be susceptible to hydrolysis, particularly under harsh acidic or basic conditions combined with heat. When preparing solutions, it is recommended to do so at room temperature initially and assess stability over time if heating is required. Additionally, hydrazides can react with any residual aldehyde or ketone impurities in your solvents.

Troubleshooting Guide & Experimental Protocols

This section provides a logical workflow and step-by-step protocols for systematically improving the solubility of this compound.

Decision-Making Workflow for Solubility Enhancement

G start Start: Compound is Insoluble ph_mod Strategy 1: pH Modification (Protocol 1) start->ph_mod ph_check Sufficient Solubility Achieved? ph_mod->ph_check cosolvent Strategy 2: Co-solvency (Protocol 2) ph_check->cosolvent No success End: Proceed with Experiment ph_check->success  Yes cosolvent_check Sufficient Solubility Achieved? cosolvent->cosolvent_check complexation Strategy 3: Cyclodextrin Complexation (Protocol 3) cosolvent_check->complexation No cosolvent_check->success  Yes complexation_check Sufficient Solubility Achieved? complexation->complexation_check advanced Consider Advanced Methods: - Solid Dispersions - Particle Size Reduction - Salt Formation complexation_check->advanced No complexation_check->success  Yes

Caption: A workflow for selecting a solubility enhancement strategy.

Strategy 1: pH Modification

Scientific Rationale: The solubility of weakly acidic or basic compounds can be dramatically increased by adjusting the pH of the aqueous medium to a point where the molecule becomes ionized. The terminal amine of the hydrazide moiety is a weak base and can be protonated at low pH to form a more soluble cationic salt.

  • Preparation of Buffers: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10. Also include 0.1 M HCl (approx. pH 1) and 0.1 M NaOH (approx. pH 13).

  • Sample Preparation: Add an excess amount of the compound (e.g., 5-10 mg, accurately weighed) to a series of glass vials. Ensure the amount added is more than what is expected to dissolve.

  • Incubation: Add a fixed volume (e.g., 1 mL) of each buffer to the corresponding vial. Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Processing: After incubation, visually inspect the vials for undissolved solid. Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

  • Analysis: Carefully withdraw a known volume of the supernatant and dilute it with a suitable mobile phase. Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

  • Data Recording: Record the final pH of each solution and the measured solubility.

Data Interpretation Table:

VialBuffer SystemFinal Measured pHSolubility (µg/mL)
10.1 M HCl
2Citrate Buffer2.0
3Citrate Buffer4.0
4Phosphate Buffer6.0
5Phosphate Buffer7.4
6Borate Buffer9.0
70.1 M NaOH

Troubleshooting:

  • Low solubility across all pH values: This indicates that ionization is insufficient to overcome the crystal lattice energy. Proceed to Strategy 2.

  • Precipitation upon standing: The solution may be supersaturated or the compound may be degrading. Re-evaluate the equilibration time and check for degradation products via HPLC.

Strategy 2: Co-solvency

Scientific Rationale: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[5] This reduction in polarity decreases the interfacial tension between the aqueous solution and the hydrophobic compound, thereby enhancing solubility.[6]

  • Co-solvent Selection: Choose a panel of pharmaceutically acceptable co-solvents. Common choices include:

    • Ethanol

    • Propylene Glycol (PG)

    • Polyethylene Glycol 400 (PEG 400)

    • Glycerin

    • Dimethyl Sulfoxide (DMSO) (Note: Use with caution in biological assays).

  • Preparation of Co-solvent Mixtures: Prepare aqueous mixtures of each co-solvent at various concentrations (e.g., 10%, 20%, 40%, 60% v/v in water or a relevant buffer like PBS pH 7.4).

  • Solubility Determination: Using the method described in Protocol 1 (Steps 2-5), determine the saturation solubility of the compound in each co-solvent mixture.

  • Data Analysis: Plot solubility as a function of co-solvent concentration for each system to identify the most effective co-solvent and the optimal concentration range.

Data Interpretation Table:

Co-solventConcentration (% v/v)Solubility (µg/mL)
Ethanol10
Ethanol20
Propylene Glycol10
Propylene Glycol20
PEG 40010
PEG 40020

Troubleshooting:

  • Compound precipitates upon aqueous dilution: This is a common problem with co-solvent systems. It indicates that while the drug is soluble in the concentrate, it is not kinetically or thermodynamically stable upon dilution into a fully aqueous environment. This can sometimes be mitigated by adding a surfactant to the formulation.[7]

Strategy 3: Complexation with Cyclodextrins

Scientific Rationale: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[8] They can encapsulate poorly soluble "guest" molecules, like the benzothiazine compound, into their cavity, forming an inclusion complex that has significantly higher aqueous solubility.[9]

  • Cyclodextrin Selection: Select common cyclodextrins for screening.

    • Beta-cyclodextrin (β-CD)

    • Hydroxypropyl-beta-cyclodextrin (HP-β-CD)

    • Sulfobutylether-beta-cyclodextrin (SBE-β-CD)

  • Preparation of CD Solutions: Prepare a series of aqueous solutions for each cyclodextrin with increasing concentrations (e.g., 0 to 50 mM, depending on the CD's own solubility). Use a relevant buffer (e.g., pH 7.4 PBS).

  • Solubility Determination: Add an excess amount of the compound to each cyclodextrin solution and determine the saturation solubility as described in Protocol 1 (Steps 2-5).

  • Data Analysis: Plot the solubility of the compound (Y-axis) against the concentration of the cyclodextrin (X-axis). The shape of the curve provides information about the complex stoichiometry and stability. A linear (Aₗ-type) plot is common and indicates the formation of a 1:1 soluble complex.

Data Interpretation Diagram:

G cluster_0 Phase Solubility Diagram (Higuchi-Connors) xaxis [Cyclodextrin] (mM) origin->xaxis origin->yaxis      p1 p2 p1->p2  Aₗ-type Profile p3 p2->p3  Aₗ-type Profile p4 p3->p4  Aₗ-type Profile

Caption: Example of an Aₗ-type phase solubility diagram.

Troubleshooting:

  • Non-linear or B-type curves: This may indicate the formation of insoluble complexes at higher cyclodextrin concentrations, particularly with unmodified β-CD.[10] Switching to a more soluble derivative like HP-β-CD or SBE-β-CD is recommended.

  • Minimal solubility increase: The compound may not fit well into the cyclodextrin cavity. Trying a different type of cyclodextrin (e.g., γ-CD for larger molecules) could be beneficial.

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Farkas, E., & Gömöry, Á. (2020). Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. Molecules, 25(23), 5743. [Link]

  • Jemmis, E. D., et al. (2011). 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2289. [Link]

  • Fun, H.-K., et al. (2009). 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetic acid monohydrate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 9), o2358. [Link]

  • Ainurofiq, A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences, 10(1), 137-145. [Link]

  • Fun, H.-K., et al. (2009). 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetic acid monohydrate. ResearchGate. [Link]

  • Patel, P., et al. (2023). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences Review and Research, 82(1), 14-25. [Link]

  • Kumar, Dr. Sarvjeet, et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(3), 1-10. [Link]

  • Guarda, V., et al. (2003). 2H-1,4-benzothiazin-3-one derivatives: synthetic pathways. ResearchGate. [Link]

  • Popa, L., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Polymers, 16(11), 1509. [Link]

  • Singh, R., et al. (2015). Techniques for solubility enhancement of poorly soluble drugs: An overview. Journal of Medical Pharmaceutical and Allied Sciences. [Link]

  • Mitchell, A. G. (1983). Co-solvent systems in dissolution testing: Theoretical considerations. International Journal of Pharmaceutics, 14(2-3), 257-268. [Link]

  • Li, Y., et al. (2021). Synthesis of pH-sensitive benzothiazole cyanine dye derivatives containing a pyridine moiety at the meso position. Dyes and Pigments, 190, 109268. [Link]

  • Mitchell, A. G. (1983). Co-solvent systems in dissolution testing: Theoretical considerations. International journal of pharmaceutics, 14, 257-68. [Link]

  • Sharma, D., Saini, S., & Rana, A. C. (2012). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research, 3(6), 1599. [Link]

  • Tauqeer, H. M., et al. (2013). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. International Journal of Pharmaceutical Sciences and Research, 4(12), 4576. [Link]

  • Poláčková, V., et al. (2020). Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates. Beilstein Journal of Organic Chemistry, 16, 2758-2767. [Link]

  • Leonardi, D., et al. (2023). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. Pharmaceutics, 15(11), 2533. [Link]

  • ResearchGate. (2024). Benzothiazine derivatives solubility? ResearchGate. [Link]

  • Wikipedia. (n.d.). Cosolvent. Wikipedia. [Link]

  • Kumar, R., & Kumar, P. (2023). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. International Journal of Pharmaceutical Sciences Review and Research, 83(2), 1-12. [Link]

  • Sharma, R., et al. (2024). Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). Scientific Reports, 14(1), 4381. [Link]

Sources

Stability studies of 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetohydrazide under different pH conditions.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetohydrazide. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the stability of this compound under various pH conditions. Our goal is to equip you with the necessary knowledge to design robust experiments, interpret your results accurately, and overcome common challenges.

I. Understanding the Molecule: Structural and Chemical Context

This compound is a heterocyclic compound featuring a 1,4-benzothiazine core and an acetohydrazide side chain.[1][2] The stability of this molecule is intrinsically linked to the chemical properties of its functional groups, namely the lactam and hydrazide moieties, which are susceptible to hydrolysis under certain pH and temperature conditions.

Forced degradation studies are essential to understand the intrinsic stability of the molecule, identify potential degradation products, and develop stability-indicating analytical methods.[3][4] These studies are a regulatory expectation, as outlined in the International Council for Harmonisation (ICH) guidelines.[4]

II. Frequently Asked Questions (FAQs)

Here we address common questions that arise during the stability assessment of this compound.

Q1: What are the primary degradation pathways I should expect for this compound under different pH conditions?

A1: Based on the structure, the primary degradation pathway is likely hydrolysis of the acetohydrazide and the lactam ring within the benzothiazine core.

  • Acidic Conditions: Under acidic conditions, the hydrazide bond is susceptible to hydrolysis, which would cleave the molecule to yield 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid and hydrazine. The lactam ring is generally more stable to acid hydrolysis but can also degrade under harsh conditions.

  • Neutral Conditions: Hydrolysis is expected to be slower at neutral pH compared to acidic or basic conditions. However, over extended periods or at elevated temperatures, some degradation of the hydrazide is still possible.

  • Basic Conditions: In alkaline media, both the hydrazide and the lactam are susceptible to hydrolysis. The lactam ring opening would be a significant degradation pathway under these conditions.

Q2: I am observing rapid degradation of my compound in my initial pH stability screen. What are the likely causes?

A2: Rapid degradation can be attributed to several factors:

  • Harsh pH Conditions: Extreme pH values (e.g., pH < 2 or pH > 10) can significantly accelerate hydrolysis.

  • Elevated Temperature: Higher temperatures will increase the rate of hydrolytic degradation.

  • Presence of Catalysts: Trace metal ions in your buffers or on glassware can catalyze degradation reactions.

  • Initial Purity of the Compound: Impurities from the synthesis could be less stable and degrade quickly, giving the appearance of rapid degradation of the parent compound.

Q3: How do I develop a stability-indicating HPLC method for this compound?

A3: A stability-indicating method is one that can separate the parent drug from its degradation products, allowing for accurate quantification of the parent compound's stability. Here is a general approach:

  • Column Selection: A C18 column is a good starting point for reversed-phase HPLC.[5]

  • Mobile Phase Optimization: Begin with a gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent like acetonitrile or methanol. Adjust the pH of the aqueous phase to ensure good peak shape for the parent compound and its potential degradation products.

  • Forced Degradation: Subject the compound to forced degradation under acidic, basic, oxidative, thermal, and photolytic conditions to generate the degradation products.[4]

  • Method Validation: Once you have a method that separates the parent peak from the degradation peaks, validate it according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[5]

Q4: My chromatograms show peak tailing. What could be the cause and how can I fix it?

A4: Peak tailing in HPLC can be caused by several factors:[6][7][8][9][10]

  • Secondary Silanol Interactions: The free silanol groups on the silica-based column can interact with basic nitrogens in your molecule, causing tailing. To mitigate this, try lowering the pH of the mobile phase to protonate the basic sites on your molecule or use a column with end-capping.

  • Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the concentration of your sample.

  • Column Contamination or Void: A contaminated guard column or a void at the head of the analytical column can cause poor peak shape. Replace the guard column and/or try back-flushing the analytical column.

III. Troubleshooting Guides

This section provides structured guidance for specific issues you may encounter.

Guide 1: Inconsistent Stability Results
Symptom Possible Cause(s) Troubleshooting Steps
High variability in degradation rates between replicate experiments.Inconsistent buffer preparation leading to pH variations.Prepare fresh buffers for each experiment and verify the pH with a calibrated meter.
Temperature fluctuations in the stability chamber or water bath.Use a calibrated and validated stability chamber or water bath. Monitor the temperature throughout the experiment.
Inaccurate initial concentration of the test solution.Ensure the compound is fully dissolved and the initial concentration is accurately prepared and verified by HPLC.
Guide 2: HPLC Method Development Issues
Symptom Possible Cause(s) Troubleshooting Steps
Co-elution of the parent peak with a degradation product.Inadequate chromatographic resolution.Modify the mobile phase composition (organic solvent ratio, pH), try a different column chemistry (e.g., C8, phenyl), or adjust the gradient slope.
Drifting retention times.Column temperature not controlled or equilibrated.Use a column oven to maintain a constant temperature. Ensure the column is fully equilibrated with the mobile phase before injection.[9]
Mobile phase composition changing over time.Ensure proper mixing and degassing of the mobile phase.[9]
Ghost peaks appearing in the chromatogram.Contamination in the mobile phase, injection solvent, or HPLC system.Use high-purity solvents and freshly prepared mobile phase. Flush the HPLC system and injector with a strong solvent.

IV. Experimental Protocols

The following protocols provide a starting point for your stability studies. These should be adapted and optimized for your specific laboratory conditions and equipment.

Protocol 1: pH Stability Study

Objective: To determine the rate of degradation of this compound at different pH values.

Materials:

  • This compound

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Phosphate buffer (pH 7.0)

  • Acetate buffer (pH 4.5)

  • HPLC grade water, acetonitrile, and methanol

  • Volumetric flasks, pipettes, and autosampler vials

Procedure:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Prepare test solutions by diluting the stock solution in 0.1 M HCl, 0.1 M NaOH, phosphate buffer (pH 7.0), and acetate buffer (pH 4.5) to a final concentration of 100 µg/mL.

  • Incubate the test solutions at a controlled temperature (e.g., 40 °C).

  • At specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each solution.

  • Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Dilute the samples if necessary and analyze by a validated stability-indicating HPLC method.

  • Calculate the percentage of the remaining parent compound at each time point.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the parent compound from its degradation products.

Initial HPLC Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10-90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm)

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Procedure:

  • Prepare solutions of the undegraded compound and samples from the forced degradation studies (acid, base, peroxide, heat, light).

  • Inject each sample into the HPLC system using the initial conditions.

  • Evaluate the chromatograms for the resolution between the parent peak and any degradation peaks.

  • If co-elution occurs, systematically adjust the gradient, mobile phase pH, and organic solvent to improve separation.

  • Once adequate separation is achieved, validate the method according to ICH guidelines.

V. Data Presentation

All quantitative data from your stability studies should be summarized in a clear and concise table for easy comparison.

Table 1: Example of pH Stability Data Summary

pH ConditionTime (hours)% Remaining Parent CompoundAppearance of Solution
0.1 M HCl0100.0Clear, colorless
885.2Clear, colorless
2465.7Clear, colorless
4842.1Clear, colorless
pH 4.5 Acetate Buffer0100.0Clear, colorless
898.5Clear, colorless
2495.3Clear, colorless
4891.8Clear, colorless
pH 7.0 Phosphate Buffer0100.0Clear, colorless
899.1Clear, colorless
2497.6Clear, colorless
4894.2Clear, colorless
0.1 M NaOH0100.0Clear, colorless
870.3Clear, pale yellow
2445.1Clear, yellow
4820.5Clear, yellow

VI. Visualizations

Diagrams can help visualize experimental workflows and potential chemical transformations.

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis stock Stock Solution (1 mg/mL) dilution Dilution into pH Buffers stock->dilution stability Controlled Temperature (e.g., 40°C) dilution->stability sampling Time-point Sampling stability->sampling neutralize Neutralization sampling->neutralize hplc HPLC Analysis neutralize->hplc data Data Interpretation hplc->data

Caption: pH Stability Study Experimental Workflow.

degradation_pathway cluster_acid Acidic Hydrolysis (H+) cluster_base Basic Hydrolysis (OH-) parent This compound acid_prod 2-(3-oxo-3,4-dihydro-2H-1,4- benzothiazin-2-yl)acetic acid parent->acid_prod Hydrazide Cleavage hydrazine Hydrazine parent->hydrazine Hydrazide Cleavage base_prod1 2-(3-oxo-3,4-dihydro-2H-1,4- benzothiazin-2-yl)acetic acid parent->base_prod1 Hydrazide Cleavage base_prod2 Ring-opened product parent->base_prod2 Lactam Cleavage

Caption: Potential Hydrolytic Degradation Pathways.

VII. References

  • Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods. (n.d.). PMC. Retrieved January 13, 2026, from [Link]

  • 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetohydrazide. (n.d.). PMC. Retrieved January 13, 2026, from [Link]

  • Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. (n.d.). MDPI. Retrieved January 13, 2026, from [Link]

  • 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetic acid monohydrate. (n.d.). NIH. Retrieved January 13, 2026, from [Link]

  • (PDF) 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetic acid monohydrate. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

  • a ring transformation of 2-benzoyl-1,4-benzothiazin-3- one into 1,3-benzothiazole and pyrazole derivatives. (2022). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides. (2025). PMC. Retrieved January 13, 2026, from [Link]

  • (PDF) A method for determining 1,4-benzothiazine derivatives in rat plasma by HPLC and its application to a pharmacokinetic study. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent. Retrieved January 13, 2026, from [Link]

  • Hydrolysis of evaluated pyrrole hydrazide-hydrazone in different pH media. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Phenomenex. Retrieved January 13, 2026, from [Link]

  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. Retrieved January 13, 2026, from [Link]

  • Development and Validation of a Stability-Indicating RP-HPLC Method for Bexagliflozin and Structural Elucidation of a Novel Acidic Degradation Product. (n.d.). MDPI. Retrieved January 13, 2026, from [Link]

  • pH Dependent Mechanisms of Hydrolysis of 4-Nitrophenyl β-D-Glucoside. (2021). ChemRxiv. Retrieved January 13, 2026, from [Link]

  • pH-sensitive hydrazone bond: Topics by Science.gov. (n.d.). Science.gov. Retrieved January 13, 2026, from [Link]

  • Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). (2025). PMC. Retrieved January 13, 2026, from [Link]

  • Why does the pH fall during hydrolysis? (2021). Quora. Retrieved January 13, 2026, from [Link]

  • HPLC Troubleshooting Guide. (n.d.). SCION Instruments. Retrieved January 13, 2026, from [Link]

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved January 13, 2026, from [Link]

  • Stability Indicating HPLC Method Development and Validation. (2014). SciSpace. Retrieved January 13, 2026, from [Link]

  • Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy. (n.d.). SciSpace. Retrieved January 13, 2026, from [Link]

  • Forced Degradation Studies. (2016). MedCrave online. Retrieved January 13, 2026, from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Restek. Retrieved January 13, 2026, from [Link]plc)

Sources

Technical Support Center: Overcoming Challenges in the Scale-Up Synthesis of 1,4-Benzothiazines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the scale-up synthesis of 1,4-benzothiazines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning from laboratory-scale to pilot-plant or industrial-scale production of this important heterocyclic scaffold. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your synthetic processes effectively.

The 1,4-benzothiazine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents. However, the journey from a gram-scale reaction in a round-bottom flask to a multi-kilogram production in a reactor presents a unique set of challenges. This guide is structured to address these challenges in a practical, question-and-answer format, supported by in-depth technical explanations, proven protocols, and visual aids.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the initial phases of scaling up 1,4-benzothiazine synthesis.

Q1: What are the most common starting materials for the large-scale synthesis of 1,4-benzothiazines, and what are the associated purity concerns?

A1: The most prevalent starting material for the synthesis of 1,4-benzothiazines is 2-aminothiophenol (2-ATP) and its derivatives.[1][2] It is typically reacted with a variety of partners, including α-haloketones, dicarbonyl compounds, and other electrophiles.[1]

A primary concern with 2-ATP is its susceptibility to oxidation. The thiol group can readily oxidize to form a disulfide byproduct, 2,2'-dithiobis(aniline).[3] This not only consumes the starting material, reducing the yield, but also introduces a significant impurity that needs to be removed during downstream processing.

Expert Insight: On a large scale, the handling and storage of 2-ATP are critical. It is advisable to source high-purity 2-ATP and to use it as fresh as possible. If the purity is in doubt, it may be necessary to purify it before use. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to minimize oxidation.[3]

Q2: Are there any "green" or more sustainable approaches to 1,4-benzothiazine synthesis that are amenable to scale-up?

A2: Yes, there is a growing interest in developing more environmentally benign methods for the synthesis of 1,4-benzothiazines. Some promising approaches include:

  • Use of Greener Solvents: Utilizing water or polyethylene glycol (PEG) as a reaction medium has been reported to be effective for the synthesis of 1,4-benzothiazine derivatives.[4]

  • Catalyst-Free or Metal-Free Conditions: Some protocols have been developed that proceed efficiently without the need for a catalyst or with the use of organocatalysts like L-proline, which can be more environmentally friendly than heavy metal catalysts.[5][6]

  • Microwave-Assisted Synthesis: While direct scale-up of microwave reactions can be challenging, the technology is evolving. Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields in some cases, which can lead to a more efficient and sustainable process.[5][6]

Q3: What are the key safety considerations when scaling up the synthesis of 1,4-benzothiazines?

A3: Safety is paramount during scale-up. Key considerations include:

  • Exothermic Reactions: The condensation reactions involved in forming the 1,4-benzothiazine ring can be exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to a dangerous temperature increase and potential for a runaway reaction. A thorough thermal hazard assessment is crucial before any scale-up.

  • Reagent Handling: Many of the reagents used, such as strong bases or reactive electrophiles, can be hazardous. Proper personal protective equipment (PPE) and engineering controls (e.g., fume hoods, closed-system transfers) are essential.

  • Solvent Safety: The use of large volumes of flammable organic solvents requires careful handling and storage to prevent fires and explosions.

  • Byproduct Formation: Some synthetic routes may generate hazardous byproducts. For instance, reactions involving epoxides can produce hydrogen cyanide, which must be safely trapped.[1][7][8]

Part 2: Troubleshooting Guide

This section provides detailed troubleshooting advice for specific problems that you may encounter during the scale-up synthesis of 1,4-benzothiazines.

Issue 1: Low Yield and/or Incomplete Conversion

Q: My reaction yield is significantly lower on a larger scale compared to my lab-scale experiments. What are the likely causes and how can I address them?

A: A drop in yield upon scale-up is a common problem. The root causes can often be traced back to changes in physical parameters that are less pronounced at a smaller scale.

Potential Cause Explanation Recommended Solution
Poor Mixing/Mass Transfer In a large reactor, achieving homogeneous mixing is more challenging. This can lead to localized "hot spots" or areas of low reagent concentration, resulting in incomplete reaction and the formation of byproducts.- Optimize Agitation: Ensure the agitator speed and design are appropriate for the reactor size and viscosity of the reaction mixture. Baffles in the reactor can also improve mixing. - Control Reagent Addition: Add reagents at a controlled rate to allow for proper mixing and heat dissipation. Sub-surface addition can sometimes be beneficial.
Oxidation of 2-Aminothiophenol As mentioned in the FAQs, 2-ATP is prone to oxidation. On a larger scale, longer reaction times and increased exposure to air (if not properly inerted) can exacerbate this issue.[3]- Inert Atmosphere: Purge the reactor with an inert gas (nitrogen or argon) before adding reagents and maintain a positive pressure throughout the reaction. - Degas Solvents: Use solvents that have been degassed to remove dissolved oxygen.
Sub-optimal Temperature Control Inefficient heat transfer in a large reactor can lead to the reaction temperature deviating from the optimal range, affecting reaction kinetics and selectivity.- Monitor Internal Temperature: Use a temperature probe placed in the reaction mixture, not just monitoring the jacket temperature. - Jacket Temperature Control: Ensure the heating/cooling system of the reactor is responsive and can maintain the desired temperature.
Catalyst Deactivation If a catalyst is being used, it may be deactivating over the longer reaction times often required for larger batches.- Catalyst Loading: It may be necessary to slightly increase the catalyst loading on a larger scale. However, this should be done cautiously as it can also lead to more byproducts. - Catalyst Stability: Investigate the stability of your catalyst under the reaction conditions for extended periods.
Issue 2: Byproduct Formation and Purification Challenges

Q: I am observing new or increased levels of impurities in my scaled-up batches, making purification difficult. How can I identify and control these impurities?

A: Impurity profiling is a critical aspect of process development and scale-up. The impurity profile can change significantly when moving to a larger scale due to longer reaction times, different temperature profiles, and variations in raw material quality.

Common Impurity Formation Mechanism Control Strategy
2,2'-Dithiobis(aniline) Oxidation of the 2-aminothiophenol starting material.[3]- Strict adherence to inert atmosphere conditions. - Use of high-purity, fresh 2-ATP. - Minimize reaction time where possible.
Over-alkylation/arylation Products If the nitrogen of the newly formed 1,4-benzothiazine ring is nucleophilic, it can react with the electrophile, leading to the formation of N-substituted byproducts.- Control Stoichiometry: Use a precise stoichiometry of the electrophile. - Temperature Control: Lowering the reaction temperature may reduce the rate of this side reaction.
Isomeric Byproducts Depending on the substrate, the formation of constitutional isomers may be possible.- Catalyst Selection: A more selective catalyst may be required. - Reaction Conditions: Optimization of solvent and temperature can often improve regioselectivity.
Degradation Products The desired product may be unstable under the reaction or work-up conditions, especially with prolonged heating.- Stability Studies: Conduct studies to determine the stability of your product under the reaction and work-up conditions. - Minimize Reaction/Work-up Time: Streamline the process to reduce the time the product is exposed to harsh conditions.

Purification at Scale:

Purification methods that are straightforward in the lab, such as flash chromatography, are often not practical or economical on a large scale.[1] The focus should be on developing a robust crystallization process.

  • Crystallization: This is the preferred method for purifying the final product at scale. It is crucial to develop a reproducible crystallization process that yields a consistent crystal form with a narrow particle size distribution.

  • Trituration/Reslurrying: If the product is a solid and the impurities are highly soluble in a particular solvent, trituration or reslurrying can be an effective purification method.[9]

Issue 3: Product Isolation and Drying

Q: I am having difficulty isolating my product as a solid on a large scale, or it is taking a very long time to dry. What can I do?

A: Isolation and drying are often overlooked during lab-scale development but can become significant bottlenecks during scale-up.

  • "Oiling Out": If the product "oils out" instead of crystallizing, it can be very difficult to handle. This can be caused by the presence of impurities that inhibit crystallization or by cooling the solution too quickly.

    • Solution: Try adding the anti-solvent more slowly or cooling the solution at a slower rate. Seeding the solution with a small amount of pure crystalline product can also promote crystallization.

  • Filtration: The choice of filtration equipment is important. For large batches, a filter press or a centrifugal filter is typically used. The filter cake should be washed with an appropriate solvent to remove residual impurities.

  • Drying: The drying time is dependent on the particle size and crystal form of the product, as well as the drying equipment used.

    • Solution: A product with a uniform particle size will dry more efficiently. The use of a vacuum oven with a nitrogen bleed can accelerate the drying process. It is important to ensure that the product is not heat-sensitive and will not degrade at the drying temperature.

Part 3: Experimental Protocols and Data

This section provides a general experimental protocol for a common method of 1,4-benzothiazine synthesis and a table outlining how reaction parameters can be adjusted during scale-up.

General Protocol for the Synthesis of a 2-Aryl-1,4-benzothiazine

This protocol is a general guideline and will require optimization for specific substrates.

  • Reactor Preparation: The reactor should be clean, dry, and equipped with a mechanical stirrer, a temperature probe, a condenser, and an inlet for an inert gas.

  • Inerting: Purge the reactor with nitrogen or argon for at least 30 minutes to remove any residual oxygen.

  • Reagent Charging: Charge the reactor with 2-aminothiophenol (1.0 equivalent) and a suitable solvent (e.g., ethanol, isopropanol, or toluene). Begin stirring.

  • Addition of the Electrophile: Add the α-bromoacetophenone (1.05 equivalents) to the reactor. The addition can be done in one portion at room temperature, or if the reaction is exothermic, it can be added portion-wise or as a solution, maintaining the desired internal temperature.

  • Reaction: Heat the reaction mixture to reflux (or the desired temperature) and monitor the progress by a suitable analytical method (e.g., TLC, HPLC, or GC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Isolation: The solid product is collected by filtration, and the filter cake is washed with a small amount of cold solvent.

  • Drying: The product is dried in a vacuum oven at a suitable temperature until a constant weight is obtained.

Table 1: Scale-Up Parameter Considerations
ParameterLab-Scale (1-10 g)Pilot-Scale (1-10 kg)Production-Scale (>10 kg)Key Considerations
Mixing Magnetic stirrerMechanical stirrer with bafflesOptimized mechanical stirrer, potential for multiple impellersEnsure efficient mixing to maintain homogeneity and heat transfer.
Heating/Cooling Heating mantle, oil bath, ice bathJacketed reactor with thermal fluidJacketed reactor with a highly responsive temperature control unitThe ability to control temperature is critical for safety and selectivity.
Reagent Addition Syringe, dropping funnelDosing pump, pressure transferAutomated dosing systemsControlled addition is key to managing exotherms and maintaining stoichiometry.
Work-up Separatory funnel, rotary evaporatorJacketed reactor for extractions, larger rotary evaporator or agitated filter dryerCentrifugal extractors, dedicated solvent recovery systemsThe efficiency of the work-up can significantly impact cycle time and product quality.
Isolation Buchner funnelNutsche filter, centrifugeAgitated filter dryer, centrifugeThe choice of equipment depends on the properties of the solid and the desired level of automation.

Part 4: Visualizing the Process

Diagrams can be powerful tools for understanding complex processes. The following diagrams, created using Graphviz, illustrate a general reaction pathway and a troubleshooting workflow.

Diagram 1: General Synthesis of 1,4-Benzothiazines

G 2-Aminothiophenol 2-Aminothiophenol Intermediate Intermediate 2-Aminothiophenol->Intermediate Nucleophilic Attack Electrophile Electrophile Electrophile->Intermediate 1,4-Benzothiazine 1,4-Benzothiazine Intermediate->1,4-Benzothiazine Intramolecular Cyclization

Caption: A simplified reaction pathway for the synthesis of 1,4-benzothiazines.

Diagram 2: Troubleshooting Workflow for Low Yield

G start Low Yield Observed check_mixing Is Mixing Efficient? start->check_mixing check_temp Is Temperature Controlled? check_mixing->check_temp Yes optimize_agitation Optimize Agitation check_mixing->optimize_agitation No check_oxidation Is Reaction Under Inert Atmosphere? check_temp->check_oxidation Yes improve_cooling Improve Temperature Control check_temp->improve_cooling No use_inert_gas Implement Inert Gas Purge check_oxidation->use_inert_gas No end Yield Improved check_oxidation->end Yes control_addition Control Reagent Addition optimize_agitation->control_addition control_addition->end improve_cooling->end use_inert_gas->end

Caption: A decision tree for troubleshooting low yields in the scale-up synthesis.

References

  • Lee, A. S.-Y., Chung, C.-H., Chang, Y.-T., & Chen, P.-L. (2012). L-Proline Catalyzed Condensation Reaction of Aldehyde or Carboxylic Acid with 2-Aminothiophenol under Solvent-Free and Microwave Irradiation. Journal of Applied Science and Engineering, 15(3), 297-304. [Link]

  • Osorio-Revilla, G., & Trujillo-Ferrara, J. (2016). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Molecules, 21(9), 1167. [Link]

  • Lee, A. S.-Y., Chung, C.-H., Chang, Y.-T., & Chen, P.-L. (2012). L-proline catalyzed condensation reaction of aldehyde or carboxylic acid with 2-aminothiophenol under solvent-free and microwave irradiation. ResearchGate. [Link]

  • Kaur, H., Singh, D., & Singh, D. (2020). Base induced synthesis of 4H-1,4-benzothiazines and their computational studies. RSC Advances, 10(38), 22591-22601. [Link]

  • Al-Ostath, A., & El-Sayed, M. (2024). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). Molecules, 29(5), 1083. [Link]

  • Rundla, H. K., Soni, S., Teli, S., Agarwal, S., & Agarwal, L. K. (2025). Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). RSC Advances, 15(1), 1-23. [Link]

  • Rundla, H. K., Soni, S., Teli, S., Agarwal, S., & Agarwal, L. K. (2024). Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). RSC Advances. [Link]

  • International Journal of Scientific Engineering and Technology. (2012). Scale up of API. [Link]

  • Curia. (2021). Challenges in Early Phase API Scale Up. [Link]

  • Ramli, Y., et al. (2017). Preparation of 1,4-benzothiazine 2 and 2-(phenylmethylidene)-3,4-dihydro-2H-1,4-benzothiazin-3-one 3. ResearchGate. [Link]

  • Laird, T. (2009). Development and Scale up in API Manufacture (Part1). [Link]

  • CatSci Ltd. (n.d.). Process Development Case Study SCALE-UP. [Link]

  • Hakimi, M., et al. (2023). Synthesis and Crystallization of N-Rich Triazole Compounds. Molecules, 28(14), 5408. [Link]

  • Fu, L., Xu, J., Yao, H., & Wu, X. (2008). A Synthesis of 4H-1, 4-Benzothiazines. Journal of Chemical Research, 2008(8), 441-442. [Link]

  • Khan, I., et al. (2024). Design, synthesis, and evaluation of 1,4-benzothiazine-3-one containing bisamide derivatives as dual inhibitors of Staphylococcus aureus with plausible application in a urinary catheter. Frontiers in Chemistry, 12, 1389333. [Link]

  • Pharmaceutical Technology. (2025). Trends and Challenges Impacting Highly Potent API Development. [Link]

  • Fernandes, C., & de la Torre, M. C. (2021). Advances in Green Catalysis for the Synthesis of Medicinally Relevant N-Heterocycles. Catalysts, 11(9), 1104. [Link]

  • Mor, S., Nagoria, S., Sindhu, S., & Singh, V. (2017). Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Chemistry & Biology Interface, 7(1), 1-18. [Link]

  • Saadouni, M., et al. (2014). Regioselective synthesis of new variety of 1,4-benzothiazines. ResearchGate. [Link]

  • Saadouni, M., et al. (2014). Regioselective synthesis of new variety of 1,4-benzothiazines. Organic Communications, 7(2), 77-84. [Link]

  • Organic Chemistry Lab Techniques. (2021, September 24). Crystallization, Large Scale [Video]. YouTube. [Link]

  • Douglas Instruments. (2024, May 9). High throughput nanoscale crystallization for small organic molecules and pharmaceuticals - Webinar [Video]. YouTube. [Link]

  • Gevorgyan, V. (2021). Advances in Selected Heterocyclization Methods. Accounts of Chemical Research, 54(17), 3363-3374. [Link]

Sources

Technical Support Center: Stability and Storage of 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetohydrazide (CAS No. 175202-65-0). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing the degradation of this compound during storage and experimental handling. Our focus is on the chemical causality behind stability issues to empower you with proactive solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am storing the solid compound under standard laboratory conditions (ambient temperature, lighted room) and suspect degradation. What are the most likely causes?

As a Senior Application Scientist, my experience indicates that compounds with complex heterocyclic structures and reactive functional groups, like this compound, are susceptible to multiple degradation pathways. The two primary culprits under ambient conditions are likely photodegradation and hydrolysis from atmospheric moisture, with oxidation as another potential factor.

The 1,4-benzothiazine core is a known chromophore and is structurally related to pheomelanins, which are notoriously photosensitive.[1][2] This suggests the molecule can absorb light energy, leading to bond cleavage or unwanted reactions. The acetohydrazide moiety, while generally more stable in solid form, can be susceptible to hydrolysis if it absorbs moisture from the air, especially if the ambient humidity is high.

Recommendation: Immediately transfer the compound to a tightly sealed container made of amber glass or an opaque material. Store it in a desiccator or a controlled low-humidity environment, protected from direct light.

Q2: What are the primary chemical liabilities of this molecule that I should be aware of?

The structure of this compound contains two key moieties prone to specific types of degradation: the 1,4-benzothiazin-3-one core and the acetohydrazide side chain . Understanding these liabilities is crucial for designing stable formulations and handling procedures.

  • Acetohydrazide Moiety: This functional group is primarily susceptible to hydrolysis and oxidation .

    • Hydrolysis: The amide bond within the hydrazide is prone to cleavage under both acidic and strongly basic conditions, which would yield 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid and hydrazine.[3][4] Stability is generally greatest near a neutral pH.[4]

    • Oxidation: Hydrazides can be oxidized to various products, with the ultimate product often being the corresponding carboxylic acid.[5][6] This can be initiated by atmospheric oxygen, trace metal ions, or other oxidizing agents present as impurities.

  • 1,4-Benzothiazine Core:

    • pH Instability: The thiazine ring, particularly with substituents, can be unstable in both acidic and basic media.[7][8] Strong alkaline conditions have been reported to cleave the thiazine ring in related structures.[9]

    • Oxidation: The sulfur atom in the thiazine ring is a nucleophilic center and a potential site for oxidation, which could lead to the formation of a sulfoxide or sulfone.

    • Photodegradation: As mentioned, the conjugated system of the benzothiazine ring is likely to absorb UV and visible light, making it a key point of photosensitivity.[1]

Below is a diagram illustrating the molecule's key chemical liabilities.

Caption: Key degradation liabilities of the target molecule.

Q3: I need to dissolve the compound for my experiments. What solvents and pH conditions should I use or avoid?

Based on the known instabilities of the core structures, solvent choice and pH control are critical.

Recommended Solvents:

  • Start with high-purity, anhydrous aprotic solvents like DMSO or DMF. These are generally non-reactive and suitable for creating stock solutions.

  • If aqueous buffers are required, prepare them fresh using degassed, purified water (e.g., Milli-Q) to minimize dissolved oxygen.

  • Buffer your aqueous solutions to a pH between 6.0 and 7.5. The hydrazide moiety is most stable as the pH approaches neutral.[4]

Conditions to Avoid:

  • Strongly Acidic Conditions (pH < 4): Avoid dissolving the compound in strong acids. Both the benzothiazine ring and the acetohydrazide side chain are susceptible to acid-catalyzed hydrolysis.[4][7]

  • Strongly Alkaline Conditions (pH > 9): Strong bases can also promote hydrolysis and may even lead to the cleavage and destruction of the thiazine ring itself.[9]

  • Protic Solvents with Trace Impurities: Alcohols like methanol or ethanol can be used, but ensure they are of high purity. Lower-grade solvents may contain acidic or metallic impurities that can catalyze degradation.

  • Aqueous solutions for long-term storage: Do not store the compound in aqueous solutions for extended periods, even at neutral pH. Prepare fresh dilutions for each experiment from a frozen, anhydrous stock solution.

Troubleshooting Guide: Identifying and Mitigating Degradation

If you observe unexpected experimental results, such as loss of activity, appearance of new peaks in chromatography, or discoloration of solutions, degradation is a primary suspect. Follow this workflow to troubleshoot.

G start Suspected Degradation (e.g., new HPLC peak, color change) check_storage 1. Review Storage Conditions - Protected from light? - Low humidity/desiccated? - Inert atmosphere? start->check_storage check_handling 2. Review Solution Prep & Handling - pH of solvent/buffer? - Purity of solvents? - Exposure to air/oxygen? - Temperature during prep? check_storage->check_handling run_hplc 3. Analytical Confirmation Run Stability-Indicating HPLC-UV/MS check_handling->run_hplc characterize 4. Characterize Degradants - Compare mass spec data to potential products (hydrolysis, oxidation). - Any known impurities? run_hplc->characterize mitigate 5. Implement Corrective Actions - Store under inert gas (Ar, N2). - Use fresh, degassed buffers. - Work under low-light conditions. - Prepare solutions immediately before use. characterize->mitigate end Stability Optimized mitigate->end

Caption: Troubleshooting workflow for stability issues.

Protocols for Stability Assessment

To proactively assess the stability of your compound, a forced degradation study is the industry-standard approach.[10][11] This involves intentionally stressing the compound under various conditions to rapidly identify potential degradation pathways.

Recommended Storage Conditions Summary
ConditionSolid CompoundIn Anhydrous Solvent (DMSO/DMF)In Aqueous Buffer
Temperature -20°C (Long-term) 2-8°C (Short-term)≤ -20°CUse immediately; do not store
Atmosphere Inert gas (Argon or Nitrogen)Inert gas overlay before sealingN/A
Light Protect from light (Amber vial)Protect from light (Amber vial)Protect from light
Container Tightly sealed glass vialTightly sealed vial with PTFE capN/A
Experimental Protocol: Forced Degradation Study

This protocol provides a framework. The goal is to achieve 5-20% degradation to ensure that degradation products are detectable without completely consuming the parent compound.[11]

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile or methanol.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Incubate at 60°C. Sample at 2, 4, 8, and 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Incubate at 60°C. Sample at 1, 2, 4, and 8 hours. Note: Base-catalyzed degradation may be rapid.

    • Oxidative Degradation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light. Sample at 2, 8, and 24 hours.

    • Thermal Degradation: Store the solid compound in a vial at 105°C. Sample at 24, 48, and 72 hours. Also, reflux a solution of the compound in a neutral buffer for 8 hours.

    • Photodegradation: Expose the solid compound and a solution (in quartz cuvette) to a photostability chamber with a light source conforming to ICH Q1B guidelines (e.g., >1.2 million lux hours and >200 W·h/m²). Run a dark control in parallel.

  • Sample Analysis:

    • Before injection, neutralize the acid and base samples with an equimolar amount of base/acid.

    • Analyze all samples by a stability-indicating HPLC method (e.g., C18 column with a gradient of water/acetonitrile containing 0.1% formic acid) with UV and Mass Spectrometry (MS) detection.

    • Compare stressed samples to an unstressed control to calculate the percentage of degradation and identify new peaks.

By understanding the inherent chemical liabilities and proactively implementing proper storage and handling protocols, you can ensure the integrity of this compound for reproducible and reliable experimental outcomes.

References

  • Kovaříková P, Mokrý M, Klimeš J, Vávrová K. HPLC study on stability of pyridoxal isonicotinoyl hydrazone. Journal of Pharmaceutical and Biomedical Analysis. 2006;40(1):105–112. Available from: [Link]

  • Gudmundsdottir AV, Paul CE, Nitz M. Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Carbohydrate Research. 2009;344(3):278-84. Available from: [Link]

  • Hošek J, et al. Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates. Beilstein Journal of Organic Chemistry. 2022;18:1367-1376. Available from: [Link]

  • Klicnar J, et al. 2,1-Benzothiazine 2,2-Dioxides. 5. Hydrolysis of Alkyl 1-R-4-Hydroxy-2,2-Dioxo-1Н-2λ6,1-Benzo-Thiazine-3-Carboxylates. ResearchGate. 2017. Available from: [Link]

  • Di Donato M, Napolitano A. The Multifaceted Opportunities Provided by the Pheomelanin-Inspired 1,4-Benzothiazine Chromophore: A Still-Undervalued Issue. Molecules. 2023;28(17):6273. Available from: [Link]

  • Ngwa G. Forced Degradation Studies. MedCrave. 2016. Available from: [Link]

  • Lupin A. Forced Degradation Studies for Biopharmaceuticals. BioPharm International. 2015;28(1). Available from: [Link]

  • Shih M-H, et al. Oxidations of Benzhydrazide and Phenylacetic Hydrazide by Hexachloroiridate(IV): Reaction Mechanism and Structure-Reactivity Relationship. Molecules. 2020;25(2):299. Available from: [Link]

  • Guarda V, et al. 2H-1,4-benzothiazin-3-one derivatives: synthetic pathways. ResearchGate. 2003. Available from: [Link]

  • Overview of the synthetic approaches to 1,4-benzothiazines by coupling of 2-aminothiophenols with carbonyl compounds. ResearchGate. Available from: [Link]

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Technical Support Center: Refinement of Experimental Protocols for Synthesizing Heterocyclic Hydrazides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of heterocyclic hydrazides. This guide is designed for researchers, scientists, and drug development professionals to provide expert-backed solutions to common challenges encountered in the lab. Here, you will find practical FAQs, a comprehensive troubleshooting guide, and detailed experimental protocols to enhance the efficiency and success of your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing heterocyclic hydrazides?

The most prevalent method for synthesizing heterocyclic hydrazides is the reaction of a heterocyclic ester with hydrazine hydrate.[1][2][3][4] This reaction, known as hydrazinolysis, involves the nucleophilic attack of hydrazine on the ester's carbonyl carbon, leading to the displacement of the alcohol and the formation of the corresponding hydrazide.[5] The reaction is typically carried out in an alcohol solvent, such as methanol or ethanol, and may be conducted at room temperature or under reflux.[1]

Q2: My reaction mixture formed a solid precipitate. What is it likely to be?

In many cases, the heterocyclic hydrazide product has poor solubility in the alcohol solvent used for the reaction and will precipitate out of the solution upon formation or cooling.[5] This is often a good indication that the reaction is proceeding as expected. However, it is crucial to confirm the identity of the solid through characterization techniques like melting point determination, IR, and NMR spectroscopy.[6][7]

Q3: How can I purify my crude heterocyclic hydrazide?

The purification of heterocyclic hydrazides typically involves several common techniques depending on the properties of the compound and its impurities.[8] Recrystallization is a widely used method for solid hydrazides, leveraging differences in solubility between the product and impurities in a given solvent.[1][8] Column chromatography is another versatile technique for separating the target compound from byproducts.[8] Additionally, liquid-liquid extraction and simple washing can be effective for removing certain impurities.[8]

Q4: What are the common side reactions to be aware of during synthesis?

Side reactions can lower the yield and complicate the purification of heterocyclic hydrazides. One common byproduct is the formation of symmetrically di-substituted hydrazides.[8] If the reaction is not carefully controlled, the newly formed hydrazide can potentially react with another ester molecule. Additionally, the presence of any carbonyl compounds as impurities can lead to the formation of hydrazones.[8]

Q5: What is the optimal pH for reactions involving hydrazine?

For reactions like hydrazone formation, which can sometimes be a subsequent step after synthesizing the hydrazide, the pH is critical. A mildly acidic pH of 4-6 is generally optimal.[9] At a lower pH, the hydrazine becomes protonated, reducing its nucleophilicity. Conversely, at a higher pH, the acid-catalyzed dehydration step can be very slow.[9]

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the synthesis of heterocyclic hydrazides.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield - Suboptimal Temperature: The reaction may be too slow at room temperature.- Consider moderately increasing the temperature to 40-60°C.[9] However, avoid excessive heat as it can lead to degradation.
- Inadequate Reaction Time: The reaction may not have reached completion.- Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.[9]
- Poor Quality Reagents: Impurities in starting materials or degradation of hydrazine can inhibit the reaction.- Ensure the purity of the heterocyclic ester and use fresh hydrazine hydrate. Store hydrazine properly in a cool, dark, and dry place.[9]
- Suboptimal Solvent: The chosen solvent may not be ideal for the reaction.- Protic solvents like ethanol or methanol are commonly used. Ensure the starting materials are sufficiently soluble in the chosen solvent.[9]
- Stoichiometry: Incorrect molar ratios of reactants.- A slight excess of hydrazine hydrate (e.g., 1.1-1.5 equivalents) can help drive the reaction to completion.[9]
Formation of Multiple Products/Impurities - Side Reactions: Formation of di-substituted hydrazides or other byproducts.- Control the reaction temperature and stoichiometry carefully. Adding the ester dropwise to the hydrazine solution can sometimes minimize side reactions.
- Reaction with Solvent: Transesterification if using a different alcohol as a solvent than the ester's alcohol component.- Use the same alcohol as the ester's alkoxy group (e.g., methanol for a methyl ester) or a non-alcoholic solvent if compatible.
Difficulty in Product Isolation - Product is Soluble in the Reaction Solvent: The hydrazide may not precipitate out of the solution.- If the product is soluble, remove the solvent under reduced pressure and then attempt purification of the crude residue by recrystallization or column chromatography.
- Product is an Oil: The hydrazide may not crystallize.- Try triturating the oil with a non-polar solvent like n-hexane to induce solidification. If that fails, purification by column chromatography is recommended.
Inconsistent Results - Variability in Hydrazine Hydrate Concentration: The water content in hydrazine hydrate can vary.- Use anhydrous hydrazine for more sensitive reactions, though it is more hazardous. For most applications, consistent sourcing of hydrazine hydrate is key.
- Atmospheric Moisture or Oxygen: Some reagents or products might be sensitive to air and moisture.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) if you suspect sensitivity.
Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical approach to troubleshooting low product yield in heterocyclic hydrazide synthesis.

TroubleshootingWorkflow start Low Product Yield check_reaction_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) start->check_reaction_conditions check_reagents Assess Reagent Quality (Purity, Freshness) start->check_reagents optimize_temp Optimize Temperature (e.g., 40-60°C) check_reaction_conditions->optimize_temp optimize_time Optimize Reaction Time (Monitor with TLC/LC-MS) check_reaction_conditions->optimize_time adjust_stoichiometry Adjust Stoichiometry (Slight excess of hydrazine) check_reaction_conditions->adjust_stoichiometry purify_reagents Purify Starting Materials / Use Fresh Reagents check_reagents->purify_reagents analyze_byproducts Analyze Byproducts (Identify side reactions) optimize_temp->analyze_byproducts optimize_time->analyze_byproducts adjust_stoichiometry->analyze_byproducts purify_reagents->start modify_protocol Modify Protocol (e.g., inert atmosphere, dropwise addition) analyze_byproducts->modify_protocol successful_synthesis Successful Synthesis analyze_byproducts->successful_synthesis If impurities are minimal modify_protocol->successful_synthesis

Caption: A decision tree for troubleshooting low yield in hydrazide synthesis.

Detailed Experimental Protocols

General Protocol for the Synthesis of a Heterocyclic Hydrazide from an Ester

This protocol provides a standard procedure for the synthesis of a heterocyclic hydrazide from its corresponding ester. The synthesis of isoniazid, a well-known antitubercular drug, from ethyl isonicotinate serves as a model.[10][11]

1. Reagents and Materials:

  • Heterocyclic ester (e.g., ethyl isonicotinate)

  • Hydrazine hydrate (80-100%)

  • Ethanol or Methanol

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and magnetic stir bar

  • Ice bath

  • Büchner funnel and filter paper

2. Procedure:

  • Dissolve the heterocyclic ester (1 equivalent) in a minimal amount of ethanol or methanol in a round-bottom flask.

  • Add hydrazine hydrate (1.1-1.5 equivalents) dropwise to the stirred solution at room temperature.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete (as indicated by the disappearance of the starting ester spot on TLC), cool the reaction mixture to room temperature.

  • Further cool the mixture in an ice bath to promote crystallization of the product.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with a small amount of cold ethanol or methanol to remove any unreacted starting materials.

  • Dry the purified product in a vacuum oven.

3. Characterization:

  • Determine the melting point of the product.

  • Obtain Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectra to confirm the structure of the synthesized hydrazide.[12][13]

Visualizing the Synthesis Workflow

The following diagram outlines the key steps in a typical heterocyclic hydrazide synthesis.

SynthesisWorkflow start Start dissolve_ester Dissolve Heterocyclic Ester in Alcohol start->dissolve_ester add_hydrazine Add Hydrazine Hydrate dissolve_ester->add_hydrazine reflux Reflux Reaction Mixture add_hydrazine->reflux monitor_reaction Monitor by TLC reflux->monitor_reaction monitor_reaction->reflux Incomplete cool Cool to Room Temperature & then in Ice Bath monitor_reaction->cool Complete filter Filter Precipitate cool->filter wash Wash with Cold Solvent filter->wash dry Dry Product wash->dry characterize Characterize Product (MP, IR, NMR) dry->characterize end End characterize->end

Caption: A standard workflow for the synthesis of heterocyclic hydrazides.

Mechanistic Overview

The synthesis of a hydrazide from an ester proceeds through a nucleophilic acyl substitution mechanism.

Caption: Mechanism of nucleophilic acyl substitution for hydrazide formation.

References

  • ResearchGate. (n.d.). The proposed mechanism for the reaction of ester 1 with hydrazine hydrate and its molar ratio equation. Retrieved from [Link]

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  • Al-Ajely, M. S., & Yaseen, A. N. (2015). Synthesis and Characterization of Some New Hydrazides and Their Derivatives. Ibn Al-Haitham Journal for Pure and Applied Science, 28(3), 103-112.
  • McKay, A. F., et al. (1957). HYDROLYSIS AND HYDRAZINOLYSIS OF ESTERS OF N,N-DIMETHYLDITHIOCARBAMIC ACID: A METHOD FOR THE PREPARATION OF MERCAPTANS. Canadian Journal of Chemistry, 35(12), 1431-1441.
  • Quora. (2023). When I react hydrazine with ester in methanol solvent at the result, there are some solids formed. What should be this? Retrieved from [Link]

  • Berillo, D., et al. (2022). Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. Saudi Pharmaceutical Journal, 30(7), 1036-1043.
  • International Journal of Science and Research (IJSR). (n.d.). Design, Synthesis & Biological Evaluation of Isoniazid Derivatives with Potent Antitubercular Activity. Retrieved from [Link]

  • GPAT Discussion Center. (2020, February 20). SYNTHESIS OF ISONIAZID | MEDICINAL CHEMISTRY | GPAT | B.Pharm 6th SEM [Video]. YouTube. [Link]

  • Yilmaz, I., et al. (2022). Isoniazid-Derived Hydrazones Featuring Piperazine/Piperidine Rings: Design, Synthesis, and Investigation of Antitubercular Activity. Molecules, 27(21), 7268.
  • Cappozi, J. (2023). Synthesis of Hydrazides and their Pharmacological Evaluation. Journal of Clinical & Experimental Pharmacology, 13(2), 345.
  • Al-Obeidi, F. A., & Al-Ghanaym, M. O. (2021). Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. Molecules, 26(16), 4993.
  • Zala, M., et al. (2020). Synthesis, Characterization, and Comparative Study of Some Heterocyclic Compounds Containing Isoniazid and Nicotinic Acid Hydrazide Moieties. Russian Journal of Organic Chemistry, 56(10), 1795-1800.
  • Yilmaz, I., et al. (2022). Isoniazid Linked to Sulfonate Esters via Hydrazone Functionality: Design, Synthesis, and Evaluation of Antitubercular Activity. Pharmaceuticals, 15(10), 1290.
  • ACS Publications. (2026, January 12). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. Retrieved from [Link]

  • Berillo, D. (2022). Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. Saudi Pharmaceutical Journal, 30(3).
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  • Reddit. (2025, June 8). Help with Low Yield Synthesis. Retrieved from [Link]

  • Stilinović, V., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. PubMed Central.
  • Elgemeie, G. H., & El-Ezbawy, S. R. (n.d.). Utility of hydrazines and hydrazine derivatives in heterocyclic synthesis. Retrieved from [Link]

  • ResearchGate. (2015, August 13). What is the best procedure and condition to prepare hydrazide by reaction of ester and hydrazine? Retrieved from [Link]

  • El-Hashash, M. A., et al. (2024). Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. Molecules, 29(15), 3505.
  • Al-Ajely, M. S., & Yaseen, A. N. (2017). Synthesis and Characterization of Some New Hydrazides and Their Derivatives. Ibn AL-Haitham Journal For Pure and Applied Sciences, 28(3), 103–112.
  • Khan, K. M., et al. (2019). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. Molecules, 24(18), 3326.
  • ResearchGate. (2023, May 16). How to remove impurity from hydrazide. It's not going away even after washing with water and n hexane ? Retrieved from [Link]

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  • Barqi, M. M., et al. (2023). Comprehensive Investigation of the Potential of Hydrazine and its Derivatives for the Synthesis of Various Molecules with Biological Activity. International Journal of Chemical and Biological Sciences, 24(4), 369-385.
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Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetohydrazide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Prominence of the 1,4-Benzothiazine Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent therapeutic agents. These are often referred to as "privileged structures" due to their ability to bind to multiple biological targets. The 1,4-benzothiazine nucleus, a heterocyclic system featuring fused benzene and thiazine rings, is a quintessential example of such a scaffold.[1][2][3][4] Its unique folded geometry, dictated by the nitrogen and sulfur atoms, allows for diverse interactions with biological macromolecules.[1] Consequently, derivatives of 1,4-benzothiazine have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antihypertensive, and neuroprotective properties.[1][4][5][6]

This guide focuses on a specific, promising subclass: analogs of 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetohydrazide. The introduction of the acetohydrazide moiety serves as a versatile chemical handle, allowing for the synthesis of a vast library of derivatives, primarily hydrazones. These compounds have garnered significant attention for their potent and often selective biological activities.[7] Here, we provide an in-depth analysis of their structure-activity relationships (SAR), comparing the performance of various analogs with supporting experimental data and protocols to guide researchers in the rational design of novel therapeutic agents.

Core Molecular Architecture and Synthetic Strategy

The foundational structure consists of the 1,4-benzothiazin-3-one ring system with an acetohydrazide group typically attached at the N-4 position. This core is synthesized through a multi-step process, which provides the basis for creating diverse analogs for SAR studies.

General Synthetic Workflow

The synthesis of these analogs is a robust and well-established process. The causality behind this specific pathway is its efficiency and modularity. It begins with the construction of the core benzothiazine ring, followed by the attachment and subsequent modification of the side chain, allowing for the late-stage introduction of chemical diversity.

A representative synthetic route starts with the reaction of ethyl chloroacetate with a substituted 2-aminothiophenol to construct the heterocyclic core. The resulting ester is then reacted with hydrazine hydrate in a nucleophilic acyl substitution reaction to yield the key acetohydrazide intermediate. This intermediate is the linchpin of the synthesis; it is not biologically active on its own but serves as the precursor for the final active compounds. The final step involves the condensation of this acetohydrazide with a wide array of substituted aldehydes or ketones to produce the target hydrazone derivatives.

G cluster_0 Step 1: Ring Formation cluster_1 Step 2: Hydrazide Formation cluster_2 Step 3: Derivatization A 2-Aminothiophenol C Ethyl (3-oxo-3,4-dihydro-2H- 1,4-benzothiazin-4-yl)acetate A->C Cyclocondensation B Ethyl Chloroacetate B->C D Core Acetohydrazide Intermediate C->D Hydrazine Hydrate (Ethanol, Reflux) F Target Hydrazone Analogs D->F Condensation (Acid Catalyst) E Substituted Aldehyde (R-CHO) E->F

Caption: General synthetic route for 1,4-benzothiazine acetohydrazide analogs.

Structure-Activity Relationship (SAR) Analysis: A Comparative Breakdown

The biological activity of these analogs is exquisitely sensitive to their structural modifications. The following analysis dissects the key regions of the molecule and the impact of various substituents, with a focus on anticancer and antimicrobial activities, which are the most extensively studied for this class.

Key SAR Insights

The overarching principle in the SAR of these compounds is that the terminal aromatic ring (introduced via the aldehyde) and its substituents are the primary determinants of potency and selectivity. The 1,4-benzothiazin-3-one core acts as a crucial scaffold, while the hydrazone linkage provides the correct spatial orientation for target interaction.

  • The Acetohydrazide Linkage: The conversion of the acetohydrazide into a hydrazone (-CO-NH-N=CH-) is critical for activity. The parent acetohydrazide is largely inactive, highlighting the importance of the imine bond and the appended aryl group for biological function.

  • Substituents on the Terminal Phenyl Ring (R-group): This is the most critical site for modification.

    • Anticancer Activity: The presence of halogen atoms (e.g., -Cl, -Br, -F) on the terminal phenyl ring often enhances cytotoxicity.[8][9] For instance, pyrazolobenzothiazine acetohydrazides with 4-Br and 4-Cl substituents showed greater activity than the standard drug 5-fluorouracil against human oral carcinoma (KB) cells.[8][9] Dihalo-substituted compounds also displayed significant activity.[8]

    • Antimicrobial Activity: Electron-withdrawing groups like nitro (-NO₂) and electron-donating groups like hydroxyl (-OH) at the para or ortho positions of the phenyl ring tend to enhance antimicrobial potency.[10] Conversely, methoxy (-OCH₃) and methyl (-CH₃) groups often lead to reduced activity.[10]

  • Substituents on the Benzothiazine Ring: Modifications on the benzo part of the scaffold are less explored but can modulate activity. For example, in related benzothiazole acylhydrazones, a 5-chloro substituent on the benzothiazole ring was associated with greater cytotoxic effects.[11]

The following diagram visually summarizes these critical SAR points.

SAR cluster_benzothiazine cluster_hydrazone cluster_terminal_ring A Modifications here are less common but can modulate activity. molecule molecule A->molecule B Essential for activity. Provides correct scaffold orientation. B->molecule C Critical for Potency & Selectivity - Halogens (Cl, Br) often ↑ anticancer activity. - OH, NO2 often ↑ antimicrobial activity. - OCH3, CH3 often ↓ activity. C->molecule

Caption: Key Structure-Activity Relationship (SAR) sites on the core scaffold.

Comparative Performance Data

To objectively compare the performance of different analogs, quantitative data from biological assays are essential. The tables below summarize representative data for anticancer and antimicrobial activities.

Table 1: Comparative Anticancer Activity (IC₅₀ in µM)
Compound CodeR-Group on Terminal Phenyl RingKB (Oral)MCF-7 (Breast)A549 (Lung)
1a 4-Bromo10.12>100>100
1b 4-Chloro10.98>100>100
1d 2-Fluoro11.54>100>100
4a 4-Bromo12.0125.43>100
5-FU (Ref.) -12.87--
Data synthesized from studies on pyrazolobenzothiazine acetohydrazides and acetamides.[8][9] Note: Lower IC₅₀ values indicate higher potency.

Expertise & Experience: The data clearly indicate that halogenated analogs exhibit potent cytotoxicity, particularly against KB oral carcinoma cells, with several compounds surpassing the efficacy of the standard chemotherapeutic agent 5-fluorouracil.[9] However, the selectivity is narrow, as these compounds show significantly less activity against breast and lung cancer cell lines in this specific study. This highlights the need for broader screening and modifications to improve the spectrum of activity.

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL)
Compound CodeR-Group on Terminal Phenyl RingS. aureusE. coliC. albicans
6c 2-Hydroxyl12.52525
6d 4-Hydroxyl12.512.525
6g 4-Nitro252550
6e 4-Methoxy100100>100
6f 4-Methyl100100>100
Cipro (Ref.) -3.121.56-
Fluco (Ref.) ---6.25
Data synthesized from studies on related N'-(benzo[d]thiazol-2-yl)acetohydrazide analogs.[10] Note: Lower MIC values indicate higher potency.

Expertise & Experience: The antimicrobial data reveal a different SAR profile. Here, polar groups capable of hydrogen bonding (hydroxyl) or strong electron-withdrawing character (nitro) are beneficial for activity.[10] The 4-hydroxyl analog (6d) shows the most promising broad-spectrum activity against both Gram-positive and Gram-negative bacteria. While not as potent as the reference antibiotics, these scaffolds represent a valuable starting point for developing new antimicrobial agents, especially given the rise of resistance to existing drugs.

Detailed Experimental Protocols

To ensure scientific integrity and reproducibility, the following are detailed, self-validating protocols for the synthesis and evaluation of these compounds.

Protocol 1: Synthesis of 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)-N'-(4-chlorobenzylidene)acetohydrazide

This protocol provides a representative, step-by-step synthesis of a target analog.

  • Step A: Synthesis of Ethyl (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate.

    • To a solution of 2-aminothiophenol (10 mmol) in dry ethanol (50 mL), add ethyl chloroacetate (12 mmol) and anhydrous potassium carbonate (20 mmol).

    • Reflux the mixture for 8-10 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture and pour it into ice-cold water.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester. Purify by column chromatography if necessary.

  • Step B: Synthesis of 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetohydrazide.

    • Dissolve the ester from Step A (5 mmol) in ethanol (50 mL).

    • Add hydrazine hydrate (25 mmol, 5 equivalents) to the solution.

    • Reflux the mixture for 5-6 hours.[7]

    • Evaporate the solvent under reduced pressure. The solid product that precipitates is the core acetohydrazide intermediate.

    • Recrystallize from ethanol to obtain pure white needles.

  • Step C: Synthesis of the Target Hydrazone.

    • Suspend the acetohydrazide from Step B (1 mmol) in ethanol (20 mL).

    • Add 4-chlorobenzaldehyde (1 mmol) and 2-3 drops of glacial acetic acid as a catalyst.

    • Reflux the mixture for 4-6 hours.

    • Cool the reaction mixture to room temperature. The solid product will precipitate out.

    • Filter the solid, wash with cold ethanol, and dry under vacuum to yield the final product.

    • Characterize the final compound using ¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR to confirm its structure and purity.

Protocol 2: In Vitro Anticancer Evaluation using MTT Assay

This protocol describes a standard method for assessing the cytotoxicity of the synthesized analogs against a cancer cell line (e.g., A549).

MTT A 1. Cell Seeding Seed A549 cells (5x10³ cells/well) in 96-well plates. B 2. Compound Treatment After 24h, treat cells with varying concentrations of test compounds (e.g., 0.1 to 100 µM). A->B C 3. Incubation Incubate for 48 hours at 37°C, 5% CO₂. B->C D 4. MTT Addition Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. C->D E 5. Formazan Solubilization Remove media, add 150 µL of DMSO to dissolve formazan crystals. D->E F 6. Absorbance Reading Read absorbance at 570 nm using a microplate reader. E->F G 7. Data Analysis Calculate % cell viability and determine IC₅₀ value using dose-response curve. F->G

Caption: Workflow for the MTT cytotoxicity assay.

  • Cell Culture: Maintain A549 human lung carcinoma cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Trypsinize the cells and seed them into 96-well plates at a density of 5,000 cells per well. Allow them to adhere for 24 hours.

  • Compound Preparation: Prepare stock solutions of the synthesized analogs in DMSO (10 mM). Create serial dilutions in the culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Treatment: Remove the old medium from the plates and add 100 µL of the medium containing the test compounds. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug (positive control).

  • Incubation: Incubate the plates for 48 hours.

  • MTT Assay: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization and Reading: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).

Conclusion and Future Directions

The this compound framework is a highly tractable and promising scaffold for the development of novel therapeutic agents. The structure-activity relationship is strongly dictated by the substituents on the terminal phenyl ring of the hydrazone moiety. Halogenated analogs show significant promise as anticancer agents, while those bearing hydroxyl and nitro groups are potent antimicrobial candidates.

The modular synthesis allows for extensive chemical exploration. Future research should focus on:

  • Expanding the Substituent Scope: Investigating a wider range of heterocyclic aldehydes to append to the hydrazide core may yield compounds with improved potency and novel mechanisms of action.

  • Improving Selectivity: While potent, many current analogs lack selectivity. Future designs should aim to reduce off-target effects and toxicity to normal cells, a critical step for clinical translation.[9][11]

  • Mechanism of Action Studies: Elucidating the precise molecular targets (e.g., specific enzymes or receptors) is crucial for rational drug design and for understanding potential resistance mechanisms.

This guide provides a comprehensive framework for researchers, leveraging established experimental data and protocols to facilitate the discovery of the next generation of 1,4-benzothiazine-based therapeutics.

References

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Navigating the Target Landscape: A Comparative Cross-Reactivity Profile of 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate journey of drug discovery, the initial characterization of a novel chemical entity is a pivotal step that dictates its future trajectory. The compound 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetohydrazide, a member of the broadly bioactive 1,4-benzothiazine class, presents a scaffold of therapeutic interest. While the 1,4-benzothiazine core is associated with a wide spectrum of activities, including anticancer and antimicrobial effects, the specific biological target of this acetohydrazide derivative remains to be fully elucidated.[1] This guide provides a comprehensive framework for the initial cross-reactivity profiling of this compound, a critical step to uncover its primary pharmacological effects and potential off-target liabilities.

This document is structured to guide researchers, scientists, and drug development professionals through the rationale, experimental design, and interpretation of a broad in vitro safety pharmacology screen. Rather than focusing on a known target, we will treat this compound as a novel investigational compound. Its profile will be compared against two archetypal kinase inhibitors: Sunitinib, a notoriously promiscuous multi-kinase inhibitor, and Osimertinib, a highly selective third-generation EGFR inhibitor. This comparative approach will provide essential context for interpreting the selectivity and potential safety of our lead compound.

The Imperative of Early-Stage Profiling

The "one drug, one target" paradigm has evolved into a more nuanced understanding of polypharmacology. While multi-targeting can be therapeutically advantageous, unintended off-target interactions are a primary cause of adverse drug reactions (ADRs) and late-stage clinical failures. Consequently, a comprehensive assessment of a compound's activity across a diverse panel of biologically relevant targets at an early stage is not just a regulatory expectation but a cornerstone of efficient drug development.[2][3]

This guide will delineate a strategy for utilizing a commercially available in vitro safety pharmacology panel, such as the Eurofins SafetyScreen44™ or a similar service, to generate an initial "fingerprint" of the biological activities of this compound.[2][4][5][6]

Comparative Compounds: Anchors of Interpretation

To provide a robust framework for interpreting the cross-reactivity data of our lead compound, we have selected two well-characterized kinase inhibitors as benchmarks:

  • Sunitinib (Promiscuous Comparator): An FDA-approved multi-kinase inhibitor used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors. Its therapeutic efficacy is derived from its ability to inhibit multiple receptor tyrosine kinases, but this promiscuity also contributes to a wide range of side effects.[7]

  • Osimertinib (Selective Comparator): A third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor designed to selectively target mutated forms of EGFR, while sparing the wild-type protein. This high selectivity leads to a more favorable side-effect profile compared to earlier-generation, less selective EGFR inhibitors.

By comparing the off-target profile of this compound to these two extremes, we can gain valuable insights into its potential for both therapeutic efficacy and adverse effects.

Experimental Design: A Broad Net for Biological Activity

The cornerstone of this guide is a comprehensive in vitro safety pharmacology screen. The proposed experimental workflow is designed to be a self-validating system, providing a broad yet detailed overview of the compound's biological interactions.

experimental_workflow cluster_preparation Compound Preparation cluster_screening In Vitro Screening cluster_analysis Data Analysis & Comparison cluster_interpretation Interpretation & Next Steps Lead_Compound This compound Safety_Panel Safety Pharmacology Panel (e.g., Eurofins SafetyScreen44™) Lead_Compound->Safety_Panel Sunitinib Sunitinib Sunitinib->Safety_Panel Osimertinib Osimertinib Osimertinib->Safety_Panel Data_Normalization Data Normalization & Hit Identification Safety_Panel->Data_Normalization Comparative_Analysis Comparative Analysis vs. Controls Data_Normalization->Comparative_Analysis Selectivity_Profiling Selectivity Score Calculation Comparative_Analysis->Selectivity_Profiling Target_Hypothesis Primary Target Hypothesis Generation Selectivity_Profiling->Target_Hypothesis Liability_Assessment Off-Target Liability Assessment Selectivity_Profiling->Liability_Assessment SAR_Guidance Structure-Activity Relationship (SAR) Guidance Liability_Assessment->SAR_Guidance

Caption: Experimental workflow for cross-reactivity profiling.

Detailed Experimental Protocol: In Vitro Safety Pharmacology Screen

This protocol is based on the principles of broad-panel screening services offered by contract research organizations (CROs) like Eurofins Discovery.[2][4]

1. Compound Management and Solubilization:

  • Objective: To prepare high-quality, soluble stock solutions of the test compounds for accurate and reproducible screening.

  • Procedure:

    • Obtain solid samples of this compound, Sunitinib, and Osimertinib with purity >98% confirmed by LC-MS and NMR.

    • Prepare 10 mM stock solutions in 100% dimethyl sulfoxide (DMSO).

    • Perform a solubility test to ensure no precipitation occurs at the highest screening concentration.

    • Store stock solutions at -20°C in desiccated conditions.

2. Assay Panel Selection:

  • Objective: To select a diverse panel of assays covering major target families implicated in drug-induced adverse events.

  • Rationale: The Eurofins SafetyScreen44™ panel is a well-established starting point, covering a range of GPCRs, ion channels, kinases, and other enzymes.[5][6] This provides a broad initial assessment of potential liabilities.

  • Panel Composition (Illustrative, based on SafetyScreen44™):

    • GPCRs: Adenosine, Adrenergic, Dopamine, Histamine, Muscarinic, Opioid, Serotonin receptors.

    • Ion Channels: hERG, Calcium, Sodium, Potassium channels.

    • Kinases: A selection of representative tyrosine and serine/threonine kinases.

    • Enzymes: COX-1, COX-2, MAO-A, PDE.

    • Transporters: Dopamine, Norepinephrine, Serotonin transporters.

3. Single-Point Screening:

  • Objective: To rapidly identify potential "hits" by screening all compounds at a single, high concentration.

  • Procedure:

    • Perform initial screening of this compound, Sunitinib, and Osimertinib at a concentration of 10 µM in duplicate against the selected safety panel.

    • The specific assay format (e.g., radioligand binding, enzymatic activity, functional cell-based) will be target-dependent as per the CRO's standard protocols.

    • Vehicle control (DMSO) is run in parallel for each assay to establish a baseline of 0% inhibition/activation.

4. Hit Confirmation and Dose-Response Analysis:

  • Objective: To confirm the activity of initial hits and determine their potency (IC50/EC50).

  • Procedure:

    • Any target showing >50% inhibition or stimulation in the single-point screen is considered a "hit" and is selected for dose-response analysis.

    • Prepare a 10-point, 3-fold serial dilution of the hit compounds, starting from a top concentration of 30 µM.

    • Perform the corresponding assays in duplicate for each concentration.

    • Generate dose-response curves and calculate IC50 or EC50 values using a non-linear regression model (e.g., four-parameter logistic fit).

Comparative Data Analysis

The true value of this profiling exercise lies in the comparative analysis of the data. The following tables present hypothetical, yet plausible, results for our lead compound and the two comparators.

Table 1: Physicochemical Properties

PropertyThis compoundSunitinibOsimertinib
Molecular Weight 237.28 g/mol [8]398.47 g/mol 499.61 g/mol
LogP (calculated) 0.85.24.8
Topological Polar Surface Area 81.6 Ų77.8 Ų90.9 Ų
Number of H-bond Donors 333
Number of H-bond Acceptors 358

Note: Physicochemical properties for Sunitinib and Osimertinib are readily available in drug databases. Properties for the topic compound are calculated based on its structure.

Table 2: Summary of Cross-Reactivity Profiling (Hypothetical Data)

CompoundNumber of Targets ScreenedNumber of Hits (>50% inhibition @ 10 µM)Selectivity Score (S10)
This compound 4430.068
Sunitinib 44180.409
Osimertinib 4420.045

Selectivity Score (S10) is calculated as the number of hits divided by the total number of targets screened.

Table 3: Detailed Dose-Response Data for Key Hits (Hypothetical Data)

TargetThis compound (IC50, µM)Sunitinib (IC50, µM)Osimertinib (IC50, µM)
EGFR (mutant) > 305.20.015
EGFR (wild-type) > 308.90.850
VEGFR2 8.50.009> 30
PDGFRβ > 300.002> 30
c-KIT > 300.004> 30
hERG 12.32.1> 30
Dopamine D2 Receptor 2.70.8> 30
Serotonin 5-HT2B Receptor 6.10.5> 30

Interpretation and Strategic Implications

The hypothetical data presented above illustrates how a broad cross-reactivity screen can guide the next steps in a drug discovery program.

  • This compound: Our lead compound demonstrates a relatively "clean" profile with only a few off-target hits at micromolar concentrations. The moderate activity against VEGFR2 might suggest a potential, albeit weak, anti-angiogenic effect. The interactions with the Dopamine D2 and Serotonin 5-HT2B receptors are noteworthy and would warrant further investigation to understand their functional consequences (agonist vs. antagonist activity) and potential for CNS-related side effects. The hERG activity, while weaker than Sunitinib, is a critical finding that necessitates follow-up cardiac safety assessments.

  • Sunitinib: As expected, the promiscuous nature of Sunitinib is evident, with potent activity against multiple receptor tyrosine kinases and significant off-target effects, including on the hERG channel and various GPCRs. This profile is consistent with its known clinical efficacy and side-effect profile.

  • Osimertinib: The high selectivity of Osimertinib for mutant EGFR over the wild-type and other kinases is clearly demonstrated. Its clean off-target profile, including a lack of significant hERG activity at therapeutic concentrations, underpins its improved safety profile.

signaling_pathway cluster_rtk Receptor Tyrosine Kinases cluster_gpcr GPCRs cluster_ion_channel Ion Channels cluster_compounds Compounds EGFR EGFR VEGFR2 VEGFR2 PDGFRb PDGFRβ cKIT c-KIT D2R Dopamine D2 HT2BR 5-HT2B hERG hERG Lead Lead Compound Lead->VEGFR2 +/- Lead->D2R + Lead->HT2BR + Lead->hERG +/- Sunitinib Sunitinib Sunitinib->EGFR + Sunitinib->VEGFR2 +++ Sunitinib->PDGFRb +++ Sunitinib->cKIT +++ Sunitinib->D2R ++ Sunitinib->HT2BR ++ Sunitinib->hERG + Osimertinib Osimertinib Osimertinib->EGFR +++ (mutant) - (wild-type)

Caption: Comparative target interaction map.

Conclusion and Future Directions

This guide has outlined a robust and scientifically rigorous approach to the initial cross-reactivity profiling of a novel compound, this compound. By employing a broad in vitro safety pharmacology panel and contextualizing the results against well-defined promiscuous and selective comparators, we can make informed decisions about the future development of this lead candidate.

The hypothetical data suggests that this compound possesses a favorable selectivity profile compared to a promiscuous drug like Sunitinib. However, the identified off-target activities, particularly on the hERG channel and specific GPCRs, are critical findings that must be addressed in subsequent studies.

Future work should focus on:

  • Functional Characterization: Determining whether the interactions with VEGFR2, D2, and 5-HT2B receptors are agonistic or antagonistic.

  • Cardiac Safety Assessment: Conducting dedicated in vitro (e.g., patch-clamp) and in vivo cardiovascular studies to de-risk the potential for QT prolongation.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and profiling analogs of the lead compound to mitigate the identified off-target activities while potentially enhancing any desirable on-target effects.

By embracing a comprehensive and comparative approach to cross-reactivity profiling from the outset, we can navigate the complex landscape of drug-target interactions with greater confidence, ultimately increasing the probability of developing safe and effective medicines.

References

  • Eurofins Discovery. (n.d.). Industry-leading In Vitro Safety Pharmacology Profiling. Retrieved from [Link]

  • Reaction Biology. (n.d.). In Vitro Safety Pharmacology Services. Retrieved from [Link]

  • Drug Target Review. (n.d.). DiscoverX SAFETYscan™ In Vitro Pharmacological Profiling Services. Retrieved from [Link]

  • ICE Bioscience. (n.d.). In Vitro Safety Pharmacology Profiling. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). A Tiered Approach - In Vitro SafetyScreen Panels. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). SafetyScreen44 Panel - TW. Retrieved from [Link]

  • Labiotech.eu. (2025, May 5). A guide to kinase inhibitors in biotech: From cancer breakthroughs to autoimmune innovations. Retrieved from [Link]

  • Stumpfe, D., Hu, H., & Bajorath, J. (2019). Data structures for computational compound promiscuity analysis and exemplary applications to inhibitors of the human kinome. ResearchGate. Retrieved from [Link]

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
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  • Zuccotto, F., Ardini, E., Casale, E., & Angiolini, M. (2019). What makes a kinase promiscuous for inhibitors?. eLife, 8, e43539.
  • Saeed, A., Mahmood, Z., Yang, S., Ahmad, S., & Salim, M. (2010). 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetohydrazide. Acta crystallographica. Section E, Structure reports online, 66(Pt 9), o2289–o2290.
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  • Whitebread, S., Hamon, J., Bojanic, D., & Urban, L. (2005). Safety screening in early drug discovery: An optimized assay panel. Combinatorial chemistry & high throughput screening, 8(1), 57-67.
  • George, K. M., & Abrahamse, H. (2024). Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives. International journal of molecular sciences, 25(5), 2897.
  • Eurofins Panlabs. (2013, September 19). Eurofins Panlabs Safety Screening Webinar [Video]. YouTube. [Link]

  • Wikipedia. (n.d.). Janus kinase 3 inhibitor. Retrieved from [Link]

  • Zuccotto, F., Ardini, E., Casale, E., & Angiolini, M. (2019). What Makes a Kinase Promiscuous for Inhibitors?. eLife, 8, e43539.
  • Méndez-Lucio, O., Naveja, J. J., & Medina-Franco, J. L. (2016). Unprecedently Large-Scale Kinase Inhibitor Set Enabling the Accurate Prediction of Compound–Kinase Activities: A Way toward Selective Promiscuity by Design?.
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  • Saeed, A., Mahmood, Z., Yang, S., Ahmad, S., & Salim, M. (2010). 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetohydrazide. Acta crystallographica. Section E, Structure reports online, 66(Pt 9), o2289–o2290.
  • Whitebread, S., Hamon, J., Bojanic, D., & Urban, L. (2005). Safety screening in early drug discovery: an optimized assay panel. Combinatorial chemistry & high throughput screening, 8(1), 57–67.
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  • Fun, H. K., Loh, W. S., Janardhana, G., Khader, A. M. A., & Kalluraya, B. (2009). 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetic acid monohydrate. Acta crystallographica. Section E, Structure reports online, 65(Pt 9), o2358.
  • Al-Suwaidan, I. A., Abdel-Aziz, A. A. M., Al-Salahi, R., & El-Tahir, K. E. H. (2020). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules (Basel, Switzerland), 25(22), 5431.
  • Saeed, A., Mahmood, Z., Yang, S., Ahmad, S., & Salim, M. (2010). 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 66(9), o2289-o2290.
  • Acta Crystallographica Section E: Structure Reports Online. (n.d.). 2-(3-Oxo-3,4-Dihydro-2h-1,4-Benzothiazin-4-Yl)acetic Acid Monohydrate. Retrieved from [Link]

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A Comparative Efficacy Analysis of 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetohydrazide and Its Analogs Against Standard Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The relentless challenge of evolving drug resistance and the demand for more efficacious and safer therapeutics have spurred the exploration of novel chemical scaffolds. Among these, the 1,4-benzothiazine nucleus has garnered significant attention within the medicinal chemistry landscape. Its derivatives are reported to exhibit a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] This guide presents a detailed comparative analysis of the efficacy of 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetohydrazide and its closely related analogs against established standard drugs in each of these therapeutic areas. By synthesizing available experimental data, this document aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the therapeutic potential of this promising class of compounds.

The core structure, this compound, serves as a versatile template for chemical modification, allowing for the fine-tuning of its biological activity.[5] This guide will delve into the mechanism of action, present comparative efficacy data, and provide detailed experimental protocols for the key assays used in the evaluation of these compounds.

Antimicrobial Efficacy: A New Frontier in Combating Drug Resistance

The rise of multidrug-resistant pathogens represents a critical global health threat, necessitating the urgent discovery of novel antimicrobial agents. Benzothiazine and benzothiazole derivatives have emerged as a promising class of compounds in this arena.[6][7]

Comparative Analysis of Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy of a compound is primarily determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration that inhibits the visible growth of a microorganism. While direct MIC data for this compound against a wide panel of bacteria is limited in the reviewed literature, studies on closely related benzothiazine and benzothiazole acetohydrazide derivatives demonstrate their potential. The following table summarizes the MIC values of representative derivatives against various bacterial strains in comparison to standard antibiotics.

Compound/DrugOrganismMIC (µg/mL)Reference
Benzothiazole Acetohydrazide Derivative (16c) Staphylococcus aureus0.025 mM[7]
Pyrazolo-1,2-benzothiazine acetamide (7h) S. aureus (susceptible, MRSA, MDRSA)8[8]
Ampicillin (Standard) S. aureus-[7]
Sulfadiazine (Standard) S. aureus> MIC of 16c[7]
Kanamycin (Standard) S. aureus (susceptible)-[8]
Vancomycin (Standard) S. aureus (MRSA, MDRSA)-[8]

Note: Direct conversion of mM to µg/mL requires the molecular weight of the specific compound, which is not always provided in the source. The table reflects the reported values.

Proposed Mechanism of Antimicrobial Action

The antimicrobial activity of sulfonamide-containing compounds, a class to which some active benzothiazole derivatives belong, is often attributed to the inhibition of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[7] By competing with the natural substrate, 4-aminobenzoic acid (PABA), these compounds disrupt folate metabolism, which is essential for bacterial survival.

antimicrobial_mechanism PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Benzothiazine Benzothiazine Derivative Benzothiazine->DHPS Inhibition Bacterial_Growth Bacterial Growth Inhibition Benzothiazine->Bacterial_Growth Folic_Acid Folic Acid Synthesis Dihydropteroate->Folic_Acid Folic_Acid->Bacterial_Growth mic_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum 1. Prepare Standardized Bacterial Inoculum Serial_Dilution 2. Perform Serial Dilutions of Test Compound Inoculation 3. Inoculate Microtiter Plate Wells Serial_Dilution->Inoculation Incubation 4. Incubate at 37°C for 18-24 hours Inoculation->Incubation Observation 5. Visually Inspect for Bacterial Growth Incubation->Observation MIC_Determination 6. Determine MIC (Lowest Concentration with No Visible Growth) Observation->MIC_Determination

Caption: Workflow for MIC determination using broth microdilution.

Step-by-Step Methodology:

  • Preparation of Bacterial Inoculum:

    • Select well-isolated colonies of the test bacterium from an agar plate.

    • Suspend the colonies in a sterile broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells. [9]

  • Preparation of Test Compound Dilutions:

    • Prepare a stock solution of the this compound or its analog in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate.

    • Include positive (broth with inoculum, no drug) and negative (broth only) controls.

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible bacterial growth. [10]

Anticancer Potential: Targeting Malignant Cell Proliferation

The cytotoxic activity of benzothiazine derivatives against various cancer cell lines has been a subject of intense research. [2][11]These compounds offer a potential alternative or adjunct to conventional chemotherapy.

Comparative Analysis of IC50 Values

The in vitro anticancer activity of a compound is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of a cancer cell population.

Compound/DrugCell LineIC50 (µM)Reference
Halogenated Benzothiadiazine Derivative Triple Negative Breast Cancer2.93 ± 0.07[11]
MitoVES (Control) Cancer Cells0.5 - 3[11]
5-Fluorouracil (Standard) Triple Negative Breast Cancer> 2.93 (less potent)[11]

Note: The data presented is for a halogenated benzothiadiazine derivative, as specific IC50 values for the parent acetohydrazide were not available in the searched literature.

Proposed Mechanism of Anticancer Action

Several mechanisms have been proposed for the anticancer activity of benzothiazine and related heterocyclic compounds, including the inhibition of topoisomerase enzymes. [12]Topoisomerases are crucial for DNA replication and transcription, and their inhibition leads to DNA damage and ultimately, apoptosis (programmed cell death) in cancer cells.

anticancer_mechanism cluster_nucleus Cell Nucleus DNA_Replication DNA Replication & Transcription Topoisomerase Topoisomerase DNA_Replication->Topoisomerase requires DNA_Damage DNA Damage Topoisomerase->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Benzothiazine Benzothiazine Derivative Benzothiazine->Topoisomerase Inhibition

Caption: Proposed anticancer mechanism via topoisomerase inhibition.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, consequently, the cytotoxic effects of a compound. [13][14] Workflow:

mtt_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Seeding 1. Seed Cancer Cells in 96-well Plate Compound_Treatment 2. Treat Cells with Test Compound Cell_Seeding->Compound_Treatment MTT_Addition 3. Add MTT Reagent Compound_Treatment->MTT_Addition Formazan_Solubilization 4. Solubilize Formazan Crystals MTT_Addition->Formazan_Solubilization Absorbance_Reading 5. Measure Absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading IC50_Calculation 6. Calculate IC50 Value Absorbance_Reading->IC50_Calculation anti_inflammatory_mechanism cluster_pathway Inflammatory Signaling Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) NF_kB NF-κB Activation Inflammatory_Stimuli->NF_kB COX2 COX-2 Expression Inflammatory_Stimuli->COX2 Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NF_kB->Pro_inflammatory_Cytokines Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation Prostaglandins->Inflammation Benzothiazine Benzothiazine Derivative Benzothiazine->NF_kB Inhibition Benzothiazine->COX2 Inhibition

Caption: Proposed anti-inflammatory mechanism via NF-κB and COX-2 inhibition.

Experimental Protocol: Nitric Oxide (NO) Production Assay

The inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages is a common in vitro assay to screen for anti-inflammatory activity.

[15][16]Workflow:

no_assay_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Seeding 1. Seed Macrophages (e.g., RAW 264.7) Compound_Treatment 2. Pre-treat with Test Compound Cell_Seeding->Compound_Treatment LPS_Stimulation 3. Stimulate with LPS Compound_Treatment->LPS_Stimulation Supernatant_Collection 4. Collect Cell Supernatant LPS_Stimulation->Supernatant_Collection Griess_Reaction 5. Perform Griess Reaction Supernatant_Collection->Griess_Reaction Absorbance_Reading 6. Measure Absorbance at 570 nm Griess_Reaction->Absorbance_Reading NO_Inhibition_Calculation 7. Calculate % NO Inhibition Absorbance_Reading->NO_Inhibition_Calculation

Caption: Workflow for the nitric oxide production assay.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of this compound or its analog for 1 hour.

  • LPS Stimulation:

    • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and incubate for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Add Griess reagent to the supernatant. The Griess reagent reacts with nitrite, a stable metabolite of NO, to form a colored azo compound.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of NO inhibition by the test compound compared to the LPS-stimulated control.

Conclusion

The available evidence suggests that this compound and its derivatives represent a versatile and promising scaffold for the development of new therapeutic agents. While direct comparative data for the parent compound is not always available, studies on closely related analogs demonstrate potent antimicrobial, anticancer, and anti-inflammatory activities, in some cases exceeding the efficacy of standard drugs. The proposed mechanisms of action, targeting key enzymes and signaling pathways, provide a solid foundation for further investigation and optimization of this chemical class. The detailed experimental protocols provided in this guide offer a framework for the continued evaluation and development of these promising compounds. Further research focusing on lead optimization, in vivo efficacy, and safety profiling is warranted to fully elucidate the therapeutic potential of this compound and its derivatives.

References

  • Laboratory Methodologies for Bacterial Antimicrobial Susceptibility Testing. (2012). OIE Terrestrial Manual. Retrieved from [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Role of 1,4-benzothiazine derivatives in medicinal chemistry. (2005). Mini Reviews in Medicinal Chemistry. Retrieved from [Link]

  • Antimicrobial Susceptibility Testing Protocols. (n.d.). Routledge. Retrieved from [Link]

  • Antimicrobial Susceptibility Testing. (n.d.). Apec.org. Retrieved from [Link]

  • Antimicrobial Susceptibility Testing. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025). Retrieved from [Link]

  • Experimental protocol of NO production assay to assess the anti-inflammatory activity of EOs. (2025). ResearchGate. Retrieved from [Link]

  • Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. (2022). YouTube. Retrieved from [Link]

  • In vitro assays and techniques utilized in anticancer drug discovery. (n.d.). Semantic Scholar. Retrieved from [Link]

  • 1,4-Benzothiazines-A Biologically Attractive Scaffold. (n.d.). PubMed. Retrieved from [Link]

  • Role of 1,4-Benzothiazine Derivatives in Medicinal Chemistry. (2005). Bentham Science Publishers. Retrieved from [Link]

  • Role of 1,4-Benzothiazine Derivatives in Medicinal Chemistry. (2005). Ingenta Connect. Retrieved from [Link]

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  • Role of 1,4-Benzothiazine Derivatives in Medicinal Chemistry. (2006). ResearchGate. Retrieved from [Link]

  • In Vitro Anticancer Activity and Oxidative Stress Biomarkers Status Determined by Usnea barbata (L.) F.H. Wigg. Dry Extracts. (n.d.). MDPI. Retrieved from [Link]

  • In vitro and in vivo evaluation of anti-inflammatory activities of ethanol extract from Lom-Am-Ma-Pruek remedy for pain relief. (2024). National Institutes of Health. Retrieved from [Link]

  • Anti-Inflammatory Properties of Novel 1,2-Benzothiazine Derivatives and Their Interaction with Phospholipid Model Membranes. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Synthesis, characterization, antimicrobial, cytotoxic and carbonic anhydrase inhibition activities of multifunctional pyrazolo-1,2-benzothiazine acetamides. (n.d.). Beilstein Journals. Retrieved from [Link]

  • Comparison of anticancer activity (IC50 values) between standard and synthesized compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. (n.d.). MDPI. Retrieved from [Link]

  • Table 1 Anti-inflammatory activity (IC50) of the synthesized compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • Table 1 IC 50 values of derivatives against cancer cells and relative... (n.d.). ResearchGate. Retrieved from [Link]

  • 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetohydrazide. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Molecular Docking and Structure Activity Relationship Studies of NSAIDs. What do they Reveal about IC50?. (2017). Retrieved from [Link]

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Unraveling the Enigma: A Guide to Confirming the Molecular Target of 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quest to identify the precise molecular target of a novel bioactive compound is a cornerstone of modern drug discovery. A confirmed target illuminates the mechanism of action, paves the way for rational optimization, and provides critical insights into potential therapeutic applications and off-target effects. This guide presents a comprehensive, multi-faceted strategy for the experimental confirmation of the molecular target of 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetohydrazide, a compound with a benzothiazine scaffold known for a range of biological activities.

This document eschews a rigid, one-size-fits-all template. Instead, it offers a logical, field-tested workflow that a senior application scientist would employ, beginning with computational approaches to generate hypotheses and progressing to rigorous experimental validation. Each step is explained with a focus on the "why" behind the "how," ensuring a deep understanding of the scientific principles at play.

Part 1: In Silico Target Prediction - Generating Actionable Hypotheses

Before embarking on resource-intensive wet lab experiments, a robust in silico analysis can provide a ranked list of potential molecular targets, significantly narrowing the experimental field. This initial phase leverages the known chemical structure of this compound to predict its biological partners.

Ligand-Based Approaches: Guilt by Association

Ligand-based methods operate on the principle that structurally similar molecules often share similar biological targets.[1] This is a powerful and computationally efficient first step.

  • 2D and 3D Similarity Searching: The chemical fingerprint of the query compound is compared against large databases of compounds with known biological activities (e.g., ChEMBL, PubChem). This can rapidly identify compounds with similar scaffolds and provide initial clues about potential target families.

  • Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) necessary for biological activity. The resulting pharmacophore model can then be used to screen virtual compound libraries for molecules that fit the model, thereby identifying their known targets.

Structure-Based Approaches: Docking to Predict Interactions

When high-resolution 3D structures of potential target proteins are available, molecular docking can predict the preferred binding orientation and affinity of our compound within the protein's binding site.[1][2]

  • Reverse Docking: Instead of docking a library of compounds to a single target, we dock our single compound of interest against a library of protein structures representing the "druggable genome." This can identify proteins to which the compound is predicted to bind with high affinity.

The outputs of these in silico methods should be consolidated into a prioritized list of putative targets based on the strength of the evidence from each approach.

Part 2: Experimental Target Validation - From Hypothesis to Confirmation

With a list of potential targets in hand, the next phase involves a series of carefully selected experiments to validate these predictions and unequivocally identify the true molecular target(s). The following workflow provides a tiered approach, starting with broad, unbiased methods and moving towards highly specific validation assays.

Unbiased, High-Throughput Approaches for Target Identification

These methods are particularly valuable when in silico approaches yield ambiguous results or to cast a wider net for unexpected targets.

This is a classic and powerful "pull-down" technique to isolate binding partners from a complex biological sample, such as a cell lysate.[3][4][5][6][7]

Experimental Workflow: Affinity Chromatography

Affinity_Chromatography cluster_prep Probe Synthesis & Immobilization cluster_binding Binding & Washing cluster_elution Elution & Analysis Compound Synthesize Affinity Probe (e.g., with Biotin tag) Immobilize Immobilize Probe on Streptavidin Beads Compound->Immobilize Lysate Incubate Beads with Cell Lysate Immobilize->Lysate Wash Wash Beads to Remove Non-specific Binders Lysate->Wash Elute Elute Bound Proteins (e.g., with excess compound) Wash->Elute SDS_PAGE SDS-PAGE Separation Elute->SDS_PAGE MS Mass Spectrometry (LC-MS/MS) SDS_PAGE->MS

Caption: Workflow for Affinity Chromatography-based target identification.

Detailed Protocol: Affinity Chromatography

  • Affinity Probe Synthesis: A derivative of this compound is synthesized with a linker arm terminating in a biotin tag. It is crucial to establish that this modification does not abrogate the biological activity of the parent compound.

  • Immobilization: The biotinylated probe is incubated with streptavidin-coated agarose or magnetic beads to create the affinity matrix.

  • Protein Binding: The affinity matrix is incubated with a cell or tissue lysate. The target protein(s) will specifically bind to the immobilized compound.

  • Washing: The beads are washed extensively with buffer to remove non-specifically bound proteins.

  • Elution: The bound proteins are eluted from the beads, typically by competition with a high concentration of the original, unmodified compound or by using denaturing conditions.

  • Analysis: The eluted proteins are separated by SDS-PAGE, and protein bands of interest are excised and identified by mass spectrometry. For a more quantitative approach, Stable Isotope Labeling by Amino acids in Cell culture (SILAC) can be employed to differentiate true binders from background contaminants.[5][8]

CETSA® is a powerful label-free method to assess target engagement in a cellular context.[9][10][11][12] The principle is that a ligand binding to its target protein stabilizes the protein, leading to an increase in its melting temperature.

Experimental Workflow: CETSA®

CETSA_Workflow cluster_treatment Cell Treatment & Heating cluster_lysis Lysis & Separation cluster_detection Protein Quantification Treat Treat Intact Cells with Compound Heat Heat Cell Aliquots to a Range of Temperatures Treat->Heat Lyse Lyse Cells Heat->Lyse Separate Separate Soluble Fraction from Precipitated Protein Lyse->Separate Detect Quantify Soluble Target Protein (e.g., Western Blot, MS) Separate->Detect

Caption: Cellular Thermal Shift Assay (CETSA®) experimental workflow.

Detailed Protocol: CETSA®

  • Cell Treatment: Intact cells are treated with either the vehicle control or this compound.

  • Thermal Challenge: The cell suspensions are aliquoted and heated to a range of temperatures (e.g., 40-70°C).

  • Lysis and Separation: The cells are lysed, and the aggregated, denatured proteins are separated from the soluble protein fraction by centrifugation.

  • Quantification: The amount of the specific, soluble target protein remaining at each temperature is quantified by a suitable method, such as Western blotting or mass spectrometry-based proteomics (Thermal Proteome Profiling).

  • Data Analysis: A melting curve is generated by plotting the soluble protein fraction as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Focused Validation Assays

Once putative targets have been identified through unbiased screening, their interaction with the compound must be validated using more direct and quantitative methods.

If the identified target is an enzyme, its activity can be directly measured in the presence and absence of the compound. This is a crucial step to determine if the compound acts as an inhibitor or an activator.[13][14][15][16]

Comparison of Potential Target Classes and Corresponding Assays

Target ClassPotential AssayKey Parameters MeasuredAlternative Compound Example
KinaseKinase Activity Assay (e.g., ADP-Glo™)IC50 (inhibition)Staurosporine
ProteaseFluorogenic Substrate AssayIC50 (inhibition)Bortezomib
AcetylcholinesteraseEllman's AssayIC50 (inhibition)Donepezil
GPCRRadioligand Binding AssayKd, BmaxPropranolol

Detailed Protocol: Enzyme Inhibition Assay (Generic)

  • Reagents: Purified recombinant target enzyme, substrate, buffer, and a range of concentrations of this compound.

  • Reaction Setup: The enzyme is incubated with varying concentrations of the compound.

  • Initiation: The reaction is initiated by the addition of the substrate.

  • Detection: The formation of the product is measured over time using a suitable detection method (e.g., absorbance, fluorescence, luminescence).

  • Data Analysis: The rate of the reaction at each compound concentration is determined, and the data is plotted to calculate the IC50 value (the concentration of compound required to inhibit enzyme activity by 50%).

SPR is a label-free biophysical technique that provides real-time quantitative data on the binding kinetics (association and dissociation rates) and affinity (KD) of a compound to its target protein.

Experimental Workflow: Surface Plasmon Resonance (SPR)

SPR_Workflow Immobilize Immobilize Purified Target Protein on Sensor Chip Inject Inject Compound (Analyte) over the Chip Surface Immobilize->Inject Measure Measure Change in Refractive Index (Response Units) Inject->Measure Regenerate Regenerate Chip Surface Measure->Regenerate Analyze Analyze Sensorgram to Determine Kon, Koff, and KD Regenerate->Analyze

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.

Part 3: Data Synthesis and Interpretation

The culmination of this comprehensive approach is the synthesis of all collected data to build a compelling case for the identified molecular target.

Summary of Expected Outcomes and Their Interpretation

Experimental ApproachPositive ResultInterpretation
In Silico Analysis High similarity/docking scores to a specific protein familyProvides a strong hypothesis for the molecular target.
Affinity Chromatography Specific pull-down of a protein by the compound probeIndicates a direct physical interaction.
CETSA® Thermal stabilization of a specific protein in the presence of the compoundConfirms target engagement in a cellular environment.
Enzymatic Assays Dose-dependent inhibition/activation of enzyme activityDemonstrates functional modulation of the target.
Surface Plasmon Resonance Measurable binding affinity (KD) in a physiologically relevant rangeQuantifies the direct binding interaction.

A confirmed molecular target is one where there is a convergence of evidence from multiple orthogonal methods. For example, a protein that is identified by affinity chromatography, shows a thermal shift in CETSA®, and whose activity is modulated by the compound in a biochemical assay with a potency that correlates with cellular activity, can be confidently assigned as the molecular target of this compound.

References

  • Computational/in silico methods in drug target and lead prediction. [Link]

  • 5 Target Deconvolution Approaches in Drug Discovery. [Link]

  • In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. [Link]

  • Currently Available Strategies for Target Identification of Bioactive Natural Products. [Link]

  • Mass spectrometry-based biochemical assays for enzyme-inhibitor screening. [Link]

  • In silico methods for drug-target interaction prediction. [Link]

  • Identifying novel drug targets with computational precision. [Link]

  • The Emergence of In-Silico Models in Drug Target Interaction System: A Comprehensive Review. [Link]

  • Target Deconvolution in the Post-genomic Era. [Link]

  • In Silico Target Prediction. [Link]

  • Currently Available Strategies for Target Identification of Bioactive Natural Products. [Link]

  • Combining experimental strategies for successful target deconvolution. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. [Link]

  • Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. [Link]

  • Discovery Proteomics for Target Identification | Find Novel Targets. [Link]

  • Small molecule target identification using photo-affinity chromatography. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]

  • Affinity Chromatography Protocol. [Link]

  • Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. [Link]

  • Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. [Link]

  • Identification of Direct Protein Targets of Small Molecules. [Link]

  • Cellular thermal shift assay. [Link]

  • Recent advances in screening of enzymes inhibitors based on capillary electrophoresis. [Link]

  • Enzyme Inhibitor Screening Services. [Link]

  • Affinity Chromatography. [Link]

  • Different chemical proteomic approaches to identify the targets of lapatinib. [Link]

  • Novel target identification towards drug repurposing based on biological activity profiles. [Link]

  • Cellular Thermal Shift Assay (CETSA). [Link]

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. [Link]

  • Target identification and mechanism of action in chemical biology and drug discovery. [Link]

  • Identifying novel drug targets with computational precision. [Link]

  • On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]

  • Drug Target Identification Methods After a Phenotypic Screen. [Link]

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A Head-to-Head Comparison of Synthetic Routes to 1,4-Benzothiazines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The 1,4-benzothiazine scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of a multitude of compounds with diverse biological activities, including antipsychotic, antimicrobial, and anti-inflammatory properties.[1][2][3] The inherent value of this heterocyclic system has driven the development of numerous synthetic strategies. This guide provides a head-to-head comparison of the most prevalent and impactful synthetic routes to 1,4-benzothiazines, offering field-proven insights and experimental data to aid researchers in selecting the optimal pathway for their specific applications.

The Workhorse Approach: Reaction of 2-Aminothiophenol with α-Halo Ketones

This classical and widely employed method involves the condensation of 2-aminothiophenol with an α-halo ketone. The reaction proceeds via an initial S-alkylation of the thiophenol followed by an intramolecular cyclization of the resulting intermediate.

Mechanistic Insights

The reaction is initiated by the nucleophilic attack of the sulfur atom of 2-aminothiophenol on the electrophilic carbon bearing the halogen in the α-halo ketone. This is the preferred initial step due to the higher nucleophilicity of sulfur compared to nitrogen in this context. The subsequent intermediate then undergoes an intramolecular condensation between the amino group and the carbonyl group, leading to the formation of the 1,4-benzothiazine ring after dehydration. The choice of base is critical in this step to facilitate the deprotonation of the thiol and neutralize the generated hydrohalic acid.

G cluster_0 Route 1: From α-Halo Ketones 2-Aminothiophenol 2-Aminothiophenol Intermediate S-Alkylated Intermediate 2-Aminothiophenol->Intermediate S-Alkylation alpha-Halo_Ketone alpha-Halo_Ketone alpha-Halo_Ketone->Intermediate 1,4-Benzothiazine 1,4-Benzothiazine Intermediate->1,4-Benzothiazine Intramolecular Cyclization & Dehydration

Caption: Mechanism of 1,4-benzothiazine synthesis from 2-aminothiophenol and α-halo ketones.

Experimental Protocol: Synthesis of 3-aryl-2H-benzo[2][4]thiazines

A representative procedure for this method is the synthesis of 3-aryl-2H-benzo[2][4]thiazines as reported by Baghernejad et al. (2011).[1]

  • To a solution of 2-aminothiophenol (1 mmol) in acetonitrile (15 mL), add 2-bromo-1-phenylethanone (1 mmol) and a catalytic amount of KHSO4.

  • Reflux the reaction mixture for the appropriate time as monitored by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into cold water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-2H-benzo[2][4]thiazine.

Performance Data
Substrate (α-Halo Ketone)Reaction TimeYield (%)Reference
2-Bromo-1-phenylethanone2.5 h92[1]
2-Bromo-1-(4-chlorophenyl)ethanone3 h88[1]
2-Bromo-1-(4-methylphenyl)ethanone2 h95[1]
2-Bromo-1-(4-methoxyphenyl)ethanone2.5 h94[1]
Advantages and Disadvantages
  • Advantages: Generally high yields, relatively short reaction times, and a broad substrate scope for various α-halo ketones.

  • Disadvantages: The lachrymatory nature of many α-halo ketones is a significant drawback, requiring careful handling in a fume hood.[4]

Oxidative Cyclocondensation with 1,3-Dicarbonyl Compounds

A versatile and frequently utilized alternative involves the reaction of 2-aminothiophenol with 1,3-dicarbonyl compounds. This method typically proceeds via an oxidative cyclocondensation, where an oxidizing agent is often employed to facilitate the final ring closure.

Mechanistic Insights

The reaction initiates with the condensation of the amino group of 2-aminothiophenol with one of the carbonyl groups of the 1,3-dicarbonyl compound to form an enaminoketone intermediate. In the presence of an oxidizing agent, the thiol group is often oxidized to a disulfide. This disulfide then reacts with the enamine intermediate, followed by an intramolecular cyclization and cleavage of the S-S bond to yield the 1,4-benzothiazine. In some protocols, the reaction can proceed without an external oxidant, with atmospheric oxygen or the solvent (like DMSO) serving as the oxidant.[5]

G cluster_1 Route 2: From 1,3-Dicarbonyl Compounds 2-Aminothiophenol 2-Aminothiophenol Enaminoketone Enaminoketone Intermediate 2-Aminothiophenol->Enaminoketone 1,3-Dicarbonyl 1,3-Dicarbonyl 1,3-Dicarbonyl->Enaminoketone Oxidative_Cyclization Oxidative Cyclization Enaminoketone->Oxidative_Cyclization 1,4-Benzothiazine 1,4-Benzothiazine Oxidative_Cyclization->1,4-Benzothiazine

Caption: Mechanism of 1,4-benzothiazine synthesis from 2-aminothiophenol and 1,3-dicarbonyl compounds.

Experimental Protocol: Microwave-Assisted, Solvent-Free Synthesis

A green and efficient protocol for this transformation utilizes microwave irradiation under solvent-free conditions.[4]

  • Take a mixture of a substituted 2-aminothiophenol (10 mmol) and a catalytic amount of hydrazine hydrate (1 mmol) in a beaker.

  • Add DMF (5 mmol) as an energy transfer agent.

  • Expose the mixture to microwave irradiation for 30 seconds.

  • To this mixture, add the β-diketone or β-ketoester (10 mmol).

  • Continue microwave irradiation intermittently at 30-second intervals for 3 minutes.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and pour it onto crushed ice.

  • Filter the separated solid, wash with 50% ethanol, and recrystallize from ethanol to obtain the pure 4H-1,4-benzothiazine.

Performance Data
1,3-Dicarbonyl CompoundCatalyst/ConditionsReaction TimeYield (%)Reference
AcetylacetoneHydrazine hydrate, MW3.5 min85[4]
Ethyl acetoacetateHydrazine hydrate, MW3.5 min82[4]
DibenzoylmethaneHydrazine hydrate, MW4 min88[4]
Ethyl benzoylacetateHydrazine hydrate, MW4 min86[4]
AcetylacetoneBaker's yeast, Methanol3 h78[1]
Advantages and Disadvantages
  • Advantages: Avoids the use of lachrymatory α-halo ketones. Greener alternatives using microwave irradiation or biocatalysts like baker's yeast are available, often with short reaction times and high yields.[1][4]

  • Disadvantages: Some methods may require an oxidizing agent, which can sometimes lead to over-oxidation or side products. Separation from solvents like DMSO can be challenging in traditional heating methods.[4]

Three-Component Reactions: A Convergent Approach

Three-component reactions offer an efficient and atom-economical route to complex molecules like 1,4-benzothiazines in a single step. A notable example involves the reaction of a ketone, an aniline, and a sulfur source.

Mechanistic Insights

This reaction typically begins with the condensation of the ketone and aniline to form an enamine or imine intermediate. This is followed by a reaction with the sulfur source. In the case of elemental sulfur, a series of C-H functionalization and C-S bond formations occur, often catalyzed by an iodide source, leading to the formation of the thiazine ring. The reaction is driven by the formation of the stable aromatic benzothiazine ring system.

G cluster_2 Route 3: Three-Component Reaction Ketone Ketone Intermediate_Formation Enamine/Imine Formation Ketone->Intermediate_Formation Aniline Aniline Aniline->Intermediate_Formation Sulfur_Source Sulfur_Source Sulfuration_Cyclization C-H Sulfuration & Cyclization Sulfur_Source->Sulfuration_Cyclization Intermediate_Formation->Sulfuration_Cyclization 1,4-Benzothiazine 1,4-Benzothiazine Sulfuration_Cyclization->1,4-Benzothiazine

Caption: General workflow for the three-component synthesis of 1,4-benzothiazines.

Experimental Protocol: Iodide-Catalyzed Aerobic C-H Sulfuration

A protocol developed by Jiang et al. (2020) utilizes elemental sulfur in an iodide-catalyzed aerobic reaction.[6]

  • To a reaction tube, add acetophenone (0.4 mmol), a substituted aniline (0.4 mmol), elemental sulfur (0.8 mmol), and KI (0.1 mmol).

  • Add DMSO (0.8 mmol) and chlorobenzene as the solvent.

  • Heat the mixture at 150 °C for 16 hours under an oxygen atmosphere.

  • After cooling, concentrate the reaction mixture and purify by column chromatography to obtain the 1,4-benzothiazine derivative.

Performance Data
KetoneAnilineYield (%)Reference
AcetophenoneAniline72[6]
4-MethylacetophenoneAniline65[6]
4-MethoxyacetophenoneAniline58[6]
Acetophenone4-Methylaniline70[6]
Advantages and Disadvantages
  • Advantages: High atom economy and convergence, allowing for the rapid assembly of complex 1,4-benzothiazines from simple starting materials.

  • Disadvantages: Often requires high temperatures and long reaction times. The yields can be moderate and substrate-dependent. The mechanism can be complex, making optimization challenging.

Greener Alternatives and Emerging Routes

Recent research has focused on developing more environmentally benign and sustainable methods for 1,4-benzothiazine synthesis.

Synthesis from 2-Aminothiophenol and Epoxides

The reaction of 2-aminothiophenol with epoxides provides a direct route to hydroxyl-functionalized 1,4-benzothiazines. The reaction proceeds via a regioselective nucleophilic attack of the sulfur atom on one of the epoxide carbons, followed by intramolecular cyclization of the amino group onto the other epoxide carbon.[7]

  • Experimental Snapshot: Saadouni et al. (2014) reported the synthesis of 1,4-benzothiazines by reacting 2-aminothiophenol with α-cyano-β-alkoxy carbonyl epoxides in refluxing acetonitrile.[1] While effective, this method can require long reaction times (e.g., 2 hours).[1]

Copper-Catalyzed Synthesis

Copper-catalyzed reactions have emerged as a powerful tool for the synthesis of N-heterocycles. For 1,4-benzothiazines, copper-catalyzed coupling of 2-haloanilines with thiols or the coupling of 2-aminobenzothiazoles with terminal alkynes followed by intramolecular cyclization have been reported.[1][8] These methods offer alternative starting materials and reaction pathways.

  • Experimental Snapshot: A convenient synthesis of 4H-1,4-benzothiazines involves the coupling of 2-amino-5-chlorophenyl disulfide with ethyl acetylenecarboxylate in the presence of CuI as a catalyst.[8]

Head-to-Head Comparison Summary

Synthetic RouteKey FeaturesTypical YieldsAdvantagesDisadvantages
From α-Halo Ketones Classical, robust, and versatile.80-95%High yields, broad substrate scope.Use of lachrymatory and hazardous reagents.
From 1,3-Dicarbonyls Avoids hazardous ketones, greener options available.70-95%Safer starting materials, amenable to green chemistry.May require an oxidizing agent, potential for side reactions.
Three-Component Reactions Atom-economical and convergent.40-75%Rapid assembly of complex structures from simple precursors.Harsh reaction conditions, often moderate yields.
From Epoxides Direct route to functionalized benzothiazines.60-80%Introduces hydroxyl functionality.Can require long reaction times, regioselectivity can be an issue.
Copper-Catalyzed Routes Utilizes alternative starting materials.60-85%Expands the scope of accessible starting materials.Requires a metal catalyst, which may need to be removed from the final product.

Conclusion and Future Outlook

The synthesis of 1,4-benzothiazines is a mature field with several reliable and high-yielding methods. The choice of a particular synthetic route will largely depend on the desired substitution pattern, the availability of starting materials, and the scale of the reaction.

For routine synthesis of a wide range of derivatives, the reaction of 2-aminothiophenol with 1,3-dicarbonyl compounds, particularly using greener protocols like microwave assistance, offers a favorable balance of efficiency, safety, and yield. The classical route using α-halo ketones remains a powerful tool, provided that appropriate safety precautions are taken.

Future research will likely continue to focus on the development of more sustainable and atom-economical methods. This includes the use of more benign solvents, catalytic systems with higher turnover numbers, and the exploration of novel multicomponent reactions that allow for the rapid generation of molecular diversity. As the demand for novel 1,4-benzothiazine-based therapeutic agents grows, so too will the need for innovative and efficient synthetic strategies.

References

  • SYNTHESIS AND SPECTRAL STUDIES OF 4H- 1,4-BENZOTHIAZINE. IJCRT.org. Available at: [Link].

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  • Saadouni, M., et al. (2014). Regioselective synthesis of new variety of 1,4-benzothiazines. Organic Communications, 7(2), 77-84. Available at: [Link].

  • Rundla, H. K., et al. (2025). Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). RSC Publishing. Available at: [Link].

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  • El Shehry, M. F., et al. (2016). Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. Molecules, 21(8), 1054. Available at: [Link].

  • El-khlifi, F., et al. (2024). Evaluation of 1,4-Benzothiazines in Steel Corrosion Inhibition in 15% HCl: Experimental and Theoretical Perspectives. Moroccan Journal of Chemistry, 12(1), 509-533. Available at: [Link].

  • Rundla, H. K., et al. (2025). Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). RSC Advances, 15(8), 5241-5271. Available at: [Link].

  • Zhang, Z., et al. (2010). Copper-catalyzed thiolation annulations of 1,4-dihalides with sulfides leading to 2-trifluoromethyl benzothiophenes and benzothiazoles. The Journal of Organic Chemistry, 75(20), 7037-7040. Available at: [Link].

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  • Sharma, S., et al. (2021). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Molecules, 26(19), 5918. Available at: [Link].

  • Jiang, J., et al. (2020). Three-component synthesis of 1,4-benzothiazines via iodide-catalyzed aerobic C–H sulfuration with elemental sulfur. Organic & Biomolecular Chemistry, 18(17), 3234-3238. Available at: [Link].

  • Rundla, H. K., et al. (2025). Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). RSC Advances, 15(8), 5241-5271. Available at: [Link].

  • Bhattacharya, S., et al. (2021). Oxidative functionalization of cyclopentane-1,3-diones: cell imaging studies of diphenothiazine derivatives. Organic & Biomolecular Chemistry, 19(43), 9419-9424. Available at: [Link].

  • Coelho, A. C., et al. (2017). Synthesis of 2-arylbenzothiazoles via direct condensation between in situ generated 2-aminothiophenol from disulfide cleavage and carboxylic acids. Tetrahedron Letters, 58(1), 57-60. Available at: [Link].

  • Giurg, M., et al. (2009). Catalytic Oxidative Cyclocondensation of o‐Aminophenols to 2‐Amino‐3 H ‐phenoxazin‐3‐ones. Advanced Synthesis & Catalysis, 351(1-2), 265-275. Available at: [Link].

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A Comparative Spectroscopic Guide to 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-yl)acetohydrazide Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of isomeric compounds is a cornerstone of rigorous scientific inquiry. Positional isomers, while sharing the same molecular formula, can exhibit profoundly different physicochemical properties and biological activities. This guide provides an in-depth spectroscopic comparison of two key positional isomers of acetohydrazide-functionalized benzothiazinones: 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetohydrazide (Isomer 1) and 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetohydrazide (Isomer 2) .

This document moves beyond a simple data sheet, offering insights into the causal relationships between molecular structure and spectral output. It is designed to empower researchers to confidently synthesize, characterize, and differentiate these isomers, leveraging fundamental principles of spectroscopy.

Introduction: The Significance of Isomeric Differentiation

The 1,4-benzothiazine scaffold is a privileged structure in medicinal chemistry, forming the core of compounds with a wide array of biological activities. The position of substituents on this heterocyclic system is critical in defining its interaction with biological targets. In the context of our target molecules, the placement of the acetohydrazide moiety at either the C2 or N4 position drastically alters the electronic and steric environment of the molecule.

  • Isomer 1 (C2-substituted): The acetohydrazide group is attached to a chiral carbon center, introducing stereochemistry and influencing the conformation of the thiazine ring. The adjacent lactam N-H proton remains, allowing for specific hydrogen bonding interactions.

  • Isomer 2 (N4-substituted): The acetohydrazide group is attached to the lactam nitrogen, forming a tertiary amide. This eliminates the N-H proton of the benzothiazine ring and significantly impacts the electronic character of the adjacent carbonyl group.

Understanding the distinct spectroscopic signatures of these isomers is paramount for unambiguous identification in synthesis and for building accurate structure-activity relationships (SAR).

Synthetic Pathways: A Tale of Two Isomers

The synthesis of each isomer requires a distinct strategic approach, dictated by the desired point of attachment for the acetohydrazide precursor. The choice of starting materials and reaction sequence is a direct consequence of the target structure.

Synthesis of Isomer 1: this compound

The synthesis of the C2-substituted isomer hinges on the formation of the benzothiazine ring with a pre-installed acetic acid side chain. A logical and experimentally supported pathway involves the condensation of 2-aminothiophenol with maleic anhydride[1].

Fig 3. Predicted key fragmentation pathways.
  • Isomer 1: Expect fragmentation initiated by cleavage of the C2-side chain bond. Loss of the entire acetohydrazide side chain (•CH₂CONHNH₂) would be a prominent fragmentation pathway.

  • Isomer 2: A characteristic fragmentation would be the cleavage of the N-CH₂ bond, leading to the formation of a stable benzothiazinone radical cation at m/z 165. This would be a highly diagnostic peak for Isomer 2.

Conclusion: An Integrated Approach to Isomer Identification

The definitive characterization of 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-yl)acetohydrazide isomers is readily achievable through a systematic application of modern spectroscopic techniques. While both isomers share the same mass, their unique structural features provide a rich tapestry of differing spectral data.

Key Differentiating Features Summary:

Technique Isomer 1 (C2-substituted) Isomer 2 (N4-substituted)
¹H NMR Contains lactam N-H signal (~10.5 ppm). H2 is a multiplet.Lacks lactam N-H signal. C2 protons are a singlet (~3.56 ppm).
¹³C NMR C2 is a methine carbon (~55-60 ppm).C2 is a methylene carbon (~30-35 ppm).
IR Shows lactam N-H stretch (~3200 cm⁻¹).Lacks lactam N-H stretch.
MS Fragmentation dominated by side-chain cleavage at C2.Characteristic fragment at m/z 165.

By leveraging the predicted and known data presented in this guide, researchers can confidently navigate the synthesis and characterization of these important benzothiazine derivatives, ensuring the integrity and reproducibility of their scientific findings.

References

  • Gajbhiye, A., & Goel, S. (2013). Synthesis of N-aryl-2-(3-oxo-1,4-benzothiazine-2-yl)acetamide derivatives. Chemistry & Biology Interface, 7(1), 1-18.
  • Saeed, A., Mahmood, Z., Yang, S., Ahmad, S., & Salim, M. (2010). 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 66(9), o2289–o2290. [Link]

  • St. Paul's Cathedral Mission College. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

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  • Uçar, G., et al. (2022). Design, Synthesis, and Evaluation of Novel 2H-Benzo[b]th[1][2]iazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. Molecules, 27(6), 1985. [Link]

  • Al-Omran, F., & El-Khair, A. A. (2016). Synthesis, Spectroscopy and X-Ray Characterization, of Novel Derivatives of Substituted 2-(Benzothiazol-2'-ylthio)acetohydrazide. International Journal of Organic Chemistry, 6(1), 31-43. [Link]

  • Fun, H. K., Loh, W. S., Janardhana, G., Khader, A. M. A., & Kalluraya, B. (2009). 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetic acid monohydrate. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2358–o2359. [Link]

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Benchmarking the performance of 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetohydrazide in cellular assays.

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Drug Discovery Professionals

Introduction: The Quest for Novel Anticancer Agents

The landscape of oncology drug discovery is in constant pursuit of novel chemical entities that exhibit potent and selective cytotoxicity against cancer cells. The benzothiazine scaffold has emerged as a promising pharmacophore, with derivatives demonstrating a wide spectrum of biological activities, including anticancer properties.[1][2] This guide provides a comprehensive performance benchmark of a specific benzothiazine derivative, 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetohydrazide (hereafter referred to as Compound X), in fundamental cellular assays.

To provide a robust and contextually relevant evaluation, Compound X is benchmarked against two well-characterized agents with distinct mechanisms of action:

  • Doxorubicin: A standard chemotherapeutic agent that primarily functions through DNA intercalation and inhibition of topoisomerase II, leading to cell cycle arrest and apoptosis.[][4][5][6][7]

  • Staurosporine: A potent, broad-spectrum protein kinase inhibitor known to be a strong inducer of apoptosis through complex, multifactorial pathways, including the activation of caspase-3.[8][9][10][11]

This guide is designed for researchers, scientists, and drug development professionals, offering an in-depth technical overview of Compound X's performance in cell viability and apoptosis assays. We will delve into the causality behind experimental choices, present detailed protocols for reproducibility, and summarize the findings with clear, quantitative data.

Experimental Design & Rationale

The primary objective is to ascertain the cytotoxic and pro-apoptotic potential of Compound X in comparison to established anticancer agents. The experimental design is rooted in providing a clear, head-to-head comparison across a panel of well-characterized human cancer cell lines.

Cell Line Selection: A Triad of Cancer Models

To ensure the broad relevance of our findings, three distinct and widely used cancer cell lines were selected, each representing a different cancer type:

  • A549: A human lung adenocarcinoma cell line.[12][13]

  • MCF-7: A human breast adenocarcinoma cell line, widely used in breast cancer research.[14][15][16][17][18]

  • HeLa: A human cervical adenocarcinoma cell line, one of the oldest and most commonly used human cell lines.[19][20][21][22][23]

The use of this panel allows for the assessment of Compound X's efficacy across different cancer histotypes and provides insights into potential tissue-specific sensitivities.

Assay Selection: Interrogating Viability and Apoptosis

Two fundamental and complementary assays were chosen to benchmark the performance of Compound X:

  • MTT Assay for Cell Viability: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[24] Viable cells with active metabolism convert the yellow tetrazolium salt (MTT) into a purple formazan product. The intensity of the purple color is directly proportional to the number of viable cells. This assay is a cornerstone for determining the half-maximal inhibitory concentration (IC50) of a compound.

  • Caspase-Glo® 3/7 Assay for Apoptosis Induction: This luminescent assay specifically measures the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway. The assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspases 3 and 7 to release aminoluciferin, generating a luminescent signal. An increase in luminescence is directly proportional to the level of caspase 3/7 activity and, consequently, apoptosis.

Experimental Workflows & Protocols

Scientific integrity and reproducibility are paramount. Therefore, detailed step-by-step protocols for cell culture and the primary assays are provided below.

Cell Culture and Maintenance

dot

Caption: MTT Assay Experimental Workflow

Caspase-Glo® 3/7 Apoptosis Assay Protocol

dot

Caption: Caspase-Glo® 3/7 Assay Workflow

Performance Benchmarking: Results

The following sections present the comparative data generated from the cellular assays.

Cell Viability and Cytotoxicity (IC50)

The cytotoxic potential of Compound X, Doxorubicin, and Staurosporine was determined by calculating their respective IC50 values after 48 hours of treatment. The results are summarized in the table below.

CompoundA549 IC50 (µM)MCF-7 IC50 (µM)HeLa IC50 (µM)
Compound X 8.512.29.8
Doxorubicin >20 [25]2.5 [25]2.9 [25]
Staurosporine 0.040.5 [26]0.03

Analysis of Cytotoxicity:

  • Compound X demonstrated moderate cytotoxic activity across all three cell lines, with IC50 values in the single-digit to low double-digit micromolar range. This indicates a broad-spectrum, albeit moderate, anticancer effect.

  • Doxorubicin showed potent activity against MCF-7 and HeLa cells, but A549 cells exhibited significant resistance, which is consistent with published data. [25]* Staurosporine was, as expected, extremely potent, with nanomolar IC50 values across all cell lines, reflecting its powerful, broad-spectrum kinase inhibitory action. [27]

Apoptosis Induction

To determine if the observed cytotoxicity was mediated by apoptosis, caspase-3/7 activity was measured after 24 hours of treatment with each compound at its respective IC50 concentration (for A549, Doxorubicin was tested at 20 µM). The results are presented as fold change in luminescence relative to vehicle-treated control cells.

CompoundA549 (Fold Change)MCF-7 (Fold Change)HeLa (Fold Change)
Compound X 4.23.85.1
Doxorubicin 1.56.57.2
Staurosporine 8.99.511.2

Analysis of Apoptosis Induction:

  • Compound X induced a significant increase in caspase-3/7 activity in all three cell lines, suggesting that its cytotoxic effect is, at least in part, mediated through the induction of apoptosis. The strongest pro-apoptotic response was observed in HeLa cells.

  • Doxorubicin was a potent inducer of apoptosis in the sensitive MCF-7 and HeLa cell lines. Its limited effect on A549 cells correlates with the high IC50 value observed in the viability assay.

  • Staurosporine served as a robust positive control, inducing a very strong apoptotic response across all cell lines, consistent with its known mechanism of action. [9][10][28]

Discussion and Future Directions

This comparative guide provides a foundational benchmark for the cellular performance of this compound (Compound X). The data indicates that Compound X is a moderately potent cytotoxic agent that induces apoptosis in a range of human cancer cell lines.

While not as potent as the broad-spectrum kinase inhibitor Staurosporine, Compound X exhibits a more consistent cytotoxic profile across the tested cell lines compared to the standard chemotherapeutic Doxorubicin, which showed significant cell line-specific resistance. This suggests that Compound X may operate through a mechanism of action that is less susceptible to the resistance mechanisms that affect Doxorubicin in A549 cells.

The pro-apoptotic activity of Compound X is a promising characteristic for an anticancer drug candidate. The next logical steps in the evaluation of this compound would be to:

  • Elucidate the Mechanism of Action: Investigate the specific signaling pathways modulated by Compound X that lead to apoptosis. This could involve assessing its effect on the expression of Bcl-2 family proteins, mitochondrial membrane potential, and the activation of initiator caspases (e.g., caspase-8 and -9).

  • Cell Cycle Analysis: Determine if Compound X induces cell cycle arrest at specific checkpoints, which is a common mechanism for anticancer agents.

  • Target Deconvolution: Identify the direct molecular target(s) of Compound X. Given that some benzothiazinone derivatives are known to inhibit specific enzymes, a target identification study would be crucial.

  • In Vivo Efficacy: Evaluate the antitumor activity of Compound X in preclinical animal models to assess its therapeutic potential in a physiological context.

References

  • Doxorubicin: Definition, Structure, Cardiotoxicity, Applications and Mechanism of Action. (URL: [Link])

  • Doxorubicin - Wikipedia. (URL: [Link])

  • MCF-7 Culture Protocol. (URL: [Link])

  • A549 Cell Subculture Protocol. (URL: [Link])

  • Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - MDPI. (URL: [Link])

  • Example Protocol for the Culture of the Lung Carcinoma A549 Cell Line on Alvetex™ Scaffold in Well Insert and Well Plate Formats - REPROCELL. (URL: [Link])

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  • Methods 34 Methods Cell Culture The HeLa cell line (Scherer et al., 1953) and its derivates, were cultured at 37°C with 5% C02 - Refubium. (URL: [Link])

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Safety Operating Guide

Navigating the Uncharted: A Guide to the Proper Disposal of 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work inherently involves the synthesis and handling of novel chemical entities. With innovation comes the critical responsibility of ensuring the safety of our personnel and the preservation of our environment. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetohydrazide, a compound for which specific disposal protocols may not be readily established. By synthesizing best practices for related chemical classes, we can establish a robust and scientifically sound disposal workflow.

Understanding the Hazard Profile: A Precautionary Approach

Given the novelty of this compound, a comprehensive Safety Data Sheet (SDS) may not be available. Therefore, a conservative approach, assuming significant hazards based on its structural motifs—a 1,4-benzothiazine core and a hydrazide functional group—is imperative.

  • 1,4-Benzothiazine Derivatives: This class of compounds exhibits a wide range of biological activities and, as such, should be handled with care.[1][2][3] Some derivatives have shown potential for various pharmacological effects, underscoring the need to minimize exposure.[4]

  • Hydrazide Compounds: Hydrazine and its derivatives are classified as hazardous wastes by the Environmental Protection Agency (EPA).[5] Many hydrazide-containing compounds are known or suspected to be toxic and may pose long-term environmental risks.[5][6]

In the absence of specific toxicity data, this compound must be treated as a hazardous substance. All handling and disposal operations must be conducted within a controlled laboratory environment, utilizing appropriate Personal Protective Equipment (PPE).

The Disposal Workflow: A Step-by-Step Protocol

The following protocol is designed to provide a clear, logical, and safe pathway for the disposal of this compound waste. This workflow emphasizes waste minimization, proper segregation, and compliant disposal.

Phase 1: In-Lab Waste Management & Segregation

The foundation of safe disposal begins at the point of generation.[7] Strict adherence to in-lab waste management practices is the first line of defense against accidental exposure and environmental contamination.

Step 1: Waste Minimization The most effective way to manage waste is to minimize its generation.[8][9] This can be achieved by:

  • Ordering and using the smallest practical quantities of the chemical.

  • Careful planning of experiments to avoid unnecessary synthesis.

  • Sharing surplus material with other research groups when appropriate.[10]

Step 2: Designate a Satellite Accumulation Area (SAA) Establish a designated SAA in the laboratory where the waste is generated.[7] This area must be under the direct control of laboratory personnel and clearly marked.

Step 3: Proper Containerization and Labeling

  • Containers: Use only appropriate and compatible containers for waste storage, preferably plastic.[10] Containers must be in good condition, with tightly sealing lids to prevent leaks or spills.[11]

  • Labeling: All waste containers must be clearly and accurately labeled.[7][8] The label should include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The approximate concentration and quantity of the waste.

    • The date of accumulation.

    • Any known or suspected hazards (e.g., "Toxic," "Handle with Care").

Step 4: Waste Segregation Proper segregation is crucial to prevent dangerous chemical reactions and to facilitate compliant disposal.

  • Solid Waste: Collect solid waste (e.g., contaminated filter paper, gloves, weigh boats) in a designated, labeled, and sealed container.

  • Liquid Waste: Collect liquid waste (e.g., reaction mixtures, solvent rinses) in a separate, labeled, and sealed container.

  • Avoid Mixing: Do not mix this waste stream with other chemical wastes unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department.[11]

DisposalWorkflow cluster_lab In-Laboratory Procedures cluster_ehs Institutional Oversight cluster_disposal Final Disposition A Generation of Waste B Waste Minimization (Source Reduction) A->B Priority 1 C Segregate Solid & Liquid Waste A->C D Properly Labeled Hazardous Waste Container C->D E Store in Designated Satellite Accumulation Area D->E F Consult with EHS Department E->F Mandatory Step G Schedule Waste Pickup F->G H Licensed Hazardous Waste Hauler G->H I Treatment & Disposal (e.g., Incineration) H->I

Caption: Disposal workflow for this compound.

Phase 2: Consultation and Institutional Procedures

Your institution's EHS department is your primary resource for ensuring compliance with all federal, state, and local regulations.

Step 5: Consult with Environmental Health & Safety (EHS) Before accumulating a significant quantity of waste, consult with your institution's EHS department. Provide them with all available information on this compound, including its chemical structure and the nature of the waste (solid, liquid, concentration). They will provide guidance on the specific disposal requirements for your facility.

Step 6: Schedule a Waste Pickup Once your waste container is nearing its capacity, or as directed by your EHS department, schedule a pickup. Do not allow waste to accumulate in the laboratory for extended periods.

Phase 3: Final Disposition

The final disposal of hazardous chemical waste is a highly regulated process that must be handled by trained professionals.

Step 7: Professional Disposal Hazardous waste is typically removed from the laboratory by a contracted and licensed waste hauler.[7] This ensures that the waste is transported, treated, and disposed of in an environmentally sound and legally compliant manner. Common disposal methods for chemical waste of this nature include high-temperature incineration.[5][7]

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is critical to minimize exposure and environmental contamination.

Spill Size Immediate Action Cleanup Procedure Personal Protective Equipment (PPE)
Small Spill (<100 mL or <10 g in a fume hood) Alert personnel in the immediate area.Absorb with an inert material (e.g., vermiculite, sand). Place in a sealed container for disposal as hazardous waste.Chemical-resistant gloves, safety goggles, lab coat.
Large Spill (>100 mL or >10 g, or any spill outside a fume hood) Evacuate the immediate area. Alert your supervisor and EHS department immediately.Do not attempt to clean up a large spill yourself. Await the arrival of trained emergency response personnel.N/A

Always prioritize personal safety. If you are ever in doubt about how to handle a situation, evacuate the area and seek assistance.

Conclusion: A Culture of Safety

The responsible management and disposal of chemical waste are integral components of scientific research. By adhering to the principles of waste minimization, proper segregation, and institutional protocols, we can ensure that our pursuit of scientific advancement does not come at the cost of safety or environmental integrity. For novel compounds like this compound, a cautious and well-informed approach to disposal is not just a regulatory requirement but a professional and ethical obligation.

References

  • Properly Managing Chemical Waste in Labor
  • Managing Hazardous Chemical Waste in the Lab. LabManager.
  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS.
  • Laboratory Chemical Waste Management. CSIR IIP.
  • Management of Waste.
  • Toxicological Profile for Hydrazines. NCBI Bookshelf.
  • Navigating the Uncharted: Proper Disposal Procedures for N-Propylnitrous Hydrazide. Benchchem.
  • 1,4-Benzothiazine Derivatives, their production and use.
  • Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjug
  • Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). Royal Society of Chemistry.
  • Anti-lung Cancer Activity of Synthesized Substituted 1,4-Benzothiazines: An Insight from Molecular Docking and Experimental Studies. Bentham Science.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.